molecular formula C8H6Cl2O2 B1617964 2,5-Dichloro-4-methylbenzoic acid CAS No. 21460-88-8

2,5-Dichloro-4-methylbenzoic acid

Cat. No.: B1617964
CAS No.: 21460-88-8
M. Wt: 205.03 g/mol
InChI Key: KZEKKSQWQXNSBB-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-methylbenzoic acid is a useful research compound. Its molecular formula is C8H6Cl2O2 and its molecular weight is 205.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dichloro-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c1-4-2-7(10)5(8(11)12)3-6(4)9/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZEKKSQWQXNSBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00175742
Record name 2,5-Dichloro-4-methylbenzoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID00175742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21460-88-8
Record name 2,5-Dichloro-4-methylbenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021460888
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Dichloro-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00175742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2,5-Dichloro-4-methylbenzoic acid CAS number 21460-88-8

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,5-Dichloro-4-methylbenzoic Acid (CAS No. 21460-88-8)

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with this compound. It moves beyond a simple data sheet to provide a foundational understanding of its properties, synthesis, and analytical validation, grounded in established chemical principles.

Core Compound Identity and Physicochemical Properties

This compound is a polysubstituted aromatic carboxylic acid. The strategic placement of chloro and methyl groups on the benzoic acid core makes it a valuable and versatile intermediate in organic synthesis. Its reactivity is primarily dictated by the carboxylic acid group and the electronic effects of the substituents on the aromatic ring.

A summary of its key computed and experimental properties is presented below.[1]

PropertyValueSource
CAS Number 21460-88-8PubChem[1]
Molecular Formula C₈H₆Cl₂O₂PubChem[1]
Molecular Weight 205.03 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
Canonical SMILES CC1=CC(=C(C=C1Cl)C(=O)O)ClPubChem[1]
Appearance White to off-white powder or crystals(Typical for similar compounds)
Melting Point 180 °CBiosynth[2]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 1PubChem[1]

Strategic Synthesis: A Methodological Discussion

The synthesis of substituted benzoic acids often involves the oxidation of a corresponding toluene derivative. For this compound, a logical and field-proven approach starts with the chlorination of p-xylene (1,4-dimethylbenzene) followed by selective oxidation.

Causality in Synthetic Strategy:

The choice of p-xylene as a starting material is strategic. One methyl group serves as a precursor to the carboxylic acid, while the other, along with the ring's inherent directing effects, guides the chlorination process. A multi-step pathway is necessary to achieve the desired substitution pattern, as direct functionalization can lead to a mixture of isomers that are difficult to separate. A plausible synthetic approach is adapted from established methods for creating similar dichlorinated aromatic acids.[3][4]

Proposed Synthetic Workflow:

A robust synthesis can be conceptualized in two primary stages: dichlorination of the aromatic ring followed by oxidation of one methyl group.

G cluster_0 Stage 1: Dichlorination cluster_1 Stage 2: Selective Oxidation A 1. p-Xylene (Starting Material) B 2. Friedel-Crafts Chlorination Reagents: Cl₂, Lewis Acid (e.g., FeCl₃) A->B Chlorination C 3. 2,5-Dichloro-p-xylene B->C Formation D 4. Oxidation Reaction Reagents: KMnO₄ or Na₂Cr₂O₇/H₂SO₄ C->D Oxidation of one methyl group E 5. Acidic Workup (e.g., HCl) D->E Protonation F 6. This compound (Final Product) E->F Isolation G A 1. Sample Preparation Dissolve compound in mobile phase B 2. Injection Inject 5-10 µL into HPLC system A->B C 3. RP-HPLC Separation Column: C18 (e.g., 250x4.6 mm, 5µm) Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid (Gradient Elution) B->C D 4. UV Detection Monitor at λ ≈ 240 nm C->D E 5. Data Analysis Integrate peaks, calculate purity (%) D->E

Sources

An In-Depth Technical Guide to the Physical Properties of 2,5-Dichloro-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,5-Dichloro-4-methylbenzoic acid (CAS No. 21460-88-8) is a substituted aromatic carboxylic acid.[1][2][3] As a halogenated organic building block, it serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of agrochemicals and pharmaceuticals. A comprehensive understanding of its physical properties is paramount for researchers and drug development professionals, as these characteristics dictate its behavior in chemical reactions, purification processes, and formulation studies. This guide provides a detailed examination of the key physical and chemical properties of this compound, grounded in established analytical principles and methodologies.

Chemical Identity and Molecular Structure

Accurate identification is the foundation of all subsequent chemical and physical analysis. The core identifiers for this compound are summarized below.

PropertyValueSource
IUPAC Name This compoundPubChem[2]
CAS Number 21460-88-8Guidechem, Sigma-Aldrich, PubChem[1][2]
Molecular Formula C₈H₆Cl₂O₂Guidechem, PubChem[1][2]
Molecular Weight 205.04 g/mol Sigma-Aldrich, PubChem[2]
Canonical SMILES CC1=CC(=C(C=C1Cl)C(=O)O)ClPubChem, Achmem[2][4]
InChIKey KZEKKSQWQXNSBB-UHFFFAOYSA-NPubChem[2]

The molecular structure, featuring a benzene ring substituted with two chlorine atoms, a methyl group, and a carboxylic acid group, dictates its chemical reactivity and physical properties. The relative positions of these functional groups are critical.

workflow cluster_sample Sample Analysis Workflow Sample Receive Compound Sample Purity Melting Point Analysis (Purity Check) Sample->Purity NMR NMR Spectroscopy (¹H, ¹³C) Purity->NMR If pure IR FT-IR Spectroscopy NMR->IR MS Mass Spectrometry IR->MS Confirm Structure Confirmation MS->Confirm

Caption: A typical workflow for the structural characterization of a chemical compound.

¹H NMR Spectroscopy
  • Carboxylic Acid Proton (-COOH): A very broad singlet, typically appearing far downfield (>10 ppm). Its position is highly dependent on concentration and solvent. In DMSO-d₆, this peak is usually sharp; in CDCl₃, it may be difficult to observe.

  • Aromatic Protons (-CH-): The two aromatic protons are in different chemical environments and would likely appear as two distinct singlets or narrow doublets (due to long-range coupling) in the range of 7.0-8.0 ppm. The exact chemical shifts are influenced by the electronic effects of the adjacent substituents.

  • Methyl Protons (-CH₃): A sharp singlet integrating to three protons, expected around 2.3-2.5 ppm.

¹³C NMR Spectroscopy
  • Carboxyl Carbon (-COOH): The least shielded carbon, appearing at ~165-175 ppm. [5]* Aromatic Carbons: Six distinct signals are expected for the six benzene ring carbons due to the lack of symmetry.

    • The two carbons bonded directly to chlorine atoms will be shifted downfield.

    • The carbon bonded to the carboxylic acid group and the carbon bonded to the methyl group will also have unique chemical shifts. [5] * The two remaining aromatic carbons (C-H) will appear in the typical aromatic region of ~120-140 ppm.

  • Methyl Carbon (-CH₃): The most shielded carbon, appearing upfield at approximately 20-25 ppm.

Infrared (IR) Spectroscopy
  • O-H Stretch: A very broad and strong absorption band from ~2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

  • C=O Stretch: A very strong, sharp absorption band around 1700-1725 cm⁻¹, indicative of the carbonyl group of the carboxylic acid.

  • C=C Stretch: Aromatic ring stretching vibrations will appear as multiple sharp bands in the 1450-1600 cm⁻¹ region.

  • C-Cl Stretch: Strong absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹.

Mass Spectrometry (MS)
  • Molecular Ion Peak (M⁺): The mass spectrum under electron ionization (EI) should show a molecular ion peak.

  • Isotopic Pattern: A critical diagnostic feature will be the isotopic pattern caused by the two chlorine atoms. Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorine atoms will exhibit three peaks for the molecular ion:

    • M⁺: (containing two ³⁵Cl atoms)

    • [M+2]⁺: (containing one ³⁵Cl and one ³⁷Cl)

    • [M+4]⁺: (containing two ³⁷Cl atoms)

    • The expected relative intensity ratio of these peaks will be approximately 9:6:1, providing definitive evidence for the presence of two chlorine atoms.

Safety and Handling

While a complete toxicological profile is not available, data for related compounds and supplier safety information suggest that this compound should be handled with care. [1]

  • Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed or inhaled. [4]* Precautions: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid dust formation. [1]

Conclusion

This compound is a key chemical intermediate whose utility is defined by its physical properties. This guide has outlined its core chemical identifiers, predicted and known physicochemical characteristics, and a comprehensive spectroscopic profile. The provided experimental protocols offer a framework for the in-house validation of these properties, ensuring data integrity for research and development applications. A thorough understanding of its melting point, solubility, acidity, and spectral signatures is essential for its effective use in chemical synthesis and materials science.

References

  • This compound | C8H6Cl2O2 | CID 30640 - PubChem. [Link]
  • 2,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5784 - PubChem. [Link]
  • The C-13 NMR spectrum of benzoic acid - Doc Brown's Chemistry. [Link]

Sources

2,5-Dichloro-4-methylbenzoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,5-Dichloro-4-methylbenzoic Acid

Executive Summary

This compound is a halogenated aromatic carboxylic acid. Its structural complexity, featuring chlorine and methyl functional groups on the benzoic acid framework, makes it a valuable intermediate in synthetic organic chemistry. This document provides a comprehensive technical overview of its core properties, a plausible synthetic route, robust analytical characterization methodologies, and critical safety protocols. The insights herein are tailored for researchers and professionals in drug development and chemical synthesis, emphasizing the causality behind experimental choices and ensuring a foundation of scientific integrity.

Core Properties and Molecular Structure

A thorough understanding of a compound's fundamental properties is the bedrock of its application in research and development. This compound is identified by a unique set of physical and chemical characteristics that dictate its behavior in chemical reactions and analytical systems.

Key Identifiers and Physicochemical Data

The compound's identity and key quantitative metrics are summarized below. These values are critical for stoichiometric calculations, analytical method development, and safety assessments.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 21460-88-8[1][2][3]
Molecular Formula C₈H₆Cl₂O₂[1][2]
Molecular Weight 205.04 g/mol [3]
Canonical SMILES CC1=CC(=C(C=C1Cl)C(=O)O)Cl[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 2[1]
Rotatable Bond Count 1[1]
Molecular Structure

The spatial arrangement of atoms and functional groups defines the reactivity and interaction of this compound. The structure consists of a benzene ring substituted with a carboxylic acid group, two chlorine atoms, and a methyl group. The positions of the substituents (2,5-dichloro and 4-methyl) are critical for its unique chemical identity and steric and electronic properties.

SynthesisWorkflow start 2,5-Dichloro-4-methyltoluene (Starting Material) reaction Oxidation Reaction start->reaction 1 reagent Oxidizing Agent (e.g., KMnO₄) Aqueous Solvent, Heat reagent->reaction workup Acidic Workup (e.g., HCl) reaction->workup 2 filtration Isolation of Crude Product (Filtration) workup->filtration 3 purification Purification (Recrystallization) filtration->purification 4 product This compound (Final Product) purification->product 5

Caption: General workflow for the synthesis of this compound.

Exemplary Synthesis Protocol

Disclaimer: This protocol is an illustrative example based on established chemical principles for analogous compounds.[4] Researchers must conduct their own risk assessment and optimization.

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,5-dichloro-4-methyltoluene in an appropriate solvent like pyridine/water.

  • Oxidation: Slowly add a strong oxidizing agent, such as potassium permanganate (KMnO₄), in portions to control the exothermic reaction.

  • Reflux: Heat the mixture to reflux (e.g., 50-80°C) and maintain for several hours until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

  • Quenching & Filtration: After cooling, quench any excess KMnO₄ with a suitable reducing agent (e.g., sodium bisulfite). Filter the hot solution to remove the manganese dioxide (MnO₂) byproduct.

  • Acidification: Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid (HCl) until the pH is approximately 2. This protonates the carboxylate salt, causing the desired benzoic acid to precipitate.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum.

Purification

The primary impurity in the crude product is often unreacted starting material or byproducts from over-oxidation. Recrystallization is the most effective method for purification. The choice of solvent is critical; an ideal solvent will dissolve the acid at high temperatures but not at low temperatures. Methanol or ethanol-water mixtures are often suitable for this class of compounds. [5]The process of dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to induce crystallization, selectively isolates the desired compound, leaving impurities in the mother liquor.

Analytical Characterization

Rigorous analytical testing is non-negotiable to confirm the identity, purity, and structure of the synthesized compound. A multi-technique approach provides a self-validating system of characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of non-volatile organic compounds. A reverse-phase method is typically employed for benzoic acid derivatives.

Exemplary HPLC Protocol: This method is adapted from established procedures for similar aromatic acids. [6]

  • Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve it in 10 mL of a suitable diluent (e.g., acetonitrile/water 50:50 v/v) to create a stock solution. Prepare working standards by serial dilution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (Solvent B) and water with 0.1% formic or phosphoric acid (Solvent A).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where the analyte has maximum absorbance (e.g., 254 nm).

  • Analysis: Inject the sample and standards. The purity is calculated based on the area percentage of the main peak relative to the total peak area.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate

Caption: Standard workflow for HPLC purity analysis.

Spectroscopic Methods

Spectroscopy provides unambiguous structural confirmation.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Will show distinct signals for the aromatic protons, the methyl protons, and the acidic carboxylic acid proton. The chemical shifts and splitting patterns confirm the substitution pattern on the aromatic ring.

    • ¹³C NMR: Will show characteristic peaks for the carboxyl carbon, the aromatic carbons (including those bonded to chlorine), and the methyl carbon, confirming the carbon skeleton.

  • Infrared (IR) Spectroscopy: Key functional groups will produce characteristic absorption bands. Expect a broad O-H stretch (~2500-3300 cm⁻¹), a sharp C=O stretch for the carboxylic acid (~1700 cm⁻¹), and C-Cl stretches in the fingerprint region.

  • Mass Spectrometry (MS): This technique confirms the molecular weight. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the compound's mass (205.04). Crucially, the presence of two chlorine atoms will result in a characteristic isotopic pattern (M, M+2, M+4) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes, providing definitive evidence of dichlorination.

Applications in Research and Development

While specific, large-scale applications for this compound are not widely documented in public literature, its structure makes it a highly valuable building block or intermediate in synthesis.

  • Agrochemical Synthesis: Related dichlorobenzoic acid derivatives, such as methyl 2,5-dichlorobenzoate, are used as plant growth regulators and fungicides. [7][8]This suggests that this compound could serve as a precursor for novel agrochemicals.

  • Pharmaceutical Intermediates: The substituted benzoic acid motif is a common scaffold in medicinal chemistry. Dichlorinated benzoic acids are used in the synthesis of drugs with a wide range of biological activities, including antidiabetic and anti-inflammatory agents. [9]The unique substitution pattern of this molecule offers a distinct starting point for creating new chemical entities with potential therapeutic value.

  • Material Science: Aromatic carboxylic acids can be used as monomers or modifiers in the development of specialty polymers and other advanced materials.

Safety, Handling, and Storage

Disclaimer: Specific safety data for this compound is limited.[2] The following guidelines are based on data for closely related dichlorobenzoic acid isomers and general chemical safety principles. Always consult a substance-specific Safety Data Sheet (SDS) before handling.

Hazard Identification

Based on analogous compounds, this compound should be handled as a hazardous substance.

Hazard ClassCategoryPrecautionary StatementSource (Analogous)
Skin Corrosion/Irritation Category 2Causes skin irritation.[10]
Serious Eye Damage/Irritation Category 2Causes serious eye irritation.[10]
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation.[10]
Acute Oral Toxicity Category 4Harmful if swallowed.[11][12]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [13]* Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield. [11] * Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. [11] * Respiratory Protection: If dust is generated, use a NIOSH-approved particulate respirator. [13]* Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. [11]

Storage and Disposal
  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [10]Keep away from incompatible materials such as strong oxidizing agents and strong bases. [12]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [10]

References

  • PubChem. This compound | C8H6Cl2O2 | CID 30640. [Link]
  • SIELC Technologies. Separation of Benzoic acid, 2,5-dichloro-4-nitro-, methyl ester on Newcrom R1 HPLC column. [Link]
  • AERU. 2,5-dichlorobenzoic acid methyl ester. [Link]
  • Google Patents. CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid.
  • PubChem. 2,5-Dichloro-4-(methylthio)benzoic acid | C8H6Cl2O2S | CID 141906760. [Link]
  • ResearchGate.
  • Google Patents. US5886218A - Process for preparing 4, 5-dichloro-2-methylbenzoic acid.
  • ResearchGate. 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. [Link]
  • ACS Publications. Purification of 2,4 Dichlorobenzoic Acid | Organic Process Research & Development. [Link]

Sources

A Technical Guide to the Solubility of 2,5-Dichloro-4-methylbenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule

2,5-Dichloro-4-methylbenzoic acid is a substituted aromatic carboxylic acid. Its structure, featuring a benzoic acid core with two chlorine atoms and a methyl group on the benzene ring, dictates its physicochemical properties and, consequently, its solubility. The interplay between the polar carboxylic acid group, capable of hydrogen bonding, and the largely nonpolar dichloromethylphenyl group governs its interaction with various solvents.

Physicochemical Properties of this compound:

PropertyValueSource
Molecular Formula C₈H₆Cl₂O₂[1]
Molecular Weight 205.04 g/mol [1]
CAS Number 21460-88-8[2]
Appearance Solid

Theoretical Framework for Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process. The principle of "like dissolves like" is a primary guide. For this compound, solubility will be a balance between the energy required to break the crystal lattice of the solid and the energy released upon solvation of the molecules by the solvent.

The Role of the Substituents

Compared to the parent molecule, benzoic acid, the substituents on this compound will significantly influence its solubility:

  • Carboxylic Acid Group (-COOH): This is the primary polar functional group, capable of acting as both a hydrogen bond donor and acceptor. Its presence suggests that solvents capable of hydrogen bonding (e.g., alcohols) will be effective.

  • Chlorine Atoms (-Cl): As electron-withdrawing groups, the two chlorine atoms increase the acidity of the carboxylic acid compared to benzoic acid.[3] This enhanced acidity can influence interactions with basic or protic solvents. The chlorine atoms also contribute to the molecule's overall polarity and size.

  • Methyl Group (-CH₃): This is a nonpolar, electron-donating group that increases the hydrophobic character of the molecule.[4] This suggests that the molecule will have some affinity for less polar solvents.

The combined effect of these groups results in a molecule with mixed polarity. It is expected to be more soluble in organic solvents than in water.

Predicting Solubility in Different Solvent Classes

Based on the structure, we can predict the general solubility behavior of this compound in various classes of organic solvents:

  • Protic Solvents (e.g., Alcohols like Ethanol, Methanol): These solvents can engage in hydrogen bonding with the carboxylic acid group, leading to favorable solute-solvent interactions. The solubility of benzoic acid and its derivatives is generally high in alcohols.[5][6]

  • Aprotic Polar Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile): These solvents have dipole moments and can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid's hydroxyl proton. Good solubility is anticipated in these solvents.[5][6]

  • Aprotic Nonpolar Solvents (e.g., Toluene, Hexane): The nonpolar dichloromethylphenyl portion of the molecule will have a greater affinity for these solvents. However, the polar carboxylic acid group will limit solubility. It is expected to be less soluble in these solvents compared to polar options.[5]

  • Chlorinated Solvents (e.g., Dichloromethane): The presence of chlorine atoms on the solute may lead to favorable dipole-dipole interactions with chlorinated solvents, potentially enhancing solubility.[6]

Analogous Solubility Data: Benzoic Acid and its Derivatives

While specific data for this compound is unavailable, the solubility of benzoic acid provides a valuable baseline. The solubility of benzoic acid generally increases with temperature, indicating an endothermic dissolution process.[7]

Table of Benzoic Acid Solubility in Various Solvents:

SolventTemperature (°C)Solubility (g/L)Source
Water01.7[5]
Water10056.31[5]
Ethanol25High[5]
Methanol25High[5]
Acetone25Readily Soluble[5]
Ethyl Acetate25Good[8]
Dichloromethane25Moderate[6]
Toluene25Moderate[6]

Studies on other substituted benzoic acids, such as chloro- and toluic acids, show that solubility is influenced by the position and nature of the substituent, which affects crystal packing and intermolecular forces.[9][10]

Experimental Determination of Solubility

To obtain precise solubility data for this compound, experimental determination is necessary. The following protocols describe standard methods for this purpose.

Gravimetric Method

This is a fundamental and widely used method for determining equilibrium solubility.[11]

Protocol:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed, temperature-controlled vessel.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is reached. A shaking water bath or a magnetic stirrer in a temperature-controlled chamber is ideal.

  • Phase Separation: Allow the mixture to settle. Separate the undissolved solid from the saturated solution via filtration or centrifugation. Ensure no temperature change occurs during this step to prevent precipitation.

  • Solvent Evaporation: Transfer a precisely weighed aliquot of the clear, saturated solution to a pre-weighed container.

  • Drying and Weighing: Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the solute's melting point) until a constant weight of the dried solute is achieved.

  • Calculation: The solubility is calculated from the mass of the dissolved solute and the mass or volume of the solvent in the aliquot.

G Gravimetric Solubility Determination Workflow A 1. Add excess solute to solvent B 2. Equilibrate at constant temperature (e.g., 24-48h with agitation) A->B C 3. Separate solid and liquid phases (Filtration/Centrifugation) B->C D 4. Weigh a precise aliquot of the saturated solution C->D E 5. Evaporate solvent to dryness D->E F 6. Weigh the remaining solute E->F G 7. Calculate solubility (mass solute / mass or volume solvent) F->G

Caption: Workflow for the gravimetric determination of solubility.

Titrimetric Method

For an acidic compound like this compound, titration with a standardized base is an effective alternative to the gravimetric method.[11]

Protocol:

  • Preparation of Saturated Solution: Prepare a saturated solution and separate the phases as described in steps 1-3 of the gravimetric method.

  • Sampling and Dilution: Withdraw a precise volume of the clear, saturated solution. If the concentration is high, dilute it with a suitable neutral solvent to a concentration appropriate for titration.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., sodium hydroxide in an appropriate solvent) using a suitable indicator (e.g., phenolphthalein) or a pH meter to determine the endpoint.

  • Calculation: Use the volume and concentration of the titrant to calculate the molar concentration of the this compound in the saturated solution.

G Titrimetric Solubility Determination Workflow A 1. Prepare saturated solution and separate phases (as per Gravimetric method) B 2. Take a precise volume of the saturated solution A->B C 3. Dilute if necessary B->C D 4. Titrate with a standardized base to an endpoint C->D E 5. Record the volume of titrant used D->E F 6. Calculate molar solubility E->F

Caption: Workflow for the titrimetric determination of solubility.

Thermodynamics of Dissolution

The dissolution process can be further understood by examining its thermodynamic parameters: Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of solution. These can be determined by measuring the solubility at different temperatures and applying the van't Hoff equation.[7][12][13]

  • Enthalpy of Solution (ΔH_sol): A positive value indicates an endothermic process (solubility increases with temperature), which is common for sparingly soluble solids. A negative value signifies an exothermic process.

  • Entropy of Solution (ΔS_sol): This reflects the change in disorder of the system upon dissolution.

Understanding these parameters provides deeper insight into the driving forces behind the dissolution of this compound in a given solvent.

Conclusion

While direct quantitative solubility data for this compound is not currently published, a robust understanding of its solubility can be achieved. By applying the principles of "like dissolves like," considering the electronic and steric effects of its substituents, and referencing data from analogous compounds like benzoic acid, researchers can make informed predictions. For definitive data, the experimental protocols outlined in this guide provide a reliable path forward. The gravimetric and titrimetric methods are industry-standard procedures that will yield the precise solubility data required for applications in drug development, process chemistry, and other scientific endeavors.

References

  • Al-Maaieh, A., & D'auria, B. (2018).
  • Zhang, P., et al. (2018). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research, 42(12), 1102-1105.
  • Acree, W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 30640, this compound.
  • Martínez, F., & Jouyban, A. (2020). Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures. Molecules, 25(21), 5046.
  • Strong, L. E., et al. (1989). Thermodynamics of dissolving and solvation processes for benzoic acid and the toluic acids in aqueous solution. Journal of Solution Chemistry, 18(2), 101-114.
  • Yadav, P., & Singh, P. (2023). Thermodynamic Based Aqueous Solvation And Dissociation Of Benzoic Acid.
  • Lin, R., et al. (1999). Enthalpies and Entropies of Dissolution and Dissociation of Benzoic Acid in EtOH-H2O and i-PrOH-H2O Mixtures. Acta Physico-Chimica Sinica, 15(9), 805-810.
  • Zhang, P., et al. (2018). The solubility of benzoic acid in seven solvents. [Figure]. ResearchGate.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5784, 2,5-Dichlorobenzoic acid.
  • Quora. (2017). Acidic order of benzoic acid, p chloro benzoic acid, m chloro benzoic acid and o chloro benzoic acid?
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 141906760, 2,5-Dichloro-4-(methylthio)benzoic acid.
  • Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity.
  • Reva, I., & Fausto, R. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4908.
  • Reva, I., & Fausto, R. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. PubMed.
  • Coles, S. J., et al. (2009). The crystal structures of chloro and methylortho-benzoic acids and their co-crystal: rationalizing similarities and differences. CrystEngComm, 11(1), 53-59.
  • Wikipedia. (n.d.). p-Toluic acid.
  • ResearchGate. (n.d.). Solubility of 4-Methylbenzoic Acid between 288 K and 370 K.
  • Google Patents. (n.d.). CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.

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Determining the Physicochemical Properties of 2,5-Dichloro-4-methylbenzoic Acid: A Technical Guide to Melting and Boiling Point Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The precise characterization of physical properties is a cornerstone of chemical research and drug development. The melting and boiling points of a compound are fundamental parameters that provide critical insights into its purity, stability, and identity. This technical guide outlines the authoritative methodologies for the experimental determination of the melting and boiling points of 2,5-dichloro-4-methylbenzoic acid, a compound for which these values are not extensively documented in public literature. This document serves as a comprehensive resource for researchers, providing not only step-by-step protocols but also the underlying scientific principles that ensure data integrity and reproducibility.

Introduction: The Imperative of Accurate Physical Constant Determination

In the landscape of pharmaceutical and chemical research, the unambiguous identification and purity assessment of novel or specialized chemical entities are paramount. Physical constants, such as melting and boiling points, serve as intrinsic and reliable indicators of a substance's identity and purity.[1] For a compound like this compound (C₈H₆Cl₂O₂), a substituted aromatic carboxylic acid, these parameters are critical for quality control, reaction monitoring, and formulation development.

A survey of publicly accessible chemical databases, including PubChem, reveals a notable absence of experimentally determined melting and boiling points for this compound.[2][3] This guide, therefore, provides the necessary theoretical framework and practical, field-proven protocols for researchers to determine these crucial properties with a high degree of accuracy and confidence. The principles and procedures outlined herein are grounded in established organic chemistry laboratory techniques and are designed to yield self-validating results.

Melting Point Determination: A Window into Purity

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range, typically 0.5-1.0°C. The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[1] Consequently, an accurate melting point determination is a powerful tool for purity assessment.

Causality Behind Experimental Choices

The standard method for determining the melting point of an organic compound involves heating a small sample in a capillary tube and observing the temperature range over which it melts.[4] The choice of a slow, controlled heating rate (approximately 1-2°C per minute) is critical.[5] Rapid heating can cause the thermometer reading to lag behind the actual temperature of the sample, resulting in an erroneously high and broad melting range.[5]

Experimental Protocol: Capillary Method

This protocol details the use of a standard melting point apparatus, which typically consists of a heated metal block with a sample holder and a thermometer or temperature probe.

Materials:

  • This compound (finely powdered and dry)

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Mortar and pestle

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry. If necessary, grind the crystalline sample into a fine powder using a mortar and pestle.[4]

  • Capillary Tube Packing: Invert a capillary tube and press the open end into the powdered sample. Gently tap the sealed end of the tube on a hard surface to pack the powder into a dense column approximately 2-3 mm high.[4][5]

  • Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer or temperature probe is correctly positioned.

  • Rapid Initial Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This allows for a more efficient and accurate subsequent determination.

  • Accurate Determination: Allow the apparatus to cool to at least 10-15°C below the approximate melting point. Insert a new sample and begin heating at a rate of 1-2°C per minute.[5]

  • Observation and Recording: Record two temperatures:

    • T1: The temperature at which the first drop of liquid appears.

    • T2: The temperature at which the entire sample has completely melted into a clear liquid. The melting point is reported as the range T1-T2.[4]

  • Repeat for Consistency: Conduct at least two more determinations to ensure the results are reproducible.

Boiling Point Determination: Characterizing Volatile Compounds

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[6] It is a characteristic physical property that is sensitive to changes in atmospheric pressure. Therefore, it is crucial to record the barometric pressure when determining a boiling point.[7][8]

Causality Behind Experimental Choices

For small sample volumes, the Thiele tube method is a highly effective and widely used technique.[7] This method relies on the principle that at the boiling point, the vapor pressure inside a small, inverted capillary tube submerged in the sample will equal the atmospheric pressure, causing a rapid stream of bubbles to emerge. Upon cooling, the liquid will be drawn back into the capillary tube at the precise moment the vapor pressure drops below the atmospheric pressure, which corresponds to the boiling point.[7]

Experimental Protocol: Thiele Tube Method

This micro-scale method is ideal for conserving valuable samples while achieving high accuracy.

Materials:

  • This compound

  • Small test tube (e.g., 10 x 75 mm)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Thiele tube filled with mineral oil

  • Bunsen burner or micro-burner

Procedure:

  • Sample Preparation: Place a small amount (approximately 0.5 mL) of molten this compound into the small test tube. Note: As this compound is a solid at room temperature, it must first be gently melted.

  • Capillary Inversion: Place the capillary tube, with the sealed end facing up, into the test tube containing the sample.[6][7]

  • Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Heating: Insert the assembly into the Thiele tube, making sure the side arm is positioned for even heating. Gently heat the side arm of the Thiele tube with a burner.[7]

  • Observation of Bubbling: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Continue heating until a continuous and rapid stream of bubbles is observed. This indicates that the temperature is slightly above the boiling point.[6][7]

  • Cooling and Recording: Remove the heat and allow the apparatus to cool slowly. Carefully observe the sample. The boiling point is the temperature at which the bubbling ceases and the liquid is drawn into the capillary tube.[7]

  • Pressure Correction: Record the ambient barometric pressure. If the pressure is not 760 mmHg, a correction may be necessary for a standardized boiling point.

Data Presentation and Interpretation

All quantitative data should be meticulously recorded and presented in a clear, structured format.

PropertyDetermination MethodKey ParametersExpected Observation
Melting Point Capillary MethodHeating Rate: 1-2°C/minA narrow range (e.g., 1-2°C) indicates high purity.
Boiling Point Thiele Tube MethodSlow, uniform heating/coolingLiquid enters the capillary tube upon cooling.

Experimental Workflow Visualization

The logical flow of characterization for a compound like this compound can be visualized as follows:

G cluster_prep Sample Preparation cluster_mp Melting Point Determination cluster_bp Boiling Point Determination cluster_analysis Data Analysis & Validation Prep Obtain/Synthesize This compound Purity Initial Purity Assessment (e.g., TLC, NMR) Prep->Purity Dry Drying and Grinding Purity->Dry Pack Pack Capillary Tube Dry->Pack Assemble Assemble Thiele Tube Apparatus Dry->Assemble Heat Heat at 1-2°C/min Pack->Heat RecordMP Record Melting Range (T1 - T2) Heat->RecordMP Compare Compare with Literature (if available) RecordMP->Compare HeatBP Heat Above BP (Continuous Bubbles) Assemble->HeatBP CoolBP Cool and Observe HeatBP->CoolBP RecordBP Record BP (Liquid Enters Capillary) CoolBP->RecordBP RecordBP->Compare PurityAssess Assess Purity from Melting Range Compare->PurityAssess Report Final Report with Physical Constants PurityAssess->Report

Sources

2,5-Dichloro-4-methylbenzoic acid safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 2,5-Dichloro-4-methylbenzoic Acid

Introduction: A Scientist's Perspective on Chemical Safety

In the fields of pharmaceutical research and complex chemical synthesis, the mastery of a molecule extends beyond its reactive potential to a comprehensive understanding of its safety profile. This compound is a valuable building block, but its utility is intrinsically linked to our ability to handle it with precision and care. This guide moves beyond the standard Safety Data Sheet (SDS) format to provide a deeper, more practical understanding of this compound. As scientists, our commitment to safety is not about compliance; it is about a foundational respect for the materials we work with, ensuring the integrity of our research and the well-being of our colleagues. This document synthesizes critical safety data with field-proven insights, designed for the practicing researcher.

Section 1: Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical properties is the bedrock of safe laboratory practice. These data points inform everything from storage conditions to the selection of appropriate analytical techniques.

Table 1: Chemical Identifiers and Properties for this compound

Parameter Value Source
Chemical Name This compound PubChem[1]
CAS Number 21460-88-8 Guidechem[2], PubChem[1]
Molecular Formula C₈H₆Cl₂O₂ Guidechem[2], PubChem[1]
Molecular Weight 205.03 g/mol Guidechem[2], PubChem[1]
Physical State Solid (assumed based on handling advice for dust) Multiple Sources

| Storage | Sealed in dry, room temperature conditions. | Achmem[3] |

Section 2: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) provides a universal language for chemical hazard communication. For this compound, the classification indicates that it is a hazardous substance requiring careful handling. The primary risks are associated with ingestion, inhalation, and contact with skin or eyes.

Table 2: GHS Classification Summary

Classification Hazard Code Description Source
Acute Toxicity, Oral H302 Harmful if swallowed Achmem[3]
Skin Irritation H315 Causes skin irritation Achmem[3]
Eye Irritation H319 Causes serious eye irritation Achmem[3]

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | Achmem[3] |

The following diagram visually represents the GHS hazard profile for this compound.

GHS_Classification cluster_main GHS Hazard Profile: this compound Pictogram Exclamation Mark (GHS07) Signal Word: Warning Hazards Hazard Statements H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H332: Harmful if inhaled

Caption: GHS hazard pictogram and statements for this compound.

Section 3: Proactive Emergency Response Protocols

Emergency preparedness is a non-negotiable aspect of laboratory work. The following protocols are designed for immediate and effective response to accidental exposure. The causality is clear: rapid decontamination and professional medical follow-up are critical to minimizing harm.

Protocol 3.1: First-Aid Measures for Accidental Exposure
  • General Advice: In any case of exposure, move the affected individual away from the hazard source. Provide the attending medical personnel with the Safety Data Sheet for the compound.[4][5]

  • Eye Contact:

    • Action: Immediately flush the eyes with copious amounts of fresh, running water for at least 15 minutes.[6][7] Ensure complete irrigation by holding the eyelids open and away from the eye.[8]

    • Rationale: Rapid and thorough flushing is essential to dilute and remove the chemical, minimizing damage to the cornea and other sensitive tissues.

    • Follow-up: Seek immediate medical attention from an ophthalmologist or emergency services.[4][8]

  • Skin Contact:

    • Action: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water.[7][9]

    • Rationale: Dermal absorption can lead to systemic toxicity, and prolonged contact will worsen skin irritation. Prompt removal of the chemical source is paramount.

    • Follow-up: If skin irritation develops or persists, seek medical advice.[7][8]

  • Inhalation:

    • Action: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. If the person is not breathing, trained personnel should begin artificial respiration.[7][9]

    • Rationale: Removing the individual from the contaminated atmosphere is the first step to preventing further respiratory tract irritation and systemic absorption.

    • Follow-up: Seek immediate medical attention.[6][9]

  • Ingestion:

    • Action: Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[5][9] Do not induce vomiting.

    • Rationale: Inducing vomiting can cause further damage to the esophagus and risks aspiration of the chemical into the lungs.

    • Follow-up: Call a poison control center or doctor for guidance immediately.[8][9]

Workflow: Emergency First-Aid Response

First_Aid_Workflow Start Exposure Event Occurs Assess Assess Route of Exposure Start->Assess Eye Eye Contact Assess->Eye Eyes Skin Skin Contact Assess->Skin Skin Inhale Inhalation Assess->Inhale Inhalation Ingest Ingestion Assess->Ingest Ingestion Flush_Eyes Flush with water for 15+ min Remove contact lenses Eye->Flush_Eyes Wash_Skin Remove contaminated clothing Wash with soap & water Skin->Wash_Skin Fresh_Air Move to fresh air Provide oxygen if needed Inhale->Fresh_Air Rinse_Mouth Rinse mouth with water DO NOT induce vomiting Ingest->Rinse_Mouth Seek_Medical Seek Immediate Medical Attention Flush_Eyes->Seek_Medical Wash_Skin->Seek_Medical If irritation persists Fresh_Air->Seek_Medical Rinse_Mouth->Seek_Medical

Caption: Standard workflow for first-aid response to chemical exposure.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide. Water spray can also be used to cool containers.[5][6][9]

  • Specific Hazards: During a fire, hazardous combustion products may be generated, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[4][10]

  • Protective Equipment: Firefighters must wear full protective clothing and a NIOSH-approved self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode.[5][6][10]

Section 4: Exposure Controls and Safe Handling

The principle of "As Low As Reasonably Achievable" (ALARA) should govern all handling of this compound. This is achieved through a combination of engineering controls, administrative procedures, and appropriate personal protective equipment (PPE).

Protocol 4.1: Safe Laboratory Handling Procedure
  • Ventilation: Always handle this compound inside a certified chemical fume hood to prevent the inhalation of dust or aerosols.[5][9][10] Ensure the fume hood has adequate airflow before beginning work.

  • Avoid Dust Formation: Use techniques that minimize the generation of dust, such as careful scooping rather than pouring. If dust is unavoidable, additional respiratory protection may be required.[9][10]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[8] Wash hands thoroughly with soap and water after handling the chemical and before leaving the work area.[4][8]

  • Container Management: Keep the container tightly closed when not in use.[7][8] Ensure all containers are clearly and accurately labeled.

  • Spill Preparedness: Ensure a spill kit appropriate for solid chemical cleanup is readily available.

Protocol 4.2: Accidental Spill Clean-up
  • Evacuate: Evacuate non-essential personnel from the immediate spill area.[5][9]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Protect: Wear the appropriate PPE as detailed in Table 3, including respiratory protection.[5][8]

  • Contain & Clean: Carefully sweep or scoop up the spilled solid material, avoiding dust generation.[10] Place the material into a suitable, sealed, and labeled container for disposal.[5][10]

  • Decontaminate: Clean the spill area with a suitable solvent or detergent and water, then wipe dry.

  • Dispose: Dispose of the waste material and contaminated cleaning supplies as hazardous waste in accordance with local, state, and federal regulations.[7]

Personal Protective Equipment (PPE) and Storage

The selection of PPE is the final line of defense and must be appropriate for the potential exposure.

Table 3: Recommended Personal Protective Equipment

Protection Type Specification Rationale and Source
Eye/Face Safety glasses with side-shields or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. Protects against splashes and airborne dust, preventing serious eye irritation.[4][5][6]
Skin/Hand Chemical-resistant, impervious gloves (e.g., nitrile rubber). Inspect prior to use. Wear a lab coat. Prevents skin contact, which causes irritation.[5][9]

| Respiratory | Not required under normal conditions with adequate engineering controls (fume hood). If dust is generated, use a NIOSH-approved P95 or P100 particulate respirator. | Protects the respiratory tract from irritation due to inhalation.[5][6] |

Storage Conditions:

  • Store in a cool, dry, and well-ventilated area.[7][9][10]

  • Keep containers tightly sealed to prevent moisture absorption and contamination.[7][8]

  • Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[6][10] The acidic nature of the benzoic acid moiety can react exothermically with strong bases.

Section 5: Toxicological and Ecological Profile

While comprehensive toxicological data for this compound is limited, the GHS classification provides a clear indication of its primary hazards.

  • Acute Toxicity: Classified as harmful if swallowed (H302) or inhaled (H332).[3] The exact LD50 values are not well-documented in the provided sources.

  • Skin and Eye Irritation: The compound is known to cause skin irritation (H315) and serious eye irritation (H319).[3][4] This is a common property for many substituted benzoic acids.

  • Respiratory Irritation: Inhalation may cause respiratory tract irritation.[4][7]

  • Carcinogenicity & Mutagenicity: There is no data available in the searched sources to suggest that this compound is carcinogenic or mutagenic.[7][10]

  • Ecological Information: No specific data on ecotoxicity (e.g., toxicity to fish or daphnia) was available in the consulted SDSs.[11] As a general precaution, chemical waste should not be released into the environment or drains.[5][8]

Conclusion

This compound is a compound that demands methodical and informed handling. By integrating a deep understanding of its hazards with robust safety protocols—from engineering controls to emergency preparedness—researchers can confidently and safely leverage its utility. The principles outlined in this guide are not merely procedural; they are integral to the practice of responsible science.

References

  • SAFETY DATA SHEET (for m-Chlorobenzoic Acid). National Institute of Standards and Technology. [Link]
  • This compound.
  • 3,5-Dichloro-4-methylbenzoic acid.

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Toxicological Profile of 2,5-Dichloro-4-methylbenzoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,5-Dichloro-4-methylbenzoic acid, a halogenated aromatic carboxylic acid, belongs to a class of compounds with diverse industrial and agricultural applications. While its precise use-cases are not extensively documented in public literature, its structural similarity to other dichlorinated benzoic acids—some of which are used as herbicides or are byproducts of pesticide degradation—warrants a thorough toxicological evaluation. This is particularly critical for professionals in drug development, agrochemical research, and environmental science who may encounter this compound or its analogues.

This technical guide provides a comprehensive toxicological profile of this compound. In the absence of extensive direct empirical data for this specific isomer, this document employs a read-across approach, leveraging available data from structurally similar compounds, primarily other dichlorobenzoic acid isomers, to provide a scientifically grounded assessment of its potential hazards. This methodology is a cornerstone of modern toxicology for data-gap filling, enabling a proactive approach to chemical safety assessment. We will delve into its physicochemical properties, projected toxicokinetics, and a detailed analysis of its potential toxicological endpoints, from acute effects to chronic health implications.

Physicochemical Properties: The Foundation of Toxicological Behavior

The toxicological profile of any chemical is fundamentally linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). The properties for this compound are primarily derived from computational models, with comparisons to its isomers to provide context.[1]

PropertyThis compound2,4-Dichlorobenzoic Acid2,5-Dichlorobenzoic Acid3,5-Dichlorobenzoic AcidSource
CAS Number 21460-88-850-84-050-79-351-36-5[1][2][3][4]
Molecular Formula C₈H₆Cl₂O₂C₇H₄Cl₂O₂C₇H₄Cl₂O₂C₇H₄Cl₂O₂[1][2][3][4]
Molecular Weight 205.03 g/mol 191.01 g/mol 191.01 g/mol 191.01 g/mol [1][2][3][4]
LogP (octanol/water) 3.12.822.82.8[1][3][4][5]
Water Solubility Low (predicted)LowLowLow[3][4][5]
pKa Not available2.68Not availableNot available[5]

The predicted LogP value of 3.1 for this compound suggests a moderate degree of lipophilicity.[1] This indicates a potential for absorption through lipid membranes and possible bioaccumulation. The presence of the carboxylic acid group, however, implies that its solubility and partitioning behavior will be pH-dependent.

Toxicokinetics: The Journey Through the Body

While specific ADME studies on this compound are not available, its journey through a biological system can be inferred from its structure and data on related compounds.

Absorption: Due to its moderate lipophilicity, absorption across the gastrointestinal tract, and to a lesser extent, the skin, is anticipated. Inhalation of dust particles would likely lead to respiratory tract absorption.

Distribution: Following absorption, the compound is expected to distribute to various tissues. The LogP value suggests it may partition into fatty tissues.

Metabolism: The metabolism of chlorinated benzoic acids has been studied in microorganisms and is expected to follow similar pathways in mammals, primarily involving oxidation and conjugation.[6] The methyl group on the benzene ring may also be a site for metabolic modification. A potential metabolic pathway could involve hydroxylation of the aromatic ring, followed by conjugation with glucuronic acid or sulfate to facilitate excretion.

Metabolic Pathway cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism 2,5-Dichloro-4-methylbenzoic_acid This compound Hydroxylated_Metabolite Hydroxylated Metabolite 2,5-Dichloro-4-methylbenzoic_acid->Hydroxylated_Metabolite Hydroxylation (CYP450) Conjugated_Metabolite Glucuronide or Sulfate Conjugate Hydroxylated_Metabolite->Conjugated_Metabolite Conjugation Excretion Excretion Conjugated_Metabolite->Excretion Renal/Biliary Excretion In Vitro Irritation Workflow Start Test Compound: This compound Skin_Irritation Reconstructed Human Epidermis (RhE) Test (OECD TG 439) Start->Skin_Irritation Eye_Irritation Bovine Corneal Opacity and Permeability (BCOP) Test (OECD TG 437) Start->Eye_Irritation Decision_Point Irritant? Skin_Irritation->Decision_Point Eye_Irritation->Decision_Point Classification Classify as Irritant Decision_Point->Classification Yes No_Classification Not Classified as Irritant Decision_Point->No_Classification No

Figure 2: Workflow for in vitro skin and eye irritation testing.

Genotoxicity Screening

A standard battery of in vitro genotoxicity tests should be conducted to assess mutagenic and clastogenic potential.

  • Ames Test (Bacterial Reverse Mutation Assay - OECD TG 471): To detect point mutations.

  • In Vitro Mammalian Chromosomal Aberration Test (OECD TG 473): To detect clastogenic effects in mammalian cells.

  • In Vitro Mammalian Cell Gene Mutation Test (e.g., HPRT or MLA - OECD TG 476 or 490): To detect gene mutations in mammalian cells.

Conclusion and Recommendations

The toxicological profile of this compound is largely uncharacterized through direct experimental studies. However, a read-across analysis based on its structural similarity to other dichlorobenzoic acid isomers strongly suggests that it should be handled as a hazardous compound. It is predicted to be an irritant to the skin, eyes, and respiratory system, and harmful if swallowed. Significant data gaps remain, particularly concerning chronic toxicity, carcinogenicity, and reproductive toxicity.

For researchers, scientists, and drug development professionals, it is imperative to handle this compound with appropriate personal protective equipment, including gloves, safety glasses, and respiratory protection if dust is generated. Engineering controls such as fume hoods are highly recommended. Further toxicological testing is essential to definitively characterize its hazard profile and establish safe handling and exposure limits.

References

  • Aravind, P., Devarajan, A., Solaiappan, A., Selvaraj, H., & Sundaram, M. (2019). Removal of BPA from thermal cash receipts via electro oxidation cum biodegradation: Evaluating its degradation mechanism and toxicity analysis.
  • Hartmann, J., Reineke, W., & Knackmuss, H. J. (1979). Metabolism of 3-chloro-, 4-chloro-, and 3,5-dichlorobenzoate by a pseudomonad. Applied and Environmental Microbiology, 37(3), 421–428. [Link]
  • AERU. (n.d.). 2,4-dichlorobenzoic acid. University of Hertfordshire. [Link]
  • Kolosov, V. A., Martynova, G. I., & Gushchin, A. A. (2023). The Adsorption of 2,4-Dichlorobenzoic Acid on Carbon Nanofibers Produced by Catalytic Pyrolysis of Trichloroethylene and Acetonitrile. MDPI. [Link]
  • U.S. Environmental Protection Agency. (1987). Health and Environmental Effects Document for P-Chlorobenzoic Acid - Final Draft. Nepis. [Link]
  • PubChem. (n.d.). 3,5-Dichlorobenzoic acid.
  • PubChem. (n.d.). 2,4-Dichlorobenzoic Acid.
  • PubChem. (n.d.). 2,5-Dichlorobenzoic acid.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3,5-Dichlorobenzoic acid, 99%. Cole-Parmer. [Link]
  • National Toxicology Program. (n.d.). 3,4-Dichlorobenzoic acid (51-44-5). National Institute of Environmental Health Sciences. [Link]
  • PubChem. (n.d.). This compound.

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An In-depth Technical Guide to the Chemical Structure of 2,5-Dichloro-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2,5-Dichloro-4-methylbenzoic acid, a halogenated aromatic carboxylic acid. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the molecule's structural characteristics, physicochemical properties, and spectroscopic profile. We will explore the causality behind its chemical behavior, plausible synthetic routes, and its potential applications, grounding our analysis in established chemical principles and data from analogous compounds.

Core Molecular Identity and Physicochemical Properties

This compound is a derivative of benzoic acid featuring two chlorine substituents and one methyl group on the phenyl ring. This specific substitution pattern dictates its electronic properties, reactivity, and steric profile, making it a valuable building block in targeted chemical synthesis.

The fundamental identifiers and computed properties of this molecule are summarized below, providing a quantitative basis for understanding its behavior in various chemical environments.[1]

Table 1: Chemical Identifiers and Computed Properties

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 21460-88-8PubChem[1]
Molecular Formula C₈H₆Cl₂O₂PubChem[1]
Molecular Weight 205.03 g/mol PubChem[1]
Canonical SMILES CC1=CC(=C(C=C1Cl)C(=O)O)ClPubChem[1]
InChI Key KZEKKSQWQXNSBB-UHFFFAOYSA-NPubChem[1]
XLogP3 3.1PubChem[1]
Topological Polar Surface Area 37.3 ŲPubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Structural Visualization

The two-dimensional structure of this compound highlights the spatial relationship between the functional groups. The carboxylic acid group is ortho to a chlorine atom, and the methyl group is para to the same chlorine atom. This arrangement influences the molecule's acidity and reactivity.

Synthesis_Workflow Start 2,5-Dichlorotoluene Oxidation Oxidation (KMnO₄, Pyridine/H₂O, Δ) Start->Oxidation Workup Work-up (Hot Filtration) Oxidation->Workup Acidification Acidification (HCl) Workup->Acidification Purification Filtration & Recrystallization Acidification->Purification Product This compound Purification->Product

Caption: Plausible synthesis workflow for the target molecule.

Chemical Reactivity

The reactivity of this compound is governed by its three functional components: the carboxylic acid, the chlorinated aromatic ring, and the methyl group.

  • Carboxylic Acid Group: This is the most reactive site. It undergoes typical reactions of carboxylic acids, such as:

    • Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters. For example, its methyl ester is a known plant growth regulator. [2] * Amide Formation: Conversion to an acyl chloride (using thionyl chloride or oxalyl chloride) followed by reaction with an amine to form amides.

    • Reduction: Can be reduced to the corresponding benzyl alcohol using strong reducing agents like LiAlH₄.

  • Aromatic Ring: The ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effects of the two chlorine atoms and the carboxyl group. However, nucleophilic aromatic substitution could be possible under harsh conditions.

  • Methyl Group: The benzylic protons of the methyl group can be susceptible to free-radical halogenation under UV light.

Applications in Research and Development

Substituted dichlorobenzoic acids are important intermediates in the chemical industry. While specific applications for the 4-methyl derivative are not extensively documented, its structural similarity to other agrochemicals suggests its potential utility in this field.

  • Agrochemical Synthesis: The parent compound, 2,5-dichlorobenzoic acid, is a known intermediate in the synthesis of herbicides like Chloramben. [3]It is highly probable that this compound could serve as a precursor for novel, structurally related herbicides or fungicides.

  • Pharmaceutical Intermediates: The benzoic acid scaffold is a common motif in pharmaceuticals. The specific substitution pattern of this molecule could be leveraged in medicinal chemistry to synthesize new drug candidates where the chlorine and methyl groups modulate properties like lipophilicity, metabolic stability, and target binding.

  • Material Science: Halogenated organic acids can be used as building blocks for polymers or functional materials with specific thermal or flame-retardant properties.

Safety and Handling

Table 2: Hazard Identification and Precautionary Measures

Hazard CategoryDescription and Precautionary Statements
Acute Toxicity May be harmful if swallowed or inhaled. Avoid ingestion and inhalation of dust.
Skin Irritation Causes skin irritation. Wear appropriate protective gloves and clothing.
Eye Irritation Causes serious eye irritation. Wear safety glasses with side-shields or goggles.
Respiratory Irritation May cause respiratory irritation. Use only in a well-ventilated area or with a fume hood.
Handling Ensure adequate ventilation. Avoid dust formation. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.
Storage Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents and bases.

Conclusion

This compound is a multifaceted molecule whose chemical identity is defined by the interplay of its carboxylic acid, chloro, and methyl substituents. Its structure imparts a predictable spectroscopic signature and dictates a reactivity profile centered on the carboxyl function. While detailed experimental data remains sparse, its logical synthesis from common precursors and its similarity to established agrochemical intermediates mark it as a compound of significant interest for synthetic and applied chemistry. Adherence to strict safety protocols, based on data from analogous compounds, is essential when handling this chemical.

References

Sources

An In-Depth Technical Guide to 2,5-Dichloro-4-methylbenzoic Acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dichloro-4-methylbenzoic acid is a halogenated aromatic carboxylic acid that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring two chlorine atoms and a methyl group on the benzoic acid core, imparts specific physicochemical properties that are of significant interest in the design and development of novel therapeutic agents and other specialized chemicals. This technical guide provides a comprehensive overview of its nomenclature, physicochemical properties, detailed synthesis protocols, spectroscopic characterization, and known applications, with a particular focus on its emerging role in medicinal chemistry.

Chemical Identity and Nomenclature

IUPAC Name: this compound[1][2]

This compound is systematically named by identifying the parent benzoic acid structure and numbering the substituents on the benzene ring to give the lowest possible locants. The chlorine atoms are at positions 2 and 5, and the methyl group is at position 4.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Table 1: Chemical Identifiers

IdentifierValueSource
CAS Number 21460-88-8[1][2]
PubChem CID 30640[1][2]
Molecular Formula C₈H₆Cl₂O₂[1][2]
Molecular Weight 205.04 g/mol [1][2]
Canonical SMILES CC1=CC(=C(C=C1Cl)C(=O)O)Cl[1][2]
InChIKey KZEKKSQWQXNSBB-UHFFFAOYSA-N[1][2]

Physicochemical Properties

While experimental data for this compound is not extensively published, the following table summarizes its computed properties, which are valuable for predicting its behavior in various chemical and biological systems. For comparison, experimental data for the closely related 2,5-dichlorobenzoic acid is also provided where available.

Table 2: Physicochemical Properties

PropertyThis compound (Computed)2,5-Dichlorobenzoic acid (Experimental)Source
Melting Point Not available151-154 °C
Boiling Point Not available301 °C
pKa Not availableNot available
LogP 3.12.82[1]
Solubility Not available< 1 mg/mL in water at 19 °C
Appearance Solid (predicted)White to beige powder

Synthesis of this compound

The most direct and industrially scalable synthesis of this compound involves the oxidation of the corresponding dichlorotoluene precursor. The presence of the deactivating chloro groups on the aromatic ring makes the methyl group more resistant to oxidation compared to toluene, often necessitating strong oxidizing agents and controlled reaction conditions.[1]

Recommended Synthetic Pathway: Oxidation of 2,5-Dichloro-4-methyltoluene

This method is analogous to the well-established oxidation of substituted toluenes to their corresponding benzoic acids.[3][4] Potassium permanganate (KMnO₄) is a common and effective oxidizing agent for this transformation.[1][5]

reactant 2,5-Dichloro-4-methyltoluene product This compound reactant->product Oxidation reagents 1. KMnO₄, H₂O, Δ 2. HCl (aq)

Figure 2: Synthetic pathway for this compound.

Detailed Experimental Protocol (Adapted from similar transformations)

This protocol is based on the general procedure for the oxidation of dichlorotoluenes and should be optimized for the specific substrate.[1]

Materials:

  • 2,5-Dichloro-4-methyltoluene

  • Potassium permanganate (KMnO₄)

  • Water

  • Concentrated Hydrochloric acid (HCl)

  • Sodium bisulfite (NaHSO₃) (for workup)

  • Toluene (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-dichloro-4-methyltoluene and a solution of potassium permanganate in water. The molar ratio of KMnO₄ to the dichlorotoluene should be in excess, typically around 2:1 to 3:1.

  • Oxidation: Heat the mixture to reflux with vigorous stirring. The purple color of the permanganate will gradually fade and be replaced by a brown precipitate of manganese dioxide (MnO₂). The reaction progress can be monitored by the disappearance of the permanganate color. This may take several hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Destroy any excess KMnO₄ by the dropwise addition of a saturated sodium bisulfite solution until the purple color is discharged.

    • Filter the mixture through a Büchner funnel to remove the manganese dioxide precipitate. Wash the filter cake with hot water.

    • Combine the filtrate and washings.

  • Isolation and Purification:

    • Acidify the clear filtrate with concentrated hydrochloric acid to a pH of approximately 2. This will precipitate the crude this compound.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration, wash with cold water, and air dry.

    • For further purification, recrystallize the crude product from a suitable solvent, such as a toluene-water mixture.

Causality of Experimental Choices:

  • Potassium Permanganate: A strong oxidizing agent capable of converting the methyl group to a carboxylic acid under these conditions.

  • Reflux Conditions: The elevated temperature is necessary to overcome the deactivating effect of the chlorine atoms on the benzene ring and drive the oxidation to completion.

  • Acidification: The product, being a carboxylic acid, is soluble in its carboxylate salt form in the basic reaction mixture. Acidification protonates the carboxylate, rendering the acid insoluble in the aqueous solution and allowing for its isolation.

Spectroscopic Characterization

4.1. ¹H NMR Spectroscopy (Predicted)

  • Aromatic Protons: Two singlets are expected in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the two non-equivalent protons on the benzene ring.

  • Methyl Protons: A singlet corresponding to the three methyl protons will appear in the upfield region (typically δ 2.0-2.5 ppm).

  • Carboxylic Acid Proton: A broad singlet, often downfield (δ 10-13 ppm), corresponding to the acidic proton of the carboxyl group. This signal may be exchangeable with D₂O.

4.2. ¹³C NMR Spectroscopy (Predicted)

  • Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 120-140 ppm). The carbons attached to the chlorine atoms will be shifted downfield.

  • Carboxylic Carbon: The carbonyl carbon of the carboxylic acid will appear significantly downfield (δ 165-185 ppm).

  • Methyl Carbon: The methyl carbon will give a signal in the aliphatic region (δ 15-25 ppm).

4.3. Infrared (IR) Spectroscopy (Predicted)

  • O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

  • C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ corresponds to the carbonyl stretching of the carboxylic acid.

  • C-Cl Stretch: Absorptions in the fingerprint region, typically between 600-800 cm⁻¹, will be present due to the carbon-chlorine bonds.

  • Aromatic C-H and C=C Stretches: Characteristic absorptions for the aromatic ring will also be observed.

4.4. Mass Spectrometry (Predicted)

  • Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (204 g/mol for the most abundant isotopes). The isotopic pattern of the two chlorine atoms (³⁵Cl and ³⁷Cl) will result in a characteristic M, M+2, and M+4 peak cluster with a ratio of approximately 9:6:1.

  • Fragmentation: Common fragmentation patterns for benzoic acids include the loss of -OH (M-17) and -COOH (M-45).

Applications in Drug Development and Medicinal Chemistry

Dichlorinated benzoic acid scaffolds are valuable in medicinal chemistry due to their ability to form specific interactions with biological targets and their influence on the pharmacokinetic properties of a molecule.[6] The chlorine atoms can participate in halogen bonding and hydrophobic interactions, while the methyl group can occupy small hydrophobic pockets in protein binding sites. The carboxylic acid moiety provides a handle for further derivatization, such as the formation of amides and esters, to modulate activity and bioavailability.

While specific drugs containing the this compound moiety are not prominently documented, derivatives of closely related dichlorobenzoic acids have shown promise in various therapeutic areas:

  • Cholinesterase Inhibitors for Alzheimer's Disease: Derivatives of 3,5-dichlorobenzoic acid have been investigated as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the progression of Alzheimer's disease.[6]

  • Antidiabetic Agents: Sulfonamide derivatives of 2,4-dichlorobenzoic acid have been synthesized and evaluated for their α-glucosidase and α-amylase inhibitory activity, suggesting potential applications in the management of postprandial hyperglycemia in diabetes.[7][8]

  • Herbicides and Plant Growth Regulators: 2,5-Dichlorobenzoic acid and its derivatives are used as intermediates in the synthesis of herbicides and plant growth regulators.[9]

The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of libraries of compounds for screening against a variety of biological targets.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. While specific toxicity data is limited, related dichlorobenzoic acids are classified as irritants.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

  • In case of contact:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.

    • Skin: Wash with soap and water.

    • Inhalation: Move to fresh air.

    • Ingestion: Seek medical attention.

Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential, particularly in the field of drug discovery. Its synthesis via the oxidation of the corresponding dichlorotoluene is a robust and scalable method. The presence of multiple reactive sites and the specific electronic and steric properties conferred by its substituents make it an attractive scaffold for the development of novel bioactive molecules. Further research into the biological activities of its derivatives is warranted and is expected to uncover new therapeutic applications.

References

  • Aromatic Side-Chain Oxidation: o-Chlorobenzoic Acid from o-Chlorotoluene. (2012, November 14).
  • Working with Hazardous Chemicals. Organic Syntheses.
  • o-CHLOROBENZOIC ACID. Organic Syntheses Procedure.
  • JPS5553239A - Preparation of 2,4-dichlorobenzoic acid. Google Patents.
  • This compound. PubChem.
  • 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. PubMed.
  • 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. ResearchGate.

Sources

A Comprehensive Technical Guide to 2,5-Dichloro-4-methylbenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,5-Dichloro-4-methylbenzoic acid, identified by CAS number 21460-88-8, is a halogenated aromatic carboxylic acid.[1][2][3] Its molecular formula is C8H6Cl2O2, and it has a molecular weight of approximately 205.03 g/mol .[1][4] This compound serves as a crucial building block in organic synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals. Its dichlorinated and methylated benzene ring structure provides a versatile scaffold for the synthesis of more complex molecules. The strategic placement of the chloro and methyl groups influences the electronic and steric properties of the benzoic acid, making it a valuable intermediate for creating targeted bioactive compounds. This guide offers an in-depth overview of its commercial availability, applications, and handling for professionals in research and drug development.

Chapter 1: Commercial Sourcing and Procurement

The accessibility of high-quality this compound is paramount for reproducible research and development. Several reputable chemical suppliers offer this compound in various grades and quantities. When selecting a supplier, it is crucial to consider factors such as purity, the availability of comprehensive analytical data (e.g., NMR, HPLC, LC-MS), and the supplier's ability to scale up production for future needs.

Table 1: Commercial Suppliers of this compound

SupplierPurity/GradeAvailable DocumentationNotes
Sigma-AldrichNot specifiedMSDSOffered through their Fluorochem preferred partner.
BLD PharmResearch Use OnlyNMR, HPLC, LC-MS, UPLCAvailable for online ordering.[3]
AchmemNot specifiedSafety InformationSealed in dry, room temperature storage.[2]
AK ScientificResearch and development use onlyFull quality assuranceProducts are not for food, cosmetic, or drug use.[5]

Interpreting the Certificate of Analysis (CoA): A Practical Guide

A Certificate of Analysis is a critical document that validates the quality of a chemical. Researchers should meticulously review the CoA for the following:

  • Identity Confirmation: Ensure the spectral data (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry) are consistent with the structure of this compound.

  • Purity Assessment: The purity, typically determined by HPLC or GC, should meet the requirements of the intended application. For early-stage drug discovery, a purity of >95% is often acceptable, while later-stage development may necessitate >98% or even >99% purity.

  • Residual Solvents: The presence of residual solvents from the synthesis and purification process should be minimal and within acceptable limits.

  • Water Content: For moisture-sensitive reactions, the water content, usually determined by Karl Fischer titration, is a critical parameter.

Chapter 2: Applications in Organic Synthesis and Drug Discovery

This compound is a versatile intermediate in the synthesis of a wide range of organic compounds. The carboxylic acid functional group can be readily converted into other functionalities such as esters, amides, and acid chlorides, providing a gateway to a diverse array of derivatives.

The dichlorinated aromatic ring can participate in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. These transformations are fundamental in the construction of complex molecular architectures found in many pharmaceutical agents.

While specific drug discovery applications of this compound are not extensively detailed in the public domain, its structural motifs are present in various bioactive molecules. For instance, dichlorinated benzoic acid derivatives have been explored for their potential as antidiabetic agents by inhibiting enzymes like α-glucosidase and α-amylase.[6][7]

Chapter 3: Experimental Protocols and Methodologies

Illustrative Protocol: Synthesis of Methyl 2,5-Dichloro-4-methylbenzoate

This protocol describes a standard esterification reaction to convert this compound to its corresponding methyl ester, a common step in creating derivatives for further synthetic manipulation or biological screening.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution)

  • Magnesium sulfate (anhydrous)

  • Dichloromethane

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2,5-dichloro-4-methylbenzoate.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure ester.

Analytical Characterization:

The identity and purity of the synthesized methyl 2,5-dichloro-4-methylbenzoate should be confirmed by:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • Mass Spectrometry: To verify the molecular weight.

  • HPLC: To determine the purity.

Experimental Workflow Diagram

Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Aqueous Workup cluster_purification Purification A 1. Dissolve 2,5-Dichloro-4- methylbenzoic acid in Methanol B 2. Add Sulfuric Acid (catalyst) A->B C 3. Heat to Reflux (4-6 hours) B->C D 4. Remove Methanol C->D Monitor by TLC/LC-MS E 5. Dissolve in CH2Cl2 D->E F 6. Wash with H2O, NaHCO3, Brine E->F G 7. Dry with MgSO4 F->G H 8. Concentrate G->H I 9. Purify by Chromatography or Recrystallization H->I J 10. Characterize Pure Product (NMR, MS, HPLC) I->J

Sources

A-Z of 2,5-Dichloro-4-methylbenzoic acid: A Guide to Unlocking Research Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 2,5-Dichloro-4-methylbenzoic acid, a molecule holding untapped potential across various scientific disciplines. As a substituted benzoic acid derivative, its structural motifs suggest promising avenues for discovery in agrochemicals, pharmaceuticals, and material sciences. This document moves beyond basic properties to illuminate strategic research directions, offering both the rationale and detailed experimental frameworks to guide future investigations.

Core Compound Analysis: Knowns and Unknowns

This compound (CAS 21460-88-8) is an aromatic carboxylic acid.[1][2] Its fundamental structure, a benzoic acid core with two chlorine atoms and a methyl group, provides the foundation for its potential applications.

PropertyValueSource
Molecular Formula C8H6Cl2O2[1][2]
Molecular Weight 205.03 g/mol [1][2]
IUPAC Name This compound[1]
Synonyms 2,5-Dichloro-p-toluic acid[3]

While basic physicochemical data are available, comprehensive studies on its biological activity, metabolic fate, and toxicological profile are notably absent in publicly accessible literature. This knowledge gap presents a significant opportunity for foundational research. The synthesis of related compounds, such as 3,5-dichloro-4-methylbenzoic acid, has been documented, suggesting that synthetic pathways for this molecule are feasible, often starting from precursors like p-methylbenzoic acid.[4]

Potential Research Area 1: Agrochemicals

The chemical architecture of this compound bears a resemblance to a class of well-established agrochemicals: the chlorophenoxy and chlorinated benzoic acid herbicides.[5][6] These compounds often function as synthetic auxins or disrupt other critical plant growth pathways.

Rationale for Investigation: Many commercial herbicides, like 2,3,6-Trichlorobenzoic acid (2,3,6-TBA), are chlorinated benzoic acids that act as synthetic auxins, leading to uncontrolled growth and eventual death in susceptible plants.[5] The specific substitution pattern of this compound could impart novel selectivity or efficacy against weeds that have developed resistance to existing herbicides. Different isomers of dichlorobenzoic acid are known to exhibit varied auxin-like activity and can inhibit polar auxin transport, a key process in plant development.[7] Furthermore, the methyl ester of the related 2,5-dichlorobenzoic acid is known to be a plant growth regulator.[8][9]

Proposed Research Workflow:

Caption: Workflow for evaluating herbicidal potential.

Detailed Experimental Protocol: Primary Herbicidal Screening

  • Species Selection: Choose a diverse panel of at least two broadleaf weeds (e.g., Amaranthus retroflexus) and two grass weeds (e.g., Setaria viridis).

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone with a surfactant) and create serial dilutions.

  • Application: Grow plants to the 2-3 leaf stage. Apply the compound as a foliar spray at a high screening rate (e.g., 1000 g/ha). Include a vehicle control and a positive control (e.g., Dicamba).

  • Evaluation: After 14 days, visually assess phytotoxicity on a scale of 0 (no effect) to 100 (complete death).

  • Analysis: Compounds showing significant activity (>80% control) are advanced to dose-response assays to determine the effective concentration (EC50).

Potential Research Area 2: Pharmaceutical & Medicinal Chemistry

The substituted benzoic acid scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents. Dichlorobenzoic acid derivatives have been explored for various biological activities, including antidiabetic, anti-inflammatory, and antimicrobial effects.[10][11]

Rationale for Investigation:

  • Anti-inflammatory/Analgesic: The structures of several non-steroidal anti-inflammatory drugs (NSAIDs) are based on substituted aromatic acids. The specific chlorine and methyl substitutions could modulate activity against targets like COX enzymes.

  • Antimicrobial: Halogenated aromatic compounds are known to possess antimicrobial properties. Research has shown that benzoic acid derivatives can be effective prodrugs for treating tuberculosis, with activity modulated by lipophilicity and the pKa of the acid.[12]

  • Anticancer: Certain benzenesulfonamide derivatives, which can be synthesized from dichlorobenzoic acids, have shown promise as carbonic anhydrase inhibitors, targeting isoforms associated with tumors.[13]

  • Antidiabetic: Derivatives of 2,4-dichlorobenzoic acid have been synthesized and shown to inhibit α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion, suggesting a potential role in managing postprandial hyperglycemia.[10][11]

Proposed Research Workflow:

Drug_Discovery_Workflow cluster_0 In Vitro Screening cluster_1 Hit Validation & SAR A Target-Based Assays (e.g., Enzyme Inhibition) C Hit Confirmation A->C B Phenotypic Screening (e.g., Cytotoxicity) B->C D Structure-Activity Relationship (SAR) Studies C->D E In Silico ADMET Prediction C->E F Lead Optimization D->F

Caption: High-level workflow for pharmaceutical screening.

Detailed Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Line Selection: Choose a panel of human cancer cell lines (e.g., MCF-7 for breast, A549 for lung) and a non-cancerous control cell line (e.g., HEK293).

  • Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) for 48-72 hours. Include a vehicle control and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization & Readout: Solubilize the formazan crystals with DMSO or a similar solvent. Measure the absorbance at ~570 nm using a plate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the half-maximal inhibitory concentration (IC50).

Potential Research Area 3: Material Science & Synthetic Chemistry

Benzoic acid and its derivatives serve as fundamental building blocks (synthons) in organic synthesis and polymer chemistry.

Rationale for Investigation: The carboxylic acid group allows for a variety of chemical transformations, including esterification, amidation, and reduction. The chlorine atoms provide sites for nucleophilic substitution or cross-coupling reactions, enabling the construction of more complex molecules. This makes this compound a potentially valuable intermediate for creating novel polymers, liquid crystals, or functional materials where the specific substitution pattern can influence properties like thermal stability, conductivity, or crystallinity. For example, the synthesis of methyl 2,5-dichlorobenzoate is achieved via the esterification of 2,5-dichlorobenzoic acid.[8][9]

Conclusion and Future Outlook

This compound is a compound with a well-defined structure but a largely unexplored application profile. The most promising avenues for immediate research lie in the agrochemical and pharmaceutical sectors, drawing logical parallels from structurally similar, well-characterized molecules. Its potential as a synthetic intermediate further broadens its utility. Foundational research, starting with broad in vitro screening and mode-of-action studies, is essential to unlock its value and establish a robust body of knowledge for this intriguing molecule.

References

  • 2,3,6-Trichlorobenzoic acid | C7H3Cl3O2 | CID 5759 - PubChem.
  • This compound | C8H6Cl2O2 | CID 30640 - PubChem.
  • 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening - ResearchGate.
  • 2,4-Dichlorobenzoic Acid | C7H4Cl2O2 | CID 5787 - PubChem.
  • 2,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5784 - PubChem.
  • CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid - Google Patents.
  • 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening - PubMed.
  • 2,5-dichlorobenzoic acid methyl ester - AERU. Agriculture and Environment Research Unit, University of Hertfordshire. [Link]
  • (PDF) Methyl 2,5-dichlorobenzoate - ResearchGate.
  • Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC - NIH.
  • Chlorophenoxy herbicides – Knowledge and References - Taylor & Francis. Taylor & Francis Online. [Link]
  • 3,5-Dichloro-4-methylbenzoic acid | C8H6Cl2O2 | CID 18533234 - PubChem.
  • Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors - IRIS.

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An In-depth Technical Guide to 2,5-Dichloro-4-methylbenzoic Acid: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloro-4-methylbenzoic acid is a halogenated aromatic carboxylic acid that has garnered interest as a versatile building block in organic synthesis. Its unique substitution pattern, featuring two chlorine atoms and a methyl group on the benzene ring, offers multiple reaction sites for the construction of more complex molecules. This guide provides a comprehensive overview of its discovery, historical context, synthesis, physicochemical properties, and applications, with a particular focus on its relevance to the pharmaceutical and agrochemical industries.

Discovery and Historical Context

The precise first synthesis of this compound is not prominently documented as a singular discovery. Instead, its emergence is rooted in the broader exploration of chlorination reactions of aromatic compounds in the early 20th century. Investigations into the halogenation of toluic acids and their derivatives laid the groundwork for the preparation of a wide array of substituted benzoic acids. While a specific individual is not credited with its initial isolation, the synthesis of such compounds became a fundamental aspect of organic chemistry during this period of rapid advancement in synthetic methodologies. The development of robust chlorination and oxidation techniques was pivotal to the eventual characterization of this and other related dichlorinated aromatic compounds.

Physicochemical Properties

This compound is a solid at room temperature. Its key identifiers and computed physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 21460-88-8
Molecular Formula C₈H₆Cl₂O₂
Molecular Weight 205.04 g/mol
IUPAC Name This compound
Synonyms 2,5-Dichloro-p-toluic acid
XLogP3 3.1
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 1

Synthesis of this compound

The primary and most logical synthetic route to this compound involves a two-step process starting from p-xylene. This pathway is outlined below.

Synthesis_Workflow p_xylene p-Xylene dichloroxylene 2,5-Dichloro-p-xylene p_xylene->dichloroxylene Chlorination final_product This compound dichloroxylene->final_product Oxidation

Caption: Synthetic workflow for this compound.
Step 1: Synthesis of 2,5-Dichloro-p-xylene

The initial step is the chlorination of p-xylene. This electrophilic aromatic substitution reaction yields a mixture of chlorinated xylenes, from which the desired 2,5-dichloro-p-xylene can be isolated.

Experimental Protocol:

  • Materials: p-xylene, a suitable solvent (e.g., acetic acid or carbon tetrachloride), and a Lewis acid catalyst (e.g., ferric chloride or iodine).

  • Procedure:

    • In a reaction vessel equipped with a stirrer and a gas inlet, dissolve p-xylene in the chosen solvent.

    • Add a catalytic amount of ferric chloride or iodine to the solution.

    • Bubble chlorine gas through the mixture at a controlled rate. The reaction temperature should be carefully monitored.

    • Upon completion of the reaction (monitored by techniques such as gas chromatography), the reaction mixture is worked up. This typically involves pouring the mixture into water to precipitate the crude product.

    • The crude 2,5-dichloro-p-xylene is then purified by recrystallization from a suitable solvent like a lower alkanol or acetic acid.

Step 2: Oxidation of 2,5-Dichloro-p-xylene to this compound

The second and final step is the oxidation of one of the methyl groups of 2,5-dichloro-p-xylene to a carboxylic acid. Strong oxidizing agents are required for this transformation.

Experimental Protocol:

  • Materials: 2,5-dichloro-p-xylene, a strong oxidizing agent such as potassium permanganate (KMnO₄) or nitric acid, and a suitable solvent system (e.g., aqueous pyridine or aqueous acetic acid).

  • Procedure:

    • Dissolve 2,5-dichloro-p-xylene in the chosen solvent in a reaction flask equipped with a reflux condenser and a stirrer.

    • Gradually add the oxidizing agent (e.g., potassium permanganate) to the heated solution. The reaction is typically carried out at an elevated temperature to facilitate the oxidation.

    • The reaction mixture is refluxed for several hours until the starting material is consumed. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate ion.

    • After the reaction is complete, the mixture is cooled, and the excess oxidizing agent is quenched (e.g., with sodium bisulfite if KMnO₄ was used).

    • The precipitated manganese dioxide (if KMnO₄ was used) is removed by filtration.

    • The filtrate is then acidified with a strong acid, such as hydrochloric acid, to a pH of approximately 2.

    • The acidification causes the precipitation of the crude this compound, which is then collected by filtration, washed with cold water, and dried.

    • Further purification can be achieved by recrystallization from an appropriate solvent.

Applications in Research and Development

While not as widely cited as some other benzoic acid derivatives, this compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical sectors.

Its utility stems from the presence of multiple reactive sites:

  • The carboxylic acid group can be readily converted into esters, amides, and acid chlorides, allowing for the facile introduction of this substituted aromatic moiety into larger molecules.

  • The chlorine atoms can potentially undergo nucleophilic aromatic substitution under specific conditions, although this is generally challenging. They also influence the electronic properties and lipophilicity of the molecule and its derivatives.

  • The methyl group could be a site for further functionalization, such as benzylic bromination.

Potential Applications in Agrochemicals

This compound is a precursor for the synthesis of certain herbicides and fungicides. For instance, the methyl ester of the related 2,5-dichlorobenzoic acid is known to function as a plant growth regulator and fungicide.[1] The structural features of this compound make it a candidate for the development of new crop protection agents.

Potential Applications in Pharmaceuticals

Substituted benzoic acids are a common motif in many pharmaceutical compounds. Dichlorinated benzoic acid derivatives, in particular, have been investigated for a range of biological activities. While specific drugs derived directly from this compound are not prominently in the market, the broader class of chlorinated benzoic acids has shown potential in various therapeutic areas. For example, some benzoic acid derivatives have been explored for their antimicrobial and anticancer properties.[2][3]

Conclusion

This compound, while not a household name in the world of chemistry, represents an important class of halogenated aromatic building blocks. Its synthesis, achievable through well-established organic reactions, provides a platform for the creation of novel compounds with potential applications in drug discovery and agrochemical research. As the demand for new and effective bioactive molecules continues to grow, the utility of such specialized intermediates is likely to increase, making a thorough understanding of their properties and synthesis essential for researchers in these fields.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Google Patents. (n.d.). Preparation method of 3,5-dichloro-4-methylbenzoic acid.
  • MySkinRecipes. (n.d.). This compound.
  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2017). Kinetics and mechanism of the oxidation of p-xylene using permanganate in aqueous acetic medium.
  • AERU. (n.d.). 2,5-dichlorobenzoic acid methyl ester. University of Hertfordshire.
  • IJARSCT. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative.

Sources

Core Dossier: Stability and Storage of 2,5-Dichloro-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the stability and optimal storage conditions for 2,5-Dichloro-4-methylbenzoic acid (CAS No. 21460-88-8). As a substituted aromatic carboxylic acid, its integrity is paramount for reproducible research and the development of downstream applications. This document synthesizes physicochemical data, outlines potential degradation pathways based on functional group chemistry, and presents field-proven protocols for handling, storage, and stability assessment. The methodologies described herein are designed to ensure the long-term viability and purity of the compound, meeting the rigorous standards of pharmaceutical and chemical research.

Introduction and Physicochemical Profile

This compound is a chlorinated aromatic carboxylic acid. Its structure, featuring a carboxylic acid group and chlorine atoms on a benzene ring, dictates its chemical reactivity, potential for degradation, and specific handling requirements. The electron-withdrawing nature of the chlorine atoms and the carboxyl group influences the molecule's acidity and susceptibility to nucleophilic attack, while the aromatic ring itself can be subject to oxidative or photolytic degradation.

Understanding these inherent properties is the first step in designing a robust storage and handling strategy. Below is a summary of its key physicochemical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 21460-88-8[1][2]
Molecular Formula C₈H₆Cl₂O₂[1][2]
Molecular Weight 205.03 g/mol [1][2]
Form Solid, Powder/Crystals[3][4]
Color White to beige[4]
Water Solubility Poorly soluble (estimated)[5]
Storage Temperature Room Temperature; some analogues recommend 15-25°C or below 30°C[3][4][5]
Stability Stable under recommended storage conditions[6][7][8]

Chemical Stability and Potential Degradation Pathways

The stability of this compound is governed by the resilience of its functional groups to environmental factors such as temperature, humidity, light, and oxygen. While the compound is generally stable under normal conditions, its long-term purity can be compromised by several potential degradation mechanisms.[7][8]

Hydrolytic Degradation

Carboxylic acids are generally stable against hydrolysis. However, in the context of formulated products or in the presence of reactive excipients, the stability can be affected. The primary concern is not the degradation of the carboxylic acid itself, but its reactions with other components, such as esterification with alcohol-containing excipients, which can be catalyzed by acidic or basic conditions.

Oxidative Degradation

The benzene ring, although relatively stable, can be susceptible to oxidation, particularly in the presence of strong oxidizing agents, metal ions, or under photo-oxidative conditions.[5][6] The methyl group attached to the ring is a potential site for oxidation, which could ultimately lead to the formation of a dicarboxylic acid derivative under harsh conditions. It is crucial to store the compound away from strong oxidizers.[5]

Photodegradation

Aromatic compounds, especially those with halogen substituents, can be sensitive to light, particularly in the UV spectrum. Photolytic cleavage of the carbon-chlorine bond could potentially occur, leading to the formation of radical species and subsequent degradation products. Therefore, protection from light is a critical precautionary measure.

Thermal Degradation

Like most organic compounds, this compound will decompose at high temperatures. Hazardous decomposition products upon combustion include carbon oxides (CO, CO₂) and hydrogen chloride gas.[6] While stable at recommended storage temperatures, prolonged exposure to elevated temperatures should be avoided to prevent accelerated degradation.

Incompatibilities

A critical aspect of maintaining stability is preventing contact with incompatible materials. The acidic nature of the carboxyl group makes it reactive with bases.

  • Strong Bases: Reacts to form salts.[6]

  • Strong Oxidizing Agents: Risk of oxidative degradation.[5]

  • Strong Acids: While generally stable, strong acids can act as catalysts for unintended side reactions.[6]

The following diagram illustrates the key factors that can impact the stability of the compound.

Factors Influencing Stability of this compound substance This compound (Solid State) stability Chemical Integrity (Purity & Potency) temp High Temperature thermal_deg Thermal Decomposition temp->thermal_deg light UV/Light Exposure photo_deg Photodegradation light->photo_deg humidity Humidity/Moisture hydrolysis Moisture-Induced Reactions humidity->hydrolysis incompatible Incompatible Materials (Bases, Oxidizers) reaction Chemical Reaction incompatible->reaction thermal_deg->stability degrades photo_deg->stability degrades hydrolysis->stability degrades reaction->stability degrades

Caption: Key environmental and chemical factors affecting compound stability.

Recommended Storage and Handling Protocols

Adherence to proper storage and handling procedures is the most effective way to ensure the long-term stability of this compound. The following recommendations are synthesized from safety data sheets of the compound and its structural analogues.

Core Storage Conditions
  • Temperature: Store in a cool, dry place.[9][10] A controlled room temperature between 15°C and 25°C is advisable.[5] Avoid extreme temperatures.[6]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) for long-term storage to minimize oxidative degradation.

  • Container: Keep the container tightly closed to prevent moisture ingress and contamination.[7][8][10] Use containers made of non-reactive materials (e.g., glass or compatible polymers).

  • Light: Protect from direct sunlight and strong light sources.[6][11] Store in an amber glass bottle or in a light-proof secondary container.

Table 2: Summary of Recommended Storage Conditions

ParameterRecommendationRationale
Temperature 15°C to 25°C (Controlled Room Temp)Prevents thermal degradation and slows kinetic processes.
Humidity Store in a dry place; use desiccants if neededMinimizes moisture-related reactions and physical changes.
Light Protect from light (amber vials/darkness)Prevents photolytic degradation.
Container Tightly sealed, inert material (glass)Prevents contamination and reaction with container material.
Incompatibles Segregate from strong bases, acids, and oxidizersAvoids hazardous and degrading chemical reactions.[5][6]
Handling Procedures
  • Ventilation: Handle in a well-ventilated area to avoid inhalation of dust.[5][10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat, to avoid skin and eye contact.[8][12]

  • Dispensing: Minimize the time the container is open during weighing and dispensing. Use clean, dry spatulas and equipment.

  • Disposal: Dispose of unused material and waste in accordance with local, state, and federal regulations.[8][10]

Experimental Protocol: Comprehensive Stability Assessment

To empirically determine the stability of a specific batch of this compound, a formal stability study is required. This protocol outlines a self-validating system for stress testing (forced degradation) and long-term stability evaluation.

Objective

To evaluate the intrinsic stability of this compound under various stress conditions (heat, humidity, light, oxidation) and establish a re-test date under defined long-term storage conditions.

Materials and Equipment
  • This compound (test substance)

  • HPLC system with a UV detector

  • Validated HPLC method (C18 column, mobile phase of acetonitrile/water with acid, e.g., phosphoric acid)

  • Forced degradation reagents: 1N HCl, 1N NaOH, 3% H₂O₂

  • Climate-controlled stability chambers

  • Photostability chamber

  • Calibrated analytical balance, pH meter

  • Volumetric flasks, pipettes, and amber HPLC vials

Experimental Workflow: Forced Degradation Study

The goal of forced degradation is to identify potential degradation products and demonstrate the stability-indicating capability of the analytical method.

  • Prepare Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix the stock solution with 1N HCl. Heat at 60-80°C for a specified time (e.g., 2, 6, 24 hours). Cool, neutralize with NaOH, and dilute to the final concentration for HPLC analysis.

  • Base Hydrolysis: Mix the stock solution with 1N NaOH. Keep at room temperature or heat gently (e.g., 40°C) for a specified time. Cool, neutralize with HCl, and dilute for analysis.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for a specified time, protected from light. Dilute for analysis.

  • Thermal Degradation (Solid State): Place a known quantity of the solid compound in an oven at an elevated temperature (e.g., 80°C or 105°C) for a set period. Dissolve the stressed solid and analyze.

  • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. Analyze against a dark control.

  • Analysis: Analyze all samples by the validated HPLC method. The method is considered "stability-indicating" if it can separate the parent peak from all degradation product peaks.

Experimental Workflow: Long-Term Stability Study
  • Sample Preparation: Package the solid compound in containers that simulate the proposed market packaging.

  • Storage Conditions: Place samples in stability chambers set to long-term conditions (e.g., 25°C / 60% RH) and accelerated conditions (e.g., 40°C / 75% RH).

  • Testing Schedule: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 1, 3, 6 months for accelerated).

  • Analysis: At each time point, test the samples for appearance, assay (purity), and degradation products using the stability-indicating HPLC method.

Workflow for Stability Assessment start Start: Receive Compound Batch initial_analysis Time-Zero Analysis (Assay, Purity, Appearance) start->initial_analysis decision Study Type? initial_analysis->decision forced_deg Forced Degradation (Acid, Base, Peroxide, Heat, Light) decision->forced_deg Forced Degradation long_term Place Samples in Chambers (e.g., 25°C/60%RH, 40°C/75%RH) decision->long_term Long-Term Stability validate_method Validate Stability-Indicating Analytical Method forced_deg->validate_method forced_report Generate Degradation Profile validate_method->forced_report pull_samples Pull Samples at Scheduled Timepoints long_term->pull_samples analyze_samples Analyze Samples (Assay, Degradants) pull_samples->analyze_samples data_review Review Data & Assess Trends analyze_samples->data_review data_review->pull_samples Continue Study long_term_report Establish Re-Test Date/ Shelf Life data_review->long_term_report Study Complete

Caption: A comprehensive workflow for stability testing.

Conclusion

This compound is a chemically stable compound when stored under appropriate conditions. The primary risks to its integrity are exposure to high temperatures, light, humidity, and incompatible substances such as strong bases and oxidizing agents. For all research and development purposes, it is imperative to store the material in tightly sealed, light-resistant containers in a cool, dry, and well-ventilated environment. The implementation of a formal stability testing program, as outlined in this guide, is essential for defining a reliable shelf-life and ensuring the quality and consistency of the material over time.

References

  • Scribd. B-Chlorobenzoic Acid: And/or Product Label For Specific Storage Temperature Requirement. Keep Container Tightly Close.
  • PubChem. This compound | C8H6Cl2O2 | CID 30640.
  • Carl ROTH. Safety Data Sheet: 2-Chlorobenzoic acid.
  • Suvchem Laboratory Chemicals. 2-CHLORO BENZOIC ACID (O-CHLORO BENZOIC ACID).
  • PubChem. 2,5-Dichloro-4-(methylthio)benzoic acid | C8H6Cl2O2S | CID 141906760.
  • Yaochuang. [Chemical Knowledge]:Specification for storage and transport of carboxylic acids.
  • PubMed. Degradation of chloro- and methyl-substituted benzoic acids by a genetically modified microorganism.

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Methodological & Application

Application Note: A Protocol for the Directed Synthesis of 2,5-Dichloro-4-methylbenzoic Acid from p-Toluic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Significance

2,5-Dichloro-4-methylbenzoic acid is a key substituted aromatic carboxylic acid that serves as a valuable building block in organic synthesis. Its utility is particularly noted in the pharmaceutical industry as a crucial intermediate for the synthesis of complex active pharmaceutical ingredients (APIs), including the potent anaplastic lymphoma kinase (ALK) inhibitor, Lorlatinib.[1] The precise arrangement of the chloro and methyl substituents on the benzoic acid core is critical for the efficacy of the final therapeutic agent.

This application note provides a comprehensive guide for the synthesis of this compound, starting from the readily available and cost-effective precursor, p-toluic acid (4-methylbenzoic acid). The protocol is designed for researchers in synthetic chemistry and drug development, offering a detailed, step-by-step procedure grounded in the principles of electrophilic aromatic substitution. We will delve into the mechanistic rationale behind the reaction, provide a robust experimental protocol, and outline methods for purification and characterization, ensuring a reliable and reproducible synthesis.

Mechanistic Rationale: A Stepwise Electrophilic Aromatic Substitution

The conversion of p-toluic acid to this compound is achieved through a sequential electrophilic aromatic substitution (EAS) reaction.[2] The regiochemical outcome of the chlorination is governed by the directing effects of the substituents already present on the aromatic ring: the methyl group (-CH₃) and the carboxylic acid group (-COOH).

  • -CH₃ group: An activating, ortho, para-director.

  • -COOH group: A deactivating, meta-director.

The synthesis proceeds in two conceptual chlorination steps, with the regiochemistry of each step determined by the combined influence of the substituents.

Step 1: Monochlorination of p-Toluic Acid The initial chlorination of p-toluic acid is directed by both groups. The activating -CH₃ group strongly directs the incoming electrophile (Cl⁺, generated from Cl₂ and a Lewis acid catalyst) to its ortho positions (C2 and C6).[3] The deactivating -COOH group directs to its meta positions (C3 and C5). The activating nature of the methyl group is the dominant influence, leading to preferential substitution at the C2 position to yield 2-chloro-4-methylbenzoic acid as the major intermediate.

Step 2: Dichlorination of the Intermediate For the second chlorination, the aromatic ring now has three substituents: -CH₃, -COOH, and a chloro group at C2 (-Cl). The -Cl group is deactivating but is also an ortho, para-director. The potential sites for the second substitution are directed as follows:

  • -CH₃ (at C4): Directs to C3 and C5 (meta positions relative to it are occupied).

  • -COOH (at C1): Directs to C3 and C5.

  • -Cl (at C2): Directs to C3 (ortho) and C5 (para).

As all three groups provide a directing influence towards the C5 position, this site is strongly favored for the second electrophilic attack. This concerted directional effect allows for the selective formation of the desired this compound product.

G cluster_0 Proposed Synthetic Pathway pTA p-Toluic Acid (4-Methylbenzoic Acid) int Intermediate (2-Chloro-4-methylbenzoic Acid) pTA->int   Step 1: Monochlorination   Cl₂, Lewis Acid Catalyst prod Product (this compound) int->prod   Step 2: Dichlorination   Cl₂, Lewis Acid Catalyst G start Start: Assemble Dry Glassware charge Charge p-Toluic Acid, FeCl₃, & DCM start->charge chlorinate Dropwise Addition of SO₂Cl₂ (25-35°C) charge->chlorinate reflux Reflux Reaction (4-6 hours @ 40°C) chlorinate->reflux monitor Monitor Progress (TLC/HPLC) reflux->monitor monitor->reflux Incomplete quench Cool to 0°C & Quench (Water, Na₂SO₃ soln.) monitor->quench Complete extract Separate Layers & Extract with DCM quench->extract wash Wash with NaOH(aq) to Extract Product extract->wash acidify Acidify Aqueous Layer with HCl to Precipitate wash->acidify filter Filter & Wash Crude Product acidify->filter dry Dry Crude Product filter->dry purify Recrystallize from Ethanol dry->purify analyze Analyze Final Product (NMR, HPLC, MP) purify->analyze end End: Pure Product analyze->end

Sources

Synthesis of 2,5-Dichloro-4-methylbenzoic Acid: A Detailed Laboratory Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 2,5-Dichloro-4-methylbenzoic acid. This compound is a valuable building block in the development of novel pharmaceuticals and agrochemicals. The synthesis is a two-step process commencing with the selective chlorination of p-xylene to yield 2,5-dichloro-p-xylene, followed by the oxidation of one of the methyl groups to a carboxylic acid. This guide is intended for researchers, scientists, and professionals in drug development, offering not just a procedural walkthrough but also the scientific rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Introduction

This compound is a halogenated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science.[1][2] Its substituted benzene ring serves as a versatile scaffold for the synthesis of more complex molecules. The presence of chlorine atoms and a carboxylic acid group imparts specific electronic and steric properties that can be exploited to modulate the biological activity of target compounds.

The synthetic route detailed herein is a robust and scalable method that begins with the electrophilic aromatic substitution of p-xylene, a readily available starting material. The subsequent selective oxidation of the methyl group presents a common challenge in organic synthesis, which is addressed through the careful control of reaction conditions.

Reaction Scheme

Synthesis_Scheme p_xylene p-Xylene dichloro_xylene 2,5-Dichloro-p-xylene p_xylene->dichloro_xylene Cl₂, FeCl₃ final_product This compound dichloro_xylene->final_product KMnO₄, H₂O/Pyridine

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.
p-XyleneReagentSigma-Aldrich106-42-3
Chlorine GasHigh PurityAirgas7782-50-5
Ferric Chloride (anhydrous)ReagentSigma-Aldrich7705-08-0
2,5-Dichloro-p-xyleneTechnical(Synthesized in Step 1)1124-05-6
Potassium PermanganateACS ReagentFisher Scientific7722-64-7
PyridineAnhydrousSigma-Aldrich110-86-1
Sulfuric Acid (conc.)ACS ReagentVWR7664-93-9
Sodium BisulfiteReagentSigma-Aldrich7631-90-5
Diethyl EtherACS GradeFisher Scientific60-29-7
Hydrochloric Acid (conc.)ACS ReagentVWR7647-01-0
Anhydrous Magnesium SulfateReagentSigma-Aldrich7487-88-9
Safety Precautions
  • Chlorine gas is highly toxic and corrosive. This reaction must be performed in a well-ventilated fume hood. A chlorine gas scrubber (e.g., containing a solution of sodium thiosulfate) should be used to neutralize any unreacted chlorine.

  • p-Xylene and other organic solvents are flammable. Keep away from open flames and ignition sources.

  • Potassium permanganate is a strong oxidizing agent. Avoid contact with combustible materials.

  • Concentrated acids (sulfuric and hydrochloric) are corrosive. Handle with extreme care, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before starting the experiment.[3][4]

PART 1: Synthesis of 2,5-Dichloro-p-xylene

This procedure is adapted from established industrial chlorination processes.[5][6][7][8]

Step-by-Step Protocol
  • Reaction Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a reflux condenser. The outlet of the condenser should be connected to a gas scrubber.

  • Charging the Flask: In the fume hood, charge the flask with p-xylene and anhydrous ferric chloride (FeCl₃) as a catalyst.

  • Chlorination: While stirring the mixture, slowly bubble chlorine gas through the solution. The reaction is exothermic, and the temperature should be monitored and maintained. The reaction progress can be monitored by gas chromatography (GC) to determine the ratio of mono-, di-, and polychlorinated products.

  • Work-up: Once the desired conversion to 2,5-dichloro-p-xylene is achieved, stop the chlorine flow and purge the system with an inert gas (e.g., nitrogen) to remove any residual chlorine gas.

  • Purification: The crude reaction mixture is washed with water and a dilute solution of sodium bicarbonate to remove the catalyst and any acidic byproducts. The organic layer is then dried over anhydrous magnesium sulfate. The 2,5-dichloro-p-xylene can be purified from other isomers and over-chlorinated products by fractional distillation or recrystallization from a suitable solvent like ethanol.

PART 2: Oxidation of 2,5-Dichloro-p-xylene to this compound

This protocol is based on the well-established oxidation of alkylbenzenes using potassium permanganate.[9] The use of a pyridine-water co-solvent system aids in the solubility of the organic substrate.[3]

Step-by-Step Protocol

Oxidation_Workflow cluster_0 Reaction cluster_1 Work-up cluster_2 Purification start Dissolve 2,5-Dichloro-p-xylene in Pyridine/Water add_kmno4 Add KMnO₄ portion-wise start->add_kmno4 reflux Reflux the mixture add_kmno4->reflux monitor Monitor reaction by TLC reflux->monitor cool Cool to room temperature monitor->cool filter Filter off MnO₂ cool->filter acidify Acidify filtrate with conc. HCl filter->acidify precipitate Collect precipitate by filtration acidify->precipitate recrystallize Recrystallize from Ethanol/Water precipitate->recrystallize dry Dry the final product recrystallize->dry

Caption: Experimental workflow for the oxidation of 2,5-dichloro-p-xylene.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the purified 2,5-dichloro-p-xylene in a mixture of pyridine and water.

  • Addition of Oxidant: Gently heat the solution to reflux. Add potassium permanganate (KMnO₄) in small portions over a period of time to control the exothermic reaction. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is no longer visible.

  • Quenching and Filtration: After the reaction is complete, cool the mixture to room temperature. The excess potassium permanganate can be destroyed by the addition of a small amount of sodium bisulfite until the purple color disappears. Filter the mixture through a pad of celite to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of hot water.

  • Acidification and Precipitation: Combine the filtrate and the washings. In a well-ventilated fume hood, carefully acidify the filtrate with concentrated hydrochloric acid until the pH is acidic (pH ~2). A white precipitate of this compound should form.

  • Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Data Summary

ParameterValue
Starting Material (Part 2) 2,5-Dichloro-p-xylene
Molecular Weight 175.06 g/mol
Oxidizing Agent Potassium Permanganate
Reaction Temperature Reflux
Reaction Time 4-6 hours (monitor by TLC)
Final Product This compound
Molecular Weight 205.04 g/mol
Expected Yield 60-70%
Appearance White to off-white solid

Mechanistic Insights

The chlorination of p-xylene is a classic example of an electrophilic aromatic substitution reaction. The ferric chloride catalyst polarizes the Cl-Cl bond, generating a more electrophilic chlorine species that is attacked by the electron-rich aromatic ring. The directing effects of the two methyl groups favor substitution at the 2 and 5 positions.

The oxidation of the methyl group of 2,5-dichloro-p-xylene with potassium permanganate is a complex process that is believed to proceed through a free radical mechanism. The benzylic hydrogen is susceptible to abstraction, initiating a series of oxidation steps that ultimately lead to the formation of the carboxylic acid. The use of a single equivalent of the oxidizing agent under controlled conditions is crucial to prevent the over-oxidation of the second methyl group.

Troubleshooting

  • Low yield in chlorination: Ensure the ferric chloride catalyst is anhydrous, as moisture can deactivate it. Control the reaction temperature to minimize the formation of byproducts.

  • Incomplete oxidation: If the starting material persists, add more potassium permanganate in small portions and continue refluxing. Ensure adequate stirring to maintain a good mixture of the reactants.

  • Product is oily or does not solidify: The crude product may contain impurities. Ensure thorough washing and consider an alternative recrystallization solvent. Purification via salt formation is also a viable option.[4][10]

Conclusion

The protocol described in this application note provides a reliable and reproducible method for the laboratory-scale synthesis of this compound. By understanding the underlying chemical principles and adhering to the safety precautions, researchers can successfully synthesize this important chemical intermediate for their research and development needs.

References

  • Vertex AI Search. (n.d.). 2,5-DICHLORO-P-XYLENE 1124-05-6 wiki.
  • Ley, S. V., & Yates, C. M. (2008). Purification of 2,4 Dichlorobenzoic Acid. Organic Process Research & Development, 12(4), 713–715. [Link]
  • Google Patents. (n.d.). CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid.
  • PubChem. (n.d.). This compound.
  • Master Organic Chemistry. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids.
  • ResearchGate. (n.d.). Purification of 2,4 Dichlorobenzoic Acid | Request PDF.
  • Google Patents. (n.d.). US3441603A - Process for the purification of crude 2,5 - dichloro - 3 - nitrobenzoic acid (dinoben).
  • Vertex AI Search. (n.d.). 2,5-DICHLORO-P-XYLENE 1124-05-6 wiki.
  • Science.gov. (n.d.). potassium permanganate oxidation: Topics by Science.gov.
  • Google Patents. (n.d.). US4010214A - Process for the preparation of 2,5-dichloro-p-xylene.

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The Strategic Utility of 2,5-Dichloro-4-methylbenzoic Acid in Synthetic Chemistry: Applications and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,5-Dichloro-4-methylbenzoic acid is a polysubstituted aromatic carboxylic acid that serves as a pivotal intermediate in the synthesis of a diverse array of complex organic molecules. Its unique substitution pattern, featuring two chlorine atoms and a methyl group on the benzene ring, imparts specific reactivity and steric properties that are strategically exploited by medicinal chemists and materials scientists. This guide provides an in-depth exploration of the applications of this compound as a chemical intermediate, complete with detailed protocols and the underlying scientific rationale for its use.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective application in synthesis.

PropertyValueSource
Molecular Formula C₈H₆Cl₂O₂[1]
Molecular Weight 205.03 g/mol [1]
CAS Number 21460-88-8[1]
Appearance White to off-white crystalline powder
Melting Point Not available
Solubility Soluble in common organic solvents such as methanol, ethanol, and acetone.

Core Reactivity and Synthetic Logic

The chemical behavior of this compound is primarily dictated by the interplay of its three key functional groups: the carboxylic acid, the chlorine substituents, and the methyl group.

  • Carboxylic Acid Group: This is the most reactive site for a variety of transformations. It can be readily converted into esters, amides, acid chlorides, and other derivatives, providing a handle for linking the aromatic core to other molecular fragments.

  • Chloro Substituents: The two chlorine atoms are electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. However, they can serve as leaving groups in nucleophilic aromatic substitution reactions, particularly when activated by a strongly electron-withdrawing group. They also influence the regioselectivity of reactions on the ring.

  • Methyl Group: The methyl group is weakly activating and ortho-, para-directing for electrophilic aromatic substitution, although the deactivating effect of the chlorine atoms generally dominates. It can also be a site for radical halogenation under specific conditions.

The strategic placement of these groups allows for a high degree of control over subsequent synthetic transformations, making this compound a valuable building block.

Application in the Synthesis of Bioactive Molecules

A significant application of this compound is as a precursor in the development of novel pharmaceutical and agrochemical agents. The dichlorinated and methylated phenyl ring is a common scaffold in many biologically active compounds.

Protocol 1: Synthesis of a Novel Amide Derivative via Acyl Chloride Formation

This protocol details a common two-step procedure for converting this compound into an amide, a functional group prevalent in many drug candidates.

Workflow Diagram:

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Formation A This compound C 2,5-Dichloro-4-methylbenzoyl chloride A->C Reflux, cat. DMF B Thionyl Chloride (SOCl₂) B->C F Target Amide Derivative C->F DCM, 0 °C to rt D Primary/Secondary Amine (R-NH₂ or R₂NH) D->F E Triethylamine (Et₃N) E->F

Caption: General workflow for the synthesis of amide derivatives.

Step 1: Formation of 2,5-Dichloro-4-methylbenzoyl chloride

  • Rationale: The conversion of the carboxylic acid to the more reactive acyl chloride is a necessary activation step to facilitate amide bond formation with a wide range of amines. Thionyl chloride is a common and effective reagent for this transformation. A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction via the formation of the Vilsmeier reagent.

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous toluene (5 mL/mmol) is added thionyl chloride (2.0 eq).

    • A catalytic amount of DMF (1-2 drops) is added.

    • The reaction mixture is heated to reflux (approximately 110 °C) and stirred for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases.

    • The reaction is monitored by thin-layer chromatography (TLC) or by quenching a small aliquot with methanol and analyzing for the formation of the methyl ester by GC-MS.

    • Upon completion, the excess thionyl chloride and toluene are removed under reduced pressure to yield the crude 2,5-dichloro-4-methylbenzoyl chloride, which is often used in the next step without further purification.

Step 2: Amide Bond Formation

  • Rationale: The highly electrophilic acyl chloride readily reacts with primary or secondary amines to form a stable amide bond. A non-nucleophilic base, such as triethylamine, is added to scavenge the HCl generated during the reaction, preventing the protonation of the amine starting material.

  • Procedure:

    • The desired primary or secondary amine (1.1 eq) and triethylamine (1.2 eq) are dissolved in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (10 mL/mmol).

    • The solution is cooled to 0 °C in an ice bath.

    • A solution of the crude 2,5-dichloro-4-methylbenzoyl chloride (1.0 eq) in the same anhydrous solvent is added dropwise to the cooled amine solution.

    • The reaction mixture is allowed to warm to room temperature and stirred for 1-3 hours.

    • The reaction progress is monitored by TLC.

    • Upon completion, the reaction mixture is washed successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel or by recrystallization to afford the pure amide derivative.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its derivatives.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[2][3]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[2][3] Avoid contact with skin and eyes.[2][3] In case of contact, rinse immediately with plenty of water.[4]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[5]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile and valuable chemical intermediate. Its unique substitution pattern provides a robust scaffold for the synthesis of a wide range of complex organic molecules with potential applications in drug discovery and materials science. The protocols outlined in this guide provide a solid foundation for researchers to utilize this compound in their synthetic endeavors. As with all chemical synthesis, a thorough understanding of the underlying principles and a commitment to safety are paramount for successful outcomes.

References

  • PubChem. This compound.
  • PubChem. 2,5-Dichloro-4-(methylthio)benzoic acid.

Sources

The Strategic Role of 2,5-Dichloro-4-methylbenzoic Acid and its Analogs in Agrochemical Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and professionals engaged in drug development and agrochemical synthesis. It provides a comprehensive overview of the applications of 2,5-dichloro-4-methylbenzoic acid and its close structural analog, 2,5-dichlorobenzoic acid, as pivotal intermediates in the production of potent agrochemicals. This document emphasizes the underlying chemical principles, offers detailed synthetic protocols, and presents field-proven insights to facilitate research and development in this critical area of agricultural science.

Introduction: The Architectural Significance of Dichlorinated Benzoic Acids in Herbicide Design

The substitution pattern of a benzene ring is a cornerstone of modern agrochemical design, profoundly influencing a molecule's biological activity, selectivity, and environmental fate. Dichlorinated benzoic acids, in particular, serve as versatile scaffolds for the synthesis of a wide array of herbicides. The presence and positioning of chlorine atoms can enhance the herbicidal efficacy and metabolic stability of the final product. While this compound is a valuable synthetic building block, its close analog, 2,5-dichlorobenzoic acid, has a well-documented and commercially significant role as a direct precursor to the selective herbicide Chloramben. This guide will focus on the synthetic pathway to Chloramben, providing a robust, real-world example of the application of dichlorinated benzoic acids in agrochemical manufacturing.

Core Application: Synthesis of the Herbicide 3-Amino-2,5-dichlorobenzoic Acid (Chloramben)

Chloramben is a selective, pre-emergence herbicide historically used for the control of broadleaf weeds and some annual grasses in a variety of crops. Its synthesis from 2,5-dichlorobenzoic acid is a multi-step process that highlights fundamental organic reactions crucial to the agrochemical industry.

Synthetic Pathway Overview

The conversion of 2,5-dichlorobenzoic acid to 3-amino-2,5-dichlorobenzoic acid involves two key transformations: nitration followed by reduction. This pathway is a classic example of electrophilic aromatic substitution and subsequent functional group manipulation.

Synthesis_Pathway A 2,5-Dichlorobenzoic Acid B 3-Nitro-2,5-dichlorobenzoic Acid A->B Nitration (HNO3/H2SO4) C 3-Amino-2,5-dichlorobenzoic Acid (Chloramben) B->C Reduction (e.g., Fe/HCl)

Caption: Synthetic route from 2,5-dichlorobenzoic acid to Chloramben.

Part 1: Detailed Application Notes

The Critical Role of 2,5-Dichlorobenzoic Acid as a Precursor

The selection of 2,5-dichlorobenzoic acid as the starting material is a strategic choice rooted in its chemical properties. The two chlorine atoms are ortho and para to the carboxylic acid group, which deactivates the ring towards electrophilic substitution. However, the directing effects of the substituents guide the incoming nitro group to the 3-position, which is meta to the deactivating carboxylic acid and ortho/para to the chlorine atoms. This regioselectivity is crucial for obtaining the desired isomer for subsequent conversion to the active herbicidal compound.

Nitration: A Key Step in Functionalization

The nitration of 2,5-dichlorobenzoic acid is a classic electrophilic aromatic substitution reaction. A mixture of concentrated nitric acid and sulfuric acid is typically employed to generate the nitronium ion (NO₂⁺), the active electrophile. The reaction conditions, including temperature and reaction time, must be carefully controlled to ensure high yield and minimize the formation of byproducts. The strong deactivating effect of the carboxylic acid and chlorine atoms necessitates forcing conditions to drive the reaction to completion.

Reduction of the Nitro Group: Formation of the Active Herbicide

The final step in the synthesis of Chloramben is the reduction of the nitro group of 3-nitro-2,5-dichlorobenzoic acid to an amino group. This transformation is critical as the amino group is essential for the herbicidal activity of the final product. A common and cost-effective method for this reduction is the use of a metal in acidic medium, such as iron filings in the presence of hydrochloric acid. This method, known as the Béchamp reduction, is widely used in industrial-scale synthesis due to its efficiency and the low cost of the reagents.

Part 2: Experimental Protocols

The following protocols are provided as a guide for the laboratory-scale synthesis of 3-amino-2,5-dichlorobenzoic acid from 2,5-dichlorobenzoic acid. Researchers should adapt these procedures based on their specific laboratory conditions and safety protocols.

Synthesis of 3-Nitro-2,5-dichlorobenzoic Acid

Objective: To nitrate 2,5-dichlorobenzoic acid to form 3-nitro-2,5-dichlorobenzoic acid.

Materials:

  • 2,5-Dichlorobenzoic acid

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, carefully add 2,5-dichlorobenzoic acid to concentrated sulfuric acid while stirring in an ice bath.

  • Once the 2,5-dichlorobenzoic acid has dissolved, slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise from a dropping funnel, maintaining the reaction temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture slowly over crushed ice with vigorous stirring.

  • The precipitated solid, 3-nitro-2,5-dichlorobenzoic acid, is collected by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold distilled water to remove any residual acid.

  • The crude product can be recrystallized from a suitable solvent, such as aqueous ethanol, to yield the pure 3-nitro-2,5-dichlorobenzoic acid.

Synthesis of 3-Amino-2,5-dichlorobenzoic Acid (Chloramben)

Objective: To reduce the nitro group of 3-nitro-2,5-dichlorobenzoic acid to form 3-amino-2,5-dichlorobenzoic acid.

Materials:

  • 3-Nitro-2,5-dichlorobenzoic acid

  • Iron powder

  • Concentrated hydrochloric acid

  • Ethanol

  • Sodium carbonate

  • Distilled water

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • In a round-bottom flask fitted with a reflux condenser and magnetic stirrer, create a suspension of 3-nitro-2,5-dichlorobenzoic acid in a mixture of ethanol and water.

  • Add iron powder to the suspension.

  • Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise.

  • Continue refluxing for several hours, monitoring the reaction by TLC until the starting material is consumed.

  • After the reaction is complete, cool the mixture and neutralize it with a solution of sodium carbonate to precipitate iron hydroxides.

  • Filter the hot solution through a bed of celite to remove the iron residues.

  • Acidify the filtrate with concentrated hydrochloric acid to precipitate the product, 3-amino-2,5-dichlorobenzoic acid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Data Presentation

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Key Synthetic Step
2,5-Dichlorobenzoic AcidC₇H₄Cl₂O₂191.01154-156Starting Material
3-Nitro-2,5-dichlorobenzoic AcidC₇H₃Cl₂NO₄236.01178-180Nitration
3-Amino-2,5-dichlorobenzoic AcidC₇H₅Cl₂NO₂206.03200-201Reduction

Visualization of the Synthetic Workflow

Synthetic_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction A1 Dissolve 2,5-Dichlorobenzoic Acid in H2SO4 A2 Add Nitrating Mixture (HNO3/H2SO4) < 10°C A1->A2 A3 Stir at Room Temperature A2->A3 A4 Precipitate on Ice A3->A4 A5 Filter and Wash A4->A5 A6 Recrystallize A5->A6 B1 Suspend 3-Nitro-2,5-dichlorobenzoic Acid in EtOH/H2O B2 Add Iron Powder B1->B2 B3 Add HCl and Reflux B2->B3 B4 Neutralize with Na2CO3 B3->B4 B5 Filter Hot B4->B5 B6 Acidify Filtrate B5->B6 B7 Filter and Dry B6->B7 cluster_step1 cluster_step1 cluster_step2 cluster_step2 cluster_step1->cluster_step2 Intermediate: 3-Nitro-2,5-dichlorobenzoic Acid

Application Note & Protocols: Strategic Derivatization of the Carboxylic Acid Moiety of 2,5-Dichloro-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of a Key Building Block

2,5-Dichloro-4-methylbenzoic acid is a polysubstituted aromatic carboxylic acid that serves as a valuable scaffold in medicinal chemistry and drug development. Its rigid structure, defined by the dichlorination and methylation pattern, provides a unique framework for designing molecules with specific steric and electronic properties. The carboxylic acid group is the primary reactive handle for synthetic diversification, enabling its incorporation into larger, more complex molecules.

The derivatization of this carboxylic acid into esters, amides, and other functional groups is a critical step in structure-activity relationship (SAR) studies. These modifications can profoundly influence a compound's pharmacological profile by altering its solubility, membrane permeability, metabolic stability, and ability to interact with biological targets.

However, the chemical environment of the carboxylic acid in this compound presents a distinct challenge: steric hindrance. The ortho-chloro substituent significantly encumbers the carboxyl group, potentially slowing reaction rates and necessitating carefully optimized synthetic strategies. This guide provides a detailed exploration of robust and field-proven protocols for the efficient derivatization of this important building block, explaining the causality behind each experimental choice to empower researchers in their synthetic endeavors.

Core Principles of Carboxylic Acid Activation

The direct reaction of a carboxylic acid with a nucleophile (like an alcohol or amine) is generally unfavorable. The hydroxyl (-OH) group of the carboxyl moiety is a poor leaving group. Furthermore, amines, being basic, will readily deprotonate the acidic carboxylic acid, forming an unreactive carboxylate-ammonium salt.[1]

Therefore, all derivatization strategies rely on a common principle: the conversion of the hydroxyl group into a better leaving group .[2] This "activation" process makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack. The methods detailed herein achieve this activation through different, strategically chosen pathways.

Protocol Suite I: Esterification Strategies

Ester derivatives are fundamental in modifying the lipophilicity and pharmacokinetic properties of a lead compound. The choice of esterification method depends on the alcohol's complexity, steric bulk, and the overall sensitivity of the substrate.

Method A: Fischer-Speier Esterification (Acid-Catalyzed)

Principle: This classic method involves reacting the carboxylic acid with a large excess of an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[3] The reaction is a reversible equilibrium.[4][5][6] To drive the reaction towards the ester product, Le Châtelier's principle is leveraged by using the alcohol as the solvent (a large excess) or by actively removing the water byproduct.[4][6]

Applicability: Most suitable for simple, low-boiling point primary or secondary alcohols (e.g., methanol, ethanol). Due to the steric hindrance of this compound, this method may require extended reaction times or higher temperatures to achieve good conversion.[3]

Detailed Protocol: Synthesis of Methyl 2,5-dichloro-4-methylbenzoate

  • Reagent Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.05 g, 10.0 mmol).

  • Solvent & Catalyst Addition: To the flask, add methanol (40 mL, ~1 mol). While stirring, carefully add concentrated sulfuric acid (0.3 mL, ~0.54 g, 5.5 mmol) dropwise.

    • Scientist's Note: The large excess of methanol acts as both reactant and solvent, driving the equilibrium towards the product.[6] The acid catalyst protonates the carbonyl oxygen, activating the carboxylic acid for nucleophilic attack by the alcohol.[3][4]

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (~65°C) for 4-8 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 4:1 Hexanes:Ethyl Acetate. The ester product will have a higher Rf value than the starting carboxylic acid.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Slowly pour the mixture into a beaker containing ice-cold water (100 mL). The crude ester may precipitate as a solid. c. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). d. Combine the organic layers and wash sequentially with water (50 mL), a saturated aqueous solution of sodium bicarbonate (2 x 50 mL, until CO₂ evolution ceases), and finally with brine (50 mL).

    • Rationale: The bicarbonate wash is crucial for removing any unreacted carboxylic acid and the sulfuric acid catalyst.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude methyl ester. If necessary, purify further by recrystallization from a suitable solvent like ethanol or hexanes.

Method B: The Mitsunobu Reaction

Principle: The Mitsunobu reaction is a powerful redox-condensation method for forming esters under exceptionally mild, neutral conditions. It utilizes a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7][8] The alcohol's hydroxyl group is activated in situ, leading to its displacement by the carboxylate nucleophile. A key feature is the complete inversion of stereochemistry at a chiral alcohol center.[7][9]

Applicability: This is the method of choice for sterically hindered substrates, precious or complex alcohols, and molecules that are sensitive to acidic or basic conditions.[8][10] It is highly effective for coupling this compound with a wide range of alcohols.

Detailed Protocol: Mitsunobu Esterification with a Generic Alcohol (R-OH)

  • Reagent Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a solution of this compound (410 mg, 2.0 mmol), the desired alcohol (2.2 mmol, 1.1 eq), and triphenylphosphine (629 mg, 2.4 mmol, 1.2 eq) in anhydrous tetrahydrofuran (THF, 20 mL).

  • Cooling: Cool the stirred solution to 0°C in an ice bath.

  • Reagent Addition: Add DIAD (0.47 mL, 2.4 mmol, 1.2 eq) dropwise to the solution over 10 minutes. A color change and/or formation of a precipitate may be observed.

    • Safety Note: Azodicarboxylates are potentially explosive and should be handled with care. DIAD is generally preferred over DEAD due to its greater stability.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC for the consumption of the starting materials.

  • Work-up & Purification: a. Concentrate the reaction mixture under reduced pressure. b. The primary challenge in Mitsunobu reactions is the removal of the triphenylphosphine oxide and dialkyl hydrazinedicarboxylate byproducts.[7] c. Purification is typically achieved via flash column chromatography on silica gel. A gradient elution, for example, from 100% hexanes to 10% ethyl acetate in hexanes, is often effective at separating the non-polar ester product from the more polar byproducts.

Protocol Suite II: Amide Bond Formation

Amide bonds are a cornerstone of pharmaceutical chemistry. The following protocols provide robust pathways to a diverse range of amides from this compound.

Method A: Two-Step Synthesis via the Acyl Chloride

Principle: This is a highly reliable and general method that proceeds in two discrete steps. First, the carboxylic acid is converted to a highly reactive acyl chloride intermediate using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[11][12] Second, the isolated or in situ used acyl chloride is reacted with a primary or secondary amine in the presence of a base to form the amide.

Applicability: The high electrophilicity of the acyl chloride makes this method very effective for coupling with a wide range of amines, including those that are weakly nucleophilic or sterically hindered.

Detailed Protocol: Step 1 - Synthesis of 2,5-Dichloro-4-methylbenzoyl chloride

  • Reagent Setup: In a fume hood, equip a round-bottom flask with a stir bar and a reflux condenser connected to a gas outlet/scrubber (to neutralize HCl and SO₂ gas).

  • Reaction: Add this compound (2.05 g, 10.0 mmol) to the flask, followed by thionyl chloride (5 mL, 68.5 mmol). Add one drop of anhydrous N,N-dimethylformamide (DMF) as a catalyst.

    • Scientist's Note: Oxalyl chloride with catalytic DMF is an alternative that often allows for milder conditions (room temperature).[11] Thionyl chloride is effective but typically requires heating.[11]

  • Heating: Gently heat the mixture to reflux (approx. 80°C) for 2-3 hours. The reaction is complete when gas evolution ceases and the solution becomes clear.

  • Isolation: a. Cool the reaction mixture to room temperature. b. Carefully remove the excess thionyl chloride under reduced pressure (using a vacuum pump protected by a base trap). c. To ensure complete removal, azeotrope the residue with an anhydrous solvent like toluene or benzene (2 x 10 mL) and evaporate under vacuum.[13] d. The resulting crude 2,5-dichloro-4-methylbenzoyl chloride is a moisture-sensitive oil or low-melting solid and is often used immediately in the next step without further purification.[14][15]

Detailed Protocol: Step 2 - Amide Formation from Acyl Chloride

  • Amine Solution: In a separate flask under an inert atmosphere, dissolve the desired primary or secondary amine (10.0 mmol, 1.0 eq) and a non-nucleophilic base such as triethylamine (2.1 mL, 15.0 mmol, 1.5 eq) or diisopropylethylamine (DIPEA) in anhydrous dichloromethane (DCM, 40 mL). Cool the solution to 0°C.

  • Acyl Chloride Addition: Dissolve the crude 2,5-dichloro-4-methylbenzoyl chloride from the previous step in anhydrous DCM (10 mL) and add it dropwise to the stirred amine solution at 0°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitoring & Work-up: Monitor by TLC. Upon completion, dilute the reaction with DCM (50 mL) and wash with 1M HCl (aq), saturated NaHCO₃ (aq), and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude amide.

  • Purification: Purify by flash column chromatography or recrystallization as needed.

Method B: Direct Amidation with Peptide Coupling Reagents

Principle: This approach avoids the isolation of harsh acyl chloride intermediates by activating the carboxylic acid in situ using specialized reagents. These methods are the workhorses of modern medicinal chemistry due to their mild conditions, high functional group tolerance, and predictable outcomes.[16]

Sub-Method 1: EDC/HOBt Coupling

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2] This intermediate is prone to an unproductive rearrangement. The addition of 1-hydroxybenzotriazole (HOBt) intercepts this intermediate to form a more stable HOBt-active ester, which is less prone to side reactions and reacts efficiently with the amine.[2][17]

Detailed Protocol: EDC/HOBt Mediated Amidation

  • Reagent Setup: To a flask, add this compound (410 mg, 2.0 mmol), HOBt (324 mg, 2.4 mmol, 1.2 eq), and the desired amine (2.2 mmol, 1.1 eq). Dissolve the components in an anhydrous solvent like DMF or DCM (20 mL).

  • Base Addition: Add DIPEA (0.7 mL, 4.0 mmol, 2.0 eq).

  • EDC Addition: Add EDC hydrochloride (460 mg, 2.4 mmol, 1.2 eq) in one portion.

    • Scientist's Note: The order of addition can be critical. Pre-mixing the acid, HOBt, and amine before adding EDC often gives the best results.

  • Reaction: Stir the mixture at room temperature for 12-24 hours.

  • Monitoring & Work-up: Monitor by TLC. Upon completion, dilute with ethyl acetate and wash extensively with water to remove the water-soluble urea byproduct and excess reagents. Follow with washes of dilute acid and base as appropriate for the product's stability.

  • Purification: Dry the organic layer, concentrate, and purify the crude amide by flash chromatography or recrystallization.

Sub-Method 2: HATU Coupling

For particularly challenging couplings involving sterically hindered components or electron-deficient amines, more powerful uronium-based reagents are required.[18] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is one of the most effective, reacting with the carboxylate to form a highly activated HOAt-ester.[17][19]

Detailed Protocol: HATU Mediated Amidation

  • Reagent Setup: In a flask, dissolve this compound (410 mg, 2.0 mmol) in anhydrous DMF (15 mL).

  • Reagent Addition: Add DIPEA (0.7 mL, 4.0 mmol, 2.0 eq), followed by HATU (912 mg, 2.4 mmol, 1.2 eq). Stir for 10-15 minutes at room temperature to pre-activate the acid.

  • Amine Addition: Add the desired amine (2.0 mmol, 1.0 eq) to the activated mixture.

  • Reaction: Stir at room temperature for 2-12 hours. These reactions are often significantly faster than EDC couplings.

  • Monitoring & Work-up: Monitor by TLC. The work-up is similar to the EDC/HOBt protocol, involving dilution with an organic solvent and aqueous washes to remove DMF and byproducts.

  • Purification: Purify the final product by flash chromatography or recrystallization.

Summary of Derivatization Methods

MethodKey ReagentsTypical ConditionsAdvantagesLimitations & Considerations
Fischer Esterification Alcohol (excess), H₂SO₄ or p-TsOHReflux, 4-12 hInexpensive, simple for basic alcohols.Requires harsh acidic conditions; equilibrium-limited; not ideal for complex or sensitive substrates.[3]
Mitsunobu Reaction PPh₃, DIAD or DEAD, Alcohol0°C to RT, 12-24 hVery mild, neutral conditions; excellent for hindered substrates and sensitive molecules.[8]Stoichiometric byproducts can complicate purification; reagents are expensive.[7]
Amidation via Acyl Chloride 1. SOCl₂ or (COCl)₂ 2. Amine, Et₃N or DIPEAStep 1: Reflux Step 2: 0°C to RTHighly reliable and general; reactive intermediate overcomes steric hindrance.Harsh reagents (SOCl₂); moisture-sensitive intermediate; two distinct steps required.[14][15]
EDC/HOBt Coupling EDC, HOBt, Amine, DIPEART, 12-24 hMild conditions; water-soluble byproducts simplify workup; widely used in medicinal chemistry.[2][16]May be slow or inefficient for very hindered or electron-poor amines.[18]
HATU Coupling HATU, Amine, DIPEART, 2-12 hVery powerful and fast; highly effective for difficult couplings.[18][19]Expensive reagent; byproducts require chromatographic removal.

Visualization of Key Workflows

G cluster_0 Carboxylic Acid Derivatization Workflow cluster_1 Esterification Pathways cluster_2 Amidation Pathways Start 2,5-Dichloro-4- methylbenzoic Acid Fischer Fischer-Speier (Alcohol, H+) Start->Fischer Method A Mitsunobu Mitsunobu (Alcohol, PPh3, DIAD) Start->Mitsunobu Method B AcylChloride Acyl Chloride Formation (SOCl2 or (COCl)2) Start->AcylChloride Method C (Step 1) Coupling Coupling Agent (EDC/HOBt or HATU) + Amine Start->Coupling Method D Ester Ester Derivative Amide Amide Derivative Fischer->Ester Mitsunobu->Ester AmineReact Reaction with Amine AcylChloride->AmineReact Step 2 AmineReact->Amide Coupling->Amide

Caption: General workflows for the derivatization of this compound.

G cluster_0 EDC/HOBt Coupling Mechanism RCOOH R-COOH Carboxylic Acid O_Acylisourea *O*-Acylisourea Intermediate (Highly Reactive) RCOOH->O_Acylisourea + EDC EDC EDC Carbodiimide HOBt_Ester HOBt Active Ester (More Stable) O_Acylisourea->HOBt_Ester + HOBt N_Acylurea *N*-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement (Unproductive) HOBt HOBt Amide R-CONHR' Amide Product HOBt_Ester->Amide + Amine Amine R'-NH2 Amine Urea EDC-Urea (Byproduct)

Caption: Simplified mechanism of EDC/HOBt mediated amide bond formation.

References

  • Passerini reaction - Wikipedia.
  • Passerini Reaction - Organic Chemistry Portal.
  • Synthesis of Triterpenoid-Derived α-Acyloxycarboxamides via Passerini Reaction - MDPI.
  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling - Royal Society of Chemistry.
  • The Mitsunobu Inversion Reaction of Sterically Hindered 17-Hydroxy Steroids - MDPI.
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  • The Passerini Reaction - Organic Reactions.
  • benzoic acid to benzoyl chloride ; non benzotrichloride route to hippuric acid - Sciencemadness.org.
  • How can I perform a reaction of conversion of benzoic acid to benzoyl chloride using thionyl chloride, and monitor the progress of this reaction? | ResearchGate.
  • Fischer esterification reaction - BYJU'S.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions - Master Organic Chemistry.
  • Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products - The Royal Society of Chemistry.
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  • esterification of benzoic acid to methyl benzoate. - University of Manitoba.
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  • EP0331280A1 - Method for esterifying hindered carboxylic acids - Google Patents.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - NIH.
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - NIH.
  • Ugi reaction - Wikipedia.
  • esterification of carboxylic acids with - Organic Syntheses Procedure.
  • New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: Application of peptide coupling agents EDC and HBTU | Request PDF - ResearchGate.
  • Use of carboxylic acid alternatives in the Ugi-4CR. - ResearchGate.
  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps.
  • Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - NIH.
  • One-Pot Synthesis of Carboxylic Acid Esters in Neutral and Mild Conditions by Triphenylphosphine Dihalide [Ph - KOREAN CHEMICAL SOCIETY.
  • Ugi Four-Component Reactions Using Alternative Reactants - NIH.
  • Acid to Acid Chloride - Common Conditions - Organic Chemistry Data.
  • Ugi Four-Component Reactions Using Alternative Reactants - Semantic Scholar.
  • Synthesis of 2,6-dichloro-4-methylbenzoyl chloride - PrepChem.com.
  • (PDF) Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions - ResearchGate.
  • Propose a mechanism for the reaction of benzoic acid with acetyl chloride to give acetic benzoic anhydride. - Pearson.
  • Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions - NIH.
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reaction of 2,5-Dichloro-4-methylbenzoic acid with thionyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Synthesis of 2,5-Dichloro-4-methylbenzoyl Chloride via Reaction with Thionyl Chloride

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 2,5-dichloro-4-methylbenzoyl chloride, a critical acyl chloride intermediate in the development of pharmaceuticals and agrochemicals. The protocol details the conversion of 2,5-dichloro-4-methylbenzoic acid using thionyl chloride (SOCl₂). We will explore the underlying reaction mechanism, provide a detailed, field-tested experimental protocol, discuss process optimization and troubleshooting, and outline rigorous safety procedures. This guide is designed to equip researchers with the necessary information to perform this synthesis efficiently and safely.

Reaction Overview and Significance

The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis.[1] Acyl chlorides are highly reactive electrophiles, serving as versatile building blocks for the synthesis of esters, amides, and ketones through nucleophilic acyl substitution.[1][2] The reaction of this compound with thionyl chloride is a preferred method for this conversion due to its efficiency and the convenient nature of its byproducts.

Reaction Scheme:

The primary advantage of using thionyl chloride is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying product purification.[3]

Mechanism of Acyl Chloride Formation

The reaction proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid's hydroxyl group is a poor leaving group, and thionyl chloride's role is to convert it into a highly effective one.[4][5][6]

Step-by-Step Mechanism:

  • Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the carbonyl oxygen of the carboxylic acid attacking the electrophilic sulfur atom of thionyl chloride.[2][7]

  • Intermediate Formation: This attack forms a protonated intermediate. A chloride ion is subsequently eliminated from the sulfur atom.

  • Formation of Chlorosulfite Intermediate: The protonated intermediate is deprotonated, leading to the formation of a key acyl chlorosulfite intermediate. This step effectively converts the hydroxyl group into a much better leaving group.[5][6]

  • Nucleophilic Acyl Substitution: A chloride ion (Cl⁻), generated in the previous step, acts as a nucleophile and attacks the electrophilic carbonyl carbon of the acyl chlorosulfite intermediate.[1][7]

  • Tetrahedral Intermediate Collapse: This attack forms a transient tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the stable leaving group, which decomposes into gaseous sulfur dioxide (SO₂) and a chloride ion. This decomposition is thermodynamically favorable and drives the reaction to completion.[7]

Catalytic amounts of N,N-dimethylformamide (DMF) can be used to accelerate this reaction.[1][8] DMF reacts with thionyl chloride to form the Vilsmeier reagent, a more potent chlorinating agent.

Reaction_Mechanism Figure 1: Reaction Mechanism of Carboxylic Acid with Thionyl Chloride cluster_0 Step 1 & 2: Activation cluster_1 Step 3 & 4: Substitution cluster_2 Step 5: Product Formation Carboxylic_Acid R-COOH Intermediate_1 Acyl Chlorosulfite Intermediate Carboxylic_Acid->Intermediate_1 + SOCl₂ Thionyl_Chloride SOCl₂ Chloride_Ion Cl⁻ Intermediate_1->Chloride_Ion Tetrahedral_Intermediate Tetrahedral Intermediate Intermediate_1->Tetrahedral_Intermediate + Cl⁻ Acyl_Chloride R-COCl Tetrahedral_Intermediate->Acyl_Chloride Byproducts SO₂ (g) + HCl (g) Tetrahedral_Intermediate->Byproducts Collapse & Decomposition

Figure 1: Reaction Mechanism of Carboxylic Acid with Thionyl Chloride

Experimental Protocol

Materials and Reagents
Compound NameFormulaMW ( g/mol )BP (°C)Density (g/mL)Hazards
This compoundC₈H₆Cl₂O₂205.04--Irritant
Thionyl Chloride (SOCl₂)SOCl₂118.97791.636Corrosive, Toxic, Reacts Violently with Water[9][10][11]
Toluene (Anhydrous)C₇H₈92.141110.867Flammable, Health Hazard
N,N-Dimethylformamide (DMF)C₃H₇NO73.091530.944Health Hazard, Flammable
Equipment
  • Round-bottom flask (appropriate size for the scale)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer and stir bar

  • Dropping funnel (optional, for larger scale reactions)

  • Gas trap/scrubber system (containing aqueous NaOH)

  • Distillation apparatus (for purification)

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): Chemical splash goggles, face shield, acid-resistant gloves (e.g., butyl rubber), lab coat.[10]

Step-by-Step Procedure

Note: This reaction must be performed in a well-ventilated fume hood due to the evolution of toxic HCl and SO₂ gases.[12] All glassware must be thoroughly dried to prevent hydrolysis of thionyl chloride.

  • Apparatus Setup: Assemble a reflux apparatus using a round-bottom flask, a reflux condenser, and a heating mantle. Connect the top of the condenser to a gas trap or scrubber containing a dilute sodium hydroxide solution to neutralize the HCl and SO₂ gases produced.[13]

  • Charging the Flask: To the round-bottom flask, add this compound (1.0 eq). If using a solvent, add anhydrous toluene.

  • Reagent Addition: Slowly add thionyl chloride (typically 1.5-3.0 eq) to the flask at room temperature with gentle stirring. An excess of thionyl chloride is used to ensure complete conversion and can serve as the solvent.[12] For larger-scale reactions, add the thionyl chloride via a dropping funnel.

  • Catalyst Addition (Optional but Recommended): Add a catalytic amount (1-2 drops) of DMF.[8]

  • Reaction: Heat the mixture to reflux (approximately 80-90°C if using excess thionyl chloride as solvent, or higher if using toluene) and maintain for 2-4 hours. The reaction is complete when the evolution of gas ceases.

  • Work-up - Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride must be removed. This is typically achieved by distillation.[3][12] Alternatively, for smaller scales, the excess thionyl chloride can be removed by co-evaporation with an inert, dry solvent like toluene under reduced pressure (rotary evaporation).[14]

  • Purification: The crude 2,5-dichloro-4-methylbenzoyl chloride can be purified by fractional distillation under reduced pressure to yield a clear liquid or low-melting solid.[15][16]

G start Start setup 1. Assemble Dry Reflux Apparatus with Gas Scrubber start->setup charge 2. Charge Flask with This compound setup->charge add_socl2 3. Slowly Add Thionyl Chloride & Catalytic DMF charge->add_socl2 reflux 4. Heat to Reflux (2-4 hours) add_socl2->reflux cool 5. Cool to Room Temperature reflux->cool remove_excess 6. Remove Excess SOCl₂ (Distillation or Rotary Evaporation) cool->remove_excess purify 7. Purify Product via Vacuum Distillation remove_excess->purify end End: Purified Product purify->end

Figure 2: Experimental Workflow for the Synthesis of 2,5-Dichloro-4-methylbenzoyl Chloride

Process Optimization and Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Incomplete reaction. 2. Wet reagents or glassware. 3. Insufficient heating.1. Increase reflux time or add a catalyst (DMF). 2. Ensure all glassware is oven-dried and use anhydrous solvents. Thionyl chloride hydrolyzes rapidly.[9] 3. Ensure the reaction reaches and maintains reflux temperature.
Product is Impure 1. Residual thionyl chloride. 2. Presence of unreacted starting material. 3. Side reactions (e.g., chlorination of the methyl group).[17]1. Ensure complete removal of excess thionyl chloride via distillation or co-evaporation with toluene.[12][14] 2. Use a slight excess of thionyl chloride and ensure sufficient reaction time. Purify carefully by fractional distillation.[18] 3. Avoid excessively high temperatures or prolonged reaction times.
Dark Product Color Thermal decomposition or presence of impurities.Purify by vacuum distillation. A patent suggests that treating crude acyl chlorides with carboxamide hydrohalides can improve color.[16]

Safety and Hazard Management

Thionyl chloride is a highly hazardous chemical and requires strict safety protocols.

  • Inhalation: Thionyl chloride is toxic if inhaled and is extremely destructive to the upper respiratory tract.[10][19] All manipulations must be performed in a certified chemical fume hood.

  • Skin and Eye Contact: It causes severe skin burns and serious eye damage.[10][19] Wear appropriate PPE, including a face shield, chemical splash goggles, and corrosion-resistant gloves.[10] An emergency shower and eyewash station must be immediately accessible.[9]

  • Reactivity: Thionyl chloride reacts violently with water, releasing toxic gases (SO₂ and HCl).[9][19] Ensure the reaction is conducted under anhydrous conditions. Do not use water to extinguish a fire involving thionyl chloride; use a dry chemical extinguisher instead.[9]

  • Byproducts: The reaction generates significant amounts of SO₂ and HCl gas, which are both toxic and corrosive. A gas scrubber containing a basic solution (e.g., NaOH) is mandatory to neutralize these off-gases.

  • Spill Management: In case of a spill, evacuate the area. Do not use water. Neutralize small spills with a dry absorbent material like sodium bicarbonate or sand. For larger spills, follow institutional emergency procedures.

Product Characterization

The successful formation of 2,5-dichloro-4-methylbenzoyl chloride can be confirmed using standard analytical techniques:

  • Infrared (IR) Spectroscopy: Look for the disappearance of the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the appearance of a strong C=O stretch for the acyl chloride at a higher wavenumber (typically 1750-1800 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show the disappearance of the acidic proton of the carboxylic acid. ¹³C NMR will show a shift in the carbonyl carbon resonance.

Conclusion

The synthesis of 2,5-dichloro-4-methylbenzoyl chloride from its corresponding carboxylic acid using thionyl chloride is a robust and efficient procedure. By adhering to the detailed protocol, paying close attention to anhydrous conditions, and following stringent safety precautions, researchers can reliably produce this valuable chemical intermediate for further synthetic applications.

References

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
  • Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]
  • Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids. [Link]
  • New Jersey Department of Health. Hazard Summary: Thionyl Chloride. [Link]
  • Carl ROTH. (2024, September 19).
  • Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]
  • Bioman Explains. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. [Link]
  • Carl ROTH. (Date not available).
  • Google Patents. (2004). US6727384B1 - Method for purifying acid chlorides.
  • Yufeng. (2025, May 28). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. [Link]
  • Organic Chemistry Portal. (2021, August 20). Acids to Acyl Chlorides, Part 1. YouTube. [Link]
  • Chemguide. preparation of acyl chlorides (acid chlorides). [Link]
  • LookChem.
  • PrepChem.com. Synthesis of 2,6-dichloro-4-methylbenzoyl chloride. [Link]
  • The Organic Chemistry Tutor. (2013, December 8). Reaction of Carboxylic Acids with Thionyl Chloride. YouTube. [Link]
  • Davis, M., & Scanlon, D. B. (1977). The reaction of thionyl chloride with methyl-substituted heteroaromatic compounds. Australian Journal of Chemistry, 30, 433-435. [Link]
  • my-GCSEscience. (2015, February 8). Carboxylic Acids Advanced. Reaction with Thionyl Chloride. YouTube. [Link]
  • Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides. [Link]
  • ResearchGate. (2020, June 9). Reaction between benzoic acid and thionyl chloride to form benzoyl chloride?. [Link]
  • Google Patents. (2021). CN109678698B - Preparation method of 2, 4-dichlorobenzoyl chloride.
  • Patsnap. A kind of synthetic method of 2,4-dichloro-5-fluorobenzoyl chloride. [Link]

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Application Notes and Protocols for the Esterification of 2,5-Dichloro-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Navigating the Esterification of a Sterically Hindered Aromatic Carboxylic Acid

The esterification of 2,5-dichloro-4-methylbenzoic acid to its corresponding methyl ester, methyl 2,5-dichloro-4-methylbenzoate, presents a common yet insightful challenge in organic synthesis. The presence of two chlorine atoms ortho and meta to the carboxylic acid group, in conjunction with a para-methyl group, introduces steric hindrance and electronic effects that necessitate careful consideration of reaction conditions. This technical guide provides a comprehensive overview of suitable esterification methodologies, complete with detailed protocols, mechanistic insights, and analytical guidance for the successful synthesis and characterization of the target ester.

This document is structured to provide not just procedural steps, but also the underlying chemical rationale, empowering researchers to troubleshoot and adapt these methods for their specific applications in pharmaceutical and materials science research.

Chemical Synopsis and Reagent Overview

A clear understanding of the properties of the key reagents is fundamental to a successful esterification.

CompoundFormulaMW ( g/mol )RoleKey Considerations
This compoundC₈H₆Cl₂O₂205.04Starting MaterialSterically hindered carboxylic acid.
MethanolCH₄O32.04Reagent/SolventTypically used in excess in Fischer esterification.
Sulfuric AcidH₂SO₄98.08CatalystStrong acid catalyst for Fischer esterification. Corrosive.
Thionyl ChlorideSOCl₂118.97Activating AgentConverts carboxylic acid to acyl chloride. Corrosive and toxic.
DCCC₁₃H₂₂N₂206.33Coupling AgentUsed in Steglich esterification. Potent allergen.
DMAPC₇H₁₀N₂122.17CatalystNucleophilic catalyst for Steglich esterification.
TriphenylphosphineC₁₈H₁₅P262.29ReagentUsed in Mitsunobu reaction.
DIADC₈H₁₄N₂O₄202.21ReagentUsed in Mitsunobu reaction.

Part 1: Recommended Protocol - Fischer-Speier Esterification

The Fischer-Speier esterification is a classic and cost-effective method for the synthesis of esters. It involves the acid-catalyzed reaction between a carboxylic acid and an alcohol. For a sterically hindered substrate like this compound, driving the equilibrium towards the product is crucial. This is typically achieved by using a large excess of the alcohol, which also serves as the solvent.[1]

Reaction Mechanism: Fischer-Speier Esterification

The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of water yield the ester and regenerate the acid catalyst.

Fischer_Esterification Acid R-COOH Protonated_Acid R-C(OH)2+ Acid->Protonated_Acid + H+ H_plus H+ Tetrahedral_Intermediate1 R-C(OH)2(O+HR') Protonated_Acid->Tetrahedral_Intermediate1 + R'-OH Alcohol R'-OH Tetrahedral_Intermediate2 R-C(OH)(O+H2)(OR') Tetrahedral_Intermediate1->Tetrahedral_Intermediate2 Proton Transfer Ester_H2O R-COOR' + H2O Tetrahedral_Intermediate2->Ester_H2O - H2O Ester_H2O->Ester_H2O - H+ H_plus2 H+

Caption: Mechanism of Fischer-Speier Esterification.

Detailed Experimental Protocol

This protocol is adapted from a procedure for the closely related 2,5-dichlorobenzoic acid.[2]

Materials:

  • This compound (1.0 eq)

  • Methanol (absolute, 20-50 eq, as solvent)

  • Concentrated Sulfuric Acid (0.1-0.2 eq)

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Ethyl Acetate or Diethyl Ether

  • Deionized Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (e.g., 2.05 g, 10 mmol) in a large excess of absolute methanol (e.g., 50 mL).

  • Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (e.g., 0.1 mL) to the solution.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle or oil bath. Continue refluxing for 5-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up - Quenching and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture into a separatory funnel containing deionized water (e.g., 100 mL).

    • Extract the aqueous layer with ethyl acetate or diethyl ether (3 x 50 mL).

    • Combine the organic extracts.

  • Neutralization: Wash the combined organic layers sequentially with:

    • Deionized water (2 x 50 mL)

    • Saturated sodium bicarbonate solution (2 x 50 mL) to remove any unreacted carboxylic acid and the sulfuric acid catalyst. Caution: CO₂ evolution may cause pressure buildup in the separatory funnel. Vent frequently.

    • Brine (1 x 50 mL) to aid in the removal of water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude methyl 2,5-dichloro-4-methylbenzoate.

Purification

The crude product can be purified by either recrystallization or column chromatography.

  • Recrystallization: A suitable solvent system for recrystallization would be a mixture of a polar solvent like ethanol or methanol and water. Dissolve the crude product in a minimal amount of hot ethanol/methanol and add water dropwise until turbidity persists. Reheat to dissolve and then allow to cool slowly to form crystals.

  • Column Chromatography: For higher purity, column chromatography on silica gel is recommended.[3] A non-polar eluent system, such as a mixture of hexane and ethyl acetate (e.g., 9:1 v/v), should provide good separation.

Part 2: Alternative Protocols for Sterically Hindered Acids

While Fischer esterification is a robust method, its equilibrium nature and the use of strong acid can be limitations. For substrates that are sensitive to strong acids or where higher yields are desired under milder conditions, the following methods are excellent alternatives.

A. Steglich Esterification

The Steglich esterification is a powerful method for forming esters under mild, neutral conditions, making it particularly suitable for sterically hindered carboxylic acids and acid-labile substrates.[4] It utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[4]

Mechanism: The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and DCC. DMAP, a more potent nucleophile than the alcohol, intercepts this intermediate to form a highly electrophilic N-acylpyridinium species. This "active ester" is then readily attacked by the alcohol to form the desired ester, with the byproduct being the insoluble dicyclohexylurea (DCU).

Steglich_Esterification Acid R-COOH O_acylisourea O-acylisourea intermediate Acid->O_acylisourea + DCC DCC DCC N_acylpyridinium N-acylpyridinium intermediate O_acylisourea->N_acylpyridinium + DMAP DCU DCU O_acylisourea->DCU rearrangement DMAP DMAP Ester R-COOR' N_acylpyridinium->Ester + R'-OH Alcohol R'-OH Ester->Ester - DMAP

Caption: Simplified Mechanism of Steglich Esterification.

Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq) and the alcohol (1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, DCM) under an inert atmosphere, add a catalytic amount of DMAP (0.1 eq).

  • DCC Addition: Cool the mixture to 0 °C in an ice bath and add DCC (1.1 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to 0 °C to precipitate the DCU byproduct.

    • Filter the mixture through a pad of Celite to remove the DCU.

    • Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

B. Mitsunobu Reaction

The Mitsunobu reaction is another excellent method for the esterification of primary and secondary alcohols under mild, neutral conditions. A key feature of this reaction is the inversion of stereochemistry at the alcohol's chiral center, though this is not relevant for methanol. The reaction utilizes triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD).

Mechanism: PPh₃ attacks the azodicarboxylate to form a betaine. This betaine then deprotonates the carboxylic acid. The alcohol then attacks the phosphorus atom, leading to the formation of an alkoxyphosphonium salt. Finally, the carboxylate anion displaces the activated hydroxyl group in an Sₙ2 fashion to form the ester.

Mitsunobu_Reaction PPh3 PPh3 Betaine Betaine PPh3->Betaine + DIAD DIAD DIAD Ion_Pair [R-COO-][PPh3-N...]+ Betaine->Ion_Pair + R-COOH Acid R-COOH Alkoxyphosphonium [R'-O-PPh3]+ Ion_Pair->Alkoxyphosphonium + R'-OH Alcohol R'-OH Ester R-COOR' Alkoxyphosphonium->Ester + R-COO- TPPO PPh3=O Ester->TPPO byproduct

Caption: Simplified Mechanism of the Mitsunobu Reaction.

Protocol:

  • Reaction Setup: In an anhydrous solvent such as THF or DCM under an inert atmosphere, dissolve this compound (1.0 eq), the alcohol (1.2 eq), and triphenylphosphine (1.5 eq).

  • DIAD Addition: Cool the solution to 0 °C and add DIAD (1.5 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • The crude product can often be purified directly by column chromatography to remove triphenylphosphine oxide and the reduced azodicarboxylate byproduct.

C. Thionyl Chloride Method

For a more forceful approach, the carboxylic acid can be converted to its highly reactive acyl chloride derivative using thionyl chloride (SOCl₂). The acyl chloride is then reacted with the alcohol to form the ester. This is a two-step, one-pot procedure that often goes to completion.

Mechanism: The carboxylic acid reacts with thionyl chloride to form an acyl chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide, and hydrogen chloride. The acyl chloride is then readily attacked by the alcohol to form the ester.

Protocol:

  • Acyl Chloride Formation: In a fume hood, add thionyl chloride (2-5 eq) to this compound (1.0 eq) and gently reflux for 1-2 hours.

  • Removal of Excess Thionyl Chloride: Cool the reaction mixture and remove the excess thionyl chloride by distillation or under reduced pressure.

  • Esterification: Carefully add an excess of methanol to the crude acyl chloride at 0 °C.

  • Reaction and Work-up: Allow the reaction to warm to room temperature and stir for 1-2 hours. Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry and concentrate.

  • Purification: Purify the crude product by column chromatography or distillation.

Part 3: Analytical Characterization of Methyl 2,5-dichloro-4-methylbenzoate

Thorough characterization of the final product is essential to confirm its identity and purity.

Predicted Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

  • -OCH₃ (singlet): Expected around δ 3.9 ppm.

  • Aromatic-CH₃ (singlet): Expected around δ 2.4 ppm.[5]

  • Aromatic Protons (singlets or doublets): Two singlets or narrowly split doublets are expected in the aromatic region (δ 7.0-8.0 ppm). The proton at C6 (ortho to the ester) will likely be the most downfield, and the proton at C3 will be more upfield.

¹³C NMR (100 MHz, CDCl₃):

  • C=O (ester): Expected in the range of δ 165-167 ppm.[5]

  • -OCH₃: Expected around δ 52 ppm.[5]

  • Aromatic-CH₃: Expected around δ 21 ppm.[5]

  • Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 125-145 ppm). The carbons attached to chlorine (C2 and C5) and the carbon attached to the ester group (C1) will be deshielded.

Infrared (IR) Spectroscopy:

  • C=O stretch (ester): A strong absorption band is expected around 1720-1740 cm⁻¹.

  • C-O stretch (ester): A strong absorption band is expected in the region of 1250-1300 cm⁻¹.

  • C-Cl stretch: Absorptions in the fingerprint region (below 1000 cm⁻¹) will be present.

  • Aromatic C-H stretch: Weak to medium bands above 3000 cm⁻¹.

Mass Spectrometry (MS):

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 218, with a characteristic isotopic pattern due to the two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio).

  • Fragmentation: Common fragmentation patterns for methyl benzoates include the loss of the methoxy group (-OCH₃, m/z = 31) and the loss of the carbomethoxy group (-COOCH₃, m/z = 59).

Conclusion

The esterification of this compound can be successfully achieved through several methods. The choice of method will depend on the scale of the reaction, the availability of reagents, and the sensitivity of other functional groups in the molecule. The Fischer-Speier esterification provides a straightforward and economical approach, while the Steglich and Mitsunobu reactions offer milder conditions and are particularly advantageous for sterically hindered substrates. The thionyl chloride method is a high-yielding alternative when harsher conditions are tolerable. Careful execution of the chosen protocol, coupled with appropriate purification and thorough analytical characterization, will ensure the successful synthesis of methyl 2,5-dichloro-4-methylbenzoate for its intended research and development applications.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information.
  • PubChem. (n.d.). Methyl 4-methylbenzoate.
  • Royal Society of Chemistry. (n.d.). Supporting Information.
  • PubChem. (n.d.). Methyl 2,5-dichlorobenzoate.
  • Esterification, Purification and Identification of Cinnamic Acid Esters. (2018).
  • NITRATION OF METHYL BENZOATE. (n.d.). University of Missouri-St. Louis.
  • Experiment 15 — Nitration of Methyl Benzoate. (n.d.). Swarthmore College.
  • YouTube. (2020, March 25). EAS Nitration Experiment & Recrystallization.
  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate.
  • Chemistry Stack Exchange. (2018, January 5). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968).
  • Organic Chemistry Portal. (n.d.). Steglich Esterification.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
  • Canadian Science Publishing. (n.d.). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates.
  • Studylib. (n.d.). Fischer Esterification: Benzoic Acid Lab Manual.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033968).
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968).
  • ResearchGate. (n.d.). Methyl 2,5-dichlorobenzoate.
  • YouTube. (2021, February 9). column chromatography & purification of organic compounds.
  • ResearchGate. (n.d.). How to separate ester from carboxylic acid by using chromatography?.
  • ACS Publications. (n.d.). Proton magnetic resonance spectrum of methyl benzoate-carboxyl-13C.
  • National Center for Biotechnology Information. (n.d.). Methyl 2,5-dichlorobenzoate.
  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
  • Google Patents. (n.d.). Preparation method of methyl benzoate compound.
  • MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst.
  • Google Patents. (n.d.). Method for preparing methyl p-chloromethyl benzoate.

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analytical methods for 2,5-Dichloro-4-methylbenzoic acid quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Quantitative Analysis of 2,5-Dichloro-4-methylbenzoic Acid

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of this compound (C₈H₆Cl₂O₂, MW: 205.03 g/mol [1]), a compound relevant in various stages of chemical synthesis and drug development. We present two primary, robust analytical methodologies: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Gas Chromatography with Mass Spectrometry (GC-MS). This document is designed for researchers, analytical scientists, and quality control professionals, offering not just step-by-step instructions but also the scientific rationale behind key procedural choices, ensuring methodological robustness and transferability. Each protocol is structured as a self-validating system, incorporating principles outlined by the International Council for Harmonisation (ICH)[2].

Introduction and Analytical Strategy

This compound is a halogenated aromatic carboxylic acid. Its accurate quantification is critical for process monitoring, impurity profiling, and stability testing. The choice of analytical technique is dictated by factors such as the sample matrix, required sensitivity, available instrumentation, and the specific goals of the analysis.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse method for non-volatile, polar compounds like this compound. It offers excellent precision and robustness for routine quality control and assay determination. The primary mechanism is reversed-phase chromatography, where the analyte is separated based on its partitioning between a non-polar stationary phase and a polar mobile phase.

  • Gas Chromatography-Mass Spectrometry (GC-MS): While the analyte itself is not sufficiently volatile for direct GC analysis, this method becomes exceptionally powerful when coupled with a derivatization step. GC-MS provides superior specificity and sensitivity, making it ideal for trace-level detection in complex matrices (e.g., biological fluids, environmental samples) where unambiguous identification is paramount[3][4].

This guide will detail validated protocols for both techniques, enabling the user to select and implement the most appropriate method for their application.

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

Principle and Application

Reversed-phase HPLC is the preferred method for assay and purity analysis of this compound in bulk materials and formulated products. The separation is achieved on a non-polar C18 stationary phase. The key to achieving good peak shape and retention for a carboxylic acid is controlling the mobile phase pH. By maintaining a pH well below the pKa of the carboxylic acid group (typically pH < 4), the analyte remains in its neutral, protonated form. This uncharged state minimizes silanol interactions and increases retention on the non-polar column, leading to sharp, symmetrical peaks. UV detection is employed, leveraging the chromophoric nature of the benzene ring.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Std_Prep Standard Preparation (0.1 - 100 µg/mL in Methanol) Injection Inject 10-20 µL Std_Prep->Injection Sample_Prep Sample Preparation (Dissolve in Methanol/Mobile Phase) Sample_Prep->Injection Separation C18 Column Separation (Isocratic or Gradient Elution) Injection->Separation Mobile Phase Detection UV Detection (e.g., 235 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantify Concentration Calibration->Quantification

Figure 1. General workflow for HPLC-UV analysis.
Detailed Experimental Protocol

A. Reagents and Materials

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium Acetate or Potassium Phosphate (ACS grade)

  • Acetic Acid or Phosphoric Acid (ACS grade)

  • Deionized water (18.2 MΩ·cm)

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

B. Instrument and Conditions

  • HPLC System: Quaternary or Binary Pump, Autosampler, Column Oven, UV/DAD Detector

  • Mobile Phase: 0.01M Ammonium Acetate buffer (pH adjusted to 4.0 with acetic acid) and Acetonitrile.

  • Elution Mode: Isocratic at 60:40 (v/v) Acetonitrile:Buffer or a gradient for impurity profiling. A simple gradient could be: 0-15 min, 40% to 90% Acetonitrile; 15-20 min, hold at 90% Acetonitrile.

  • Flow Rate: 1.0 mL/min[5]

  • Column Temperature: 30 °C

  • Detection Wavelength: 235 nm[5]

  • Injection Volume: 10 µL

C. Standard and Sample Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Serially dilute the stock solution with the mobile phase to prepare a series of calibration standards ranging from 0.1 µg/mL to 100 µg/mL[5].

  • Sample Preparation: Accurately weigh a sample containing an expected amount of the analyte. Dissolve it in methanol or mobile phase to achieve a final concentration within the validated linear range of the method. Filter through a 0.45 µm syringe filter prior to injection.

D. Data Analysis

  • Generate a calibration curve by plotting the peak area versus the concentration of the working standards.

  • Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Method Validation Summary

The performance of the HPLC method must be validated according to ICH Q2(R1) guidelines[2]. The following table summarizes typical acceptance criteria for a quantitative HPLC assay.

Validation ParameterTypical Performance Characteristics
Linearity r² ≥ 0.999 over a range of 5-200 µg/mL[6]
Accuracy (% Recovery) 98.0% - 102.0% for spiked samples[7][8]
Precision (% RSD) ≤ 2.0% for repeatability (intra-day) and intermediate precision (inter-day)
Limit of Detection (LOD) Typically 0.1 - 0.5 µg/mL (Signal-to-Noise ratio of 3:1)[6]
Limit of Quantitation (LOQ) Typically 0.5 - 1.5 µg/mL (Signal-to-Noise ratio of 10:1)[6]
Specificity Peak purity analysis using a Diode Array Detector (DAD) should show no co-eluting impurities.

Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Application

This method is ideal for trace quantification and confirmatory analysis due to the high sensitivity and specificity of mass spectrometric detection. Because carboxylic acids have poor volatility and can interact with active sites in the GC system, a derivatization step is mandatory. The acidic proton is replaced with a non-polar group (e.g., a methyl group via diazomethane or a silyl group via BSTFA), rendering the analyte volatile and thermally stable. Separation occurs based on the compound's boiling point and interaction with a low-polarity stationary phase column. The mass spectrometer provides definitive identification based on the fragmentation pattern and allows for highly sensitive quantification using Selected Ion Monitoring (SIM).

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Extraction Liquid-Liquid or Solid-Phase Extraction Derivatization Derivatization (e.g., with TMS-diazomethane) Extraction->Derivatization Evaporate & Reconstitute Injection Inject 1 µL Derivatization->Injection Separation GC Separation (e.g., DB-5ms column) Injection->Separation Carrier Gas (He) Detection MS Detection (Scan or SIM mode) Separation->Detection Integration Peak Integration (Quantifier Ion) Detection->Integration Calibration Internal Standard Calibration Integration->Calibration Quantification Quantify Concentration Calibration->Quantification

Figure 2. General workflow for GC-MS analysis.
Detailed Experimental Protocol

A. Reagents and Materials

  • This compound reference standard

  • Internal Standard (IS), e.g., a stable isotope-labeled analog or a structurally similar compound like 2,4-dichlorobenzoic acid.

  • Derivatizing Agent: Trimethylsilyldiazomethane (TMS-diazomethane), 2.0 M in hexanes. (Caution: Diazomethane and its precursors are toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood.)

  • Methanol, Ethyl Acetate, Hexane (all pesticide residue or GC grade)

  • DB-5ms capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent[3][5].

B. Instrument and Conditions

  • GC-MS System: Gas Chromatograph with Autosampler coupled to a Mass Spectrometer

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector: Splitless mode, 250 °C

  • Oven Program: Initial 80 °C, hold for 2 min; ramp at 15 °C/min to 280 °C, hold for 5 min[5].

  • MS Transfer Line: 280 °C

  • Ion Source: 230 °C, Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Full Scan (m/z 50-400) for identification; Selected Ion Monitoring (SIM) for quantification. Key ions would be the molecular ion of the methyl ester derivative and characteristic fragments.

C. Sample Preparation and Derivatization

  • Extraction: Extract the analyte from the sample matrix using an appropriate technique (see Section 4). Evaporate the final extract to dryness under a gentle stream of nitrogen.

  • Internal Standard Spiking: Before extraction, spike all samples, standards, and blanks with a known amount of internal standard.

  • Derivatization: Reconstitute the dried extract in 100 µL of methanol/ethyl acetate (1:1). Add 20-50 µL of TMS-diazomethane solution. Vortex briefly and let the reaction proceed for 15-30 minutes at room temperature until the yellow color persists.

  • Quenching: Add a few microliters of acetic acid to quench excess derivatizing agent.

  • Analysis: Transfer the final solution to a GC vial for injection.

D. Data Analysis

  • Identify the methyl ester derivative of this compound by its retention time and mass spectrum.

  • For quantification, create a calibration curve by plotting the ratio of the analyte's quantifier ion peak area to the internal standard's quantifier ion peak area against concentration.

  • Calculate the concentration in the samples using the response factor from the calibration curve.

Method Validation Summary
Validation ParameterTypical Performance Characteristics
Linearity r² ≥ 0.995 over the desired concentration range
Accuracy (% Recovery) 80% - 120% for trace analysis in complex matrices[8]
Precision (% RSD) ≤ 15% for trace analysis[9]
Limit of Detection (LOD) Highly matrix-dependent, can reach low ng/mL or ppb levels
Limit of Quantitation (LOQ) Highly matrix-dependent, can reach mid-to-high ng/mL or ppb levels
Specificity Confirmed by retention time match and comparison of qualifier/quantifier ion ratios.

Universal Sample Preparation Workflows

Effective sample preparation is crucial for removing interferences and concentrating the analyte.[10]

SamplePrep_Workflow cluster_lle Protocol A: Liquid-Liquid Extraction (LLE) cluster_spe Protocol B: Solid-Phase Extraction (SPE) Start Aqueous or Biological Sample LLE_1 1. Acidify sample (pH < 2) Start->LLE_1 SPE_1 1. Condition Cartridge (Methanol, then Water) Start->SPE_1 LLE_2 2. Add Internal Standard LLE_1->LLE_2 LLE_3 3. Extract with Organic Solvent (e.g., Ethyl Acetate) LLE_2->LLE_3 LLE_4 4. Combine organic layers LLE_3->LLE_4 LLE_5 5. Dry over Na₂SO₄ LLE_4->LLE_5 LLE_6 6. Evaporate to dryness LLE_5->LLE_6 End Proceed to Analysis (HPLC) or Derivatization (GC-MS) LLE_6->End SPE_2 2. Load acidified sample SPE_3 3. Wash to remove interferences SPE_4 4. Elute analyte with appropriate solvent SPE_5 5. Evaporate eluate to dryness SPE_5->End

Figure 3. Common sample preparation workflows.
Protocol A: Liquid-Liquid Extraction (LLE)
  • Acidification: Acidify the aqueous sample to pH < 2 with an acid like HCl or H₂SO₄. This converts the benzoate to its neutral carboxylic acid form, which is more soluble in organic solvents.

  • Extraction: Add an immiscible organic solvent such as ethyl acetate or diethyl ether and shake vigorously. Allow the layers to separate.

  • Collection: Collect the organic layer. Repeat the extraction 2-3 times for quantitative recovery[3].

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate to remove residual water, and evaporate the solvent to concentrate the analyte. Reconstitute in a suitable solvent for analysis.

Protocol B: Solid-Phase Extraction (SPE)
  • Cartridge Selection: Choose a reversed-phase (e.g., C18) or ion-exchange SPE cartridge based on the analyte and matrix.

  • Conditioning: Condition the cartridge by passing methanol followed by acidified water through it.

  • Loading: Load the acidified sample onto the cartridge. The analyte will be retained.

  • Washing: Wash the cartridge with a weak solvent (e.g., water) to remove polar interferences.

  • Elution: Elute the analyte with a small volume of a strong solvent (e.g., methanol or acetonitrile).

  • Concentration: Evaporate the eluate and reconstitute for analysis.

References

  • SIELC Technologies. (n.d.). Separation of Benzoic acid, 2,5-dichloro-4-nitro-, methyl ester on Newcrom R1 HPLC column.
  • Namieśnik, J. (2001). Preparation of Environmental Samples for the Determination of Trace Constituents. Polish Journal of Environmental Studies, 10(2), 77-87.
  • BenchChem. (2025). A Spectroscopic Showdown: Differentiating Dichlorobenzoic Acid Isomers.
  • BenchChem. (n.d.). Technical Support Center: Analysis of 2,5-Dichlorobenzoic Acid (DCBA) in Urine.
  • Thermo Fisher Scientific. (n.d.). Separation of Methyl Ester Derivatives of 3,6-Dichloro-2-Methoxybenzoic Acid, 2,4-Dichlorophenoxyacetic Acid.
  • ResearchGate. (2025). A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers.
  • UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
  • Harvey, D. (n.d.). Spectroscopic Methods. Analytical Chemistry 2.0.
  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques.
  • U.S. Environmental Protection Agency. (2012). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation.
  • World Health Organization. (n.d.). Analytical methods and achievability. Guidelines for drinking-water quality.
  • Agilent Technologies. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals.
  • Chemistry Research Journal. (n.d.). Analytical Method Validation: Principles, Techniques, and Applications.
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 30640, this compound.
  • ThaiScience. (n.d.). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles.
  • ResearchGate. (2016). Validation of analytical method for determination of sorbic acid and benzoic acid in juices and carbonated beverages.
  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for 3-(3,5-dichlorophenyl)benzoic Acid.

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Application Note: A Robust HPLC Method for the Quantification of 2,5-Dichloro-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a highly reliable and reproducible High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2,5-Dichloro-4-methylbenzoic acid. The methodology is built upon reversed-phase chromatography, providing excellent selectivity and sensitivity. This document offers a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering the theoretical basis for methodological choices, a step-by-step analytical protocol, and rigorous system suitability criteria to ensure data integrity.

Introduction

This compound is a halogenated aromatic carboxylic acid.[1] Accurate and precise quantification of this compound is critical in various stages of pharmaceutical development and chemical synthesis, from monitoring reaction kinetics to final product purity assessment. High-Performance Liquid Chromatography (HPLC) is the analytical technique of choice due to its high resolution, sensitivity, and reproducibility.[2][3]

The primary challenge in the HPLC analysis of acidic compounds like this compound is managing their ionization state to achieve consistent retention and symmetrical peak shapes.[4][5] This method addresses this by controlling the mobile phase pH to suppress the dissociation of the carboxylic acid group, thereby promoting its retention on a non-polar stationary phase.[4][6]

Chromatographic Principle and Method Rationale

This method employs reversed-phase HPLC, where the stationary phase is non-polar (C18) and the mobile phase is a more polar mixture of an aqueous buffer and an organic solvent.

  • Analyte Properties: this compound (C₈H₆Cl₂O₂) is an acidic molecule with a molecular weight of approximately 205.03 g/mol .[1][7] Its acidic nature necessitates careful pH control of the mobile phase. To ensure the analyte is in its non-ionized, more hydrophobic form, the mobile phase pH should be set at least 2 pH units below the analyte's pKa.[5] This enhances its interaction with the C18 stationary phase, leading to better retention and peak shape.

  • Stationary Phase Selection: A C18 (octadecylsilane) column is selected for this analysis.[8][9] This is a versatile and widely used reversed-phase packing that provides excellent retention for moderately non-polar compounds like halogenated benzoic acids.[10] The high surface area and hydrophobicity of the C18 phase allow for effective separation from polar impurities.

  • Mobile Phase Selection: The mobile phase consists of a mixture of acetonitrile and a low-pH aqueous buffer (e.g., phosphate buffer). Acetonitrile is chosen as the organic modifier due to its favorable UV transparency and elution strength.[11] The acidic buffer is crucial for suppressing the ionization of the analyte's carboxylic acid group, which is essential for achieving sharp, symmetrical peaks and stable retention times.[4][12]

  • Detection: UV detection is employed for this analysis. Aromatic compounds with carboxylic acid groups typically exhibit strong absorbance in the low UV range. Based on the structure and similar chlorinated aromatic compounds, a detection wavelength in the range of 210-240 nm is expected to provide high sensitivity.[13][14]

Detailed Analytical Protocol

Materials and Instrumentation
Item Specification
HPLC System Quaternary pump, autosampler, column oven, UV/Vis or DAD detector
Analytical Column C18, 150 mm x 4.6 mm, 5 µm particle size
Solvents HPLC-grade acetonitrile, HPLC-grade water
Reagents Potassium dihydrogen phosphate (KH₂PO₄), Orthophosphoric acid (H₃PO₄)
Analyte Standard This compound (purity ≥ 98%)
Glassware Volumetric flasks, pipettes, autosampler vials
Filtration 0.45 µm syringe filters (PTFE or nylon)
Preparation of Solutions

4.1. Mobile Phase Preparation (Aqueous Component: 20 mM Phosphate Buffer, pH 2.5)

  • Weigh approximately 2.72 g of potassium dihydrogen phosphate (KH₂PO₄) and dissolve it in 1000 mL of HPLC-grade water.

  • Stir the solution until the salt is completely dissolved.

  • Adjust the pH of the solution to 2.5 using diluted orthophosphoric acid.

  • Filter the buffer solution through a 0.45 µm membrane filter to remove any particulate matter.

4.2. Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 25 mg of this compound standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of acetonitrile and sonicate for 5 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with acetonitrile and mix thoroughly.

4.3. Working Standard Solutions

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

4.4. Sample Preparation

  • Accurately weigh a sample containing an expected amount of this compound.

  • Dissolve the sample in a known volume of acetonitrile.

  • Dilute the sample with the mobile phase to bring the analyte concentration within the calibration range.[15]

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis to prevent clogging of the column.[16]

HPLC Method Parameters
Parameter Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 20 mM Phosphate Buffer (pH 2.5) (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 235 nm
Run Time 10 minutes
Experimental Workflow

The following diagram illustrates the complete workflow from solution preparation to final data analysis.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (ACN:Buffer) D System Equilibration A->D B Prepare Standard Stock Solution C Prepare Working Standards & Samples B->C F Inject Standards (Calibration Curve) C->F G Inject Samples C->G E System Suitability Test (SST) D->E Equilibrate until baseline is stable E->F If SST Passes F->G H Peak Integration & Identification G->H I Quantification using Calibration Curve H->I J Generate Report I->J

Caption: HPLC analysis workflow for this compound.

System Suitability Testing (SST)

Before initiating any sample analysis, the performance of the chromatographic system must be verified through a System Suitability Test (SST).[17][18][19] This ensures that the system is capable of producing accurate and reproducible results.[20]

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Make five replicate injections of a working standard solution (e.g., 50 µg/mL).

  • Evaluate the following parameters against the acceptance criteria.

SST Parameter Acceptance Criteria Rationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, crucial for accurate integration.[17][21]
Theoretical Plates (N) ≥ 2000Measures column efficiency and separation power.[20]
% RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injector and detector.[17]
% RSD of Retention Time ≤ 1.0%Indicates the stability of the pump and mobile phase composition.

If the system fails to meet these criteria, troubleshooting must be performed before proceeding with the analysis.[20]

Validation and Quality Control

To ensure the reliability of the analytical data, the method should be validated in accordance with ICH guidelines.[2][22][23][24] Key validation parameters include:

  • Specificity: The ability to assess the analyte in the presence of other components.

  • Linearity: Demonstrating a direct proportional relationship between concentration and detector response over a specified range.

  • Accuracy: The closeness of the test results to the true value, often determined by spike-recovery studies.[3]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Data Analysis and Quantification
  • Calibration Curve: Generate a linear regression curve by plotting the peak area of the standard solutions versus their corresponding concentrations. The correlation coefficient (r²) should be ≥ 0.999.

  • Quantification: Determine the concentration of this compound in the prepared samples by interpolating their peak areas from the calibration curve.

  • Final Calculation: Account for all dilution factors used during sample preparation to calculate the final concentration of the analyte in the original, undiluted sample.

References

  • PharmaGuru. HPLC Method Development For Acidic Molecules: A Case Study.
  • Pharma Times Official. SOP for Guideline for System Suitability Test for HPLC Analysis.
  • Pharmalytics. System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube.
  • Covalent Logic. Everything You Need to Know About HPLC Sample Preparation.
  • SIELC Technologies. Separation of Benzoic acid, 2,5-dichloro-4-nitro-, methyl ester on Newcrom R1 HPLC column.
  • Pharmaguideline. Steps for HPLC Method Validation.
  • PubChem. This compound. National Center for Biotechnology Information.
  • Pharmaguideline. System Suitability in HPLC Analysis.
  • Assay Prism. System Suitability Test in HPLC – Key Parameters Explained.
  • Chromtech. HPLC Column Selection Guide.
  • Pharmaceutical Updates. System suitability in HPLC Analysis.
  • Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines.
  • SciSpace. A review on method development by hplc.
  • PubMed. [Study on reversed-phase high performance liquid chromatography separation condition and determination method of organic acids]. National Library of Medicine.
  • International Journal of Food Science and Technology. Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach.
  • Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
  • Chromatography Forum. HPLC separation of related halogenated aromatic, any one??.
  • Agilent. HPLC Method Development: From Beginner to Expert Part 2.
  • Nacalai Tesque. Sample Pretreatment for HPLC.
  • Agilent. SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY.
  • Organomation. HPLC Sample Preparation.
  • MDPI. Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms.
  • Taylor & Francis Online. Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography.
  • Waters. Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector.
  • LCGC International. Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • PubChem. 2,5-Dichloro-4-(methylthio)benzoic acid. National Center for Biotechnology Information.
  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained.
  • ResearchGate. HPLC Organic Acid Analysis in Different Citrus Juices under Reversed Phase Conditions.
  • ICH. Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.
  • Phenomenex. Choosing the Right HPLC Column: A Complete Guide.
  • Aurora Pro Scientific. HPLC Column Selection Guide.
  • PubChem. 3,5-Dichloro-4-methylbenzoic acid. National Center for Biotechnology Information.
  • NIST. Benzoic acid, 2,4-dichloro-, methyl ester. National Institute of Standards and Technology.
  • SIELC Technologies. UV-Vis Spectrum of 2,5-dihydroxybenzoic Acid.
  • ResearchGate. A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers.
  • NIST. Benzoic acid, 4-chloro-. National Institute of Standards and Technology.
  • ResearchGate. UV overlain spectra spectra of indomethacin, 4-chlorobenzoic acid and....
  • ThaiScience. Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles.
  • NIST. Benzoic acid, 2,4-dichloro-. National Institute of Standards and Technology.
  • J-Stage. Development and Validation of Spectrophotometric, TLC and HPLC Methods for the Determination of Lamotrigine in Presence of Its Impurity.

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1H NMR and 13C NMR spectrum of 2,5-Dichloro-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 2,5-Dichloro-4-methylbenzoic Acid

Abstract

This technical guide provides a detailed analysis and experimental protocol for the acquisition and interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound (CAS: 21460-88-8)[1][2][3]. Designed for researchers, chemists, and professionals in drug development, this document offers an in-depth examination of the spectral features, explaining the causal relationships between the molecular structure and the observed chemical shifts. Furthermore, it presents a validated, step-by-step protocol for sample preparation and data acquisition, ensuring high-quality, reproducible results.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic compounds[4]. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

This compound is a substituted aromatic carboxylic acid. Its structural complexity, arising from the varied electronic effects of its substituents—two electron-withdrawing chlorine atoms, an electron-donating methyl group, and a carboxylic acid group—makes it an excellent subject for demonstrating the power of NMR analysis. Accurate spectral interpretation is crucial for confirming its identity, assessing purity, and understanding its chemical properties, which is vital in fields such as medicinal chemistry and materials science.

Molecular Structure and Predicted Spectral Features

The unique arrangement of substituents on the benzene ring of this compound results in a complete lack of symmetry with respect to the NMR-active nuclei. This leads to a distinct signal for each unique proton and carbon environment.

Caption: Structure of this compound with atom numbering.

  • ¹H NMR Predictions: Four distinct proton signals are expected: one for the carboxylic acid proton, two for the aromatic protons (H3 and H6), and one for the methyl group protons.

  • ¹³C NMR Predictions: Eight distinct carbon signals are expected: one for the carboxylic acid carbon (C7), six for the aromatic carbons (C1-C6), and one for the methyl carbon (C8).

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides a quantitative count of the different types of protons in the molecule. The chemical shift of each proton is influenced by the electron density of its local environment.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Chemical Shift
Carboxylic Acid (-COOH)10.0 - 13.0Broad Singlet1HThe acidic proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and intramolecular hydrogen bonding. Its signal often disappears upon D₂O exchange[5][6][7][8].
Aromatic Proton (H6)~8.0Singlet1HThis proton is ortho to the electron-withdrawing carboxylic acid group, causing a significant downfield shift[9][10].
Aromatic Proton (H3)~7.5Singlet1HThis proton is ortho to an electron-withdrawing chlorine atom and meta to the carboxylic acid group, resulting in a downfield shift, but generally less than H6[9][10][11].
Methyl Protons (-CH₃)2.0 - 3.0Singlet3HThese benzylic protons are deshielded by the adjacent aromatic ring, placing them in the typical range of 2-3 ppm[9][10][12][13][14].

Causality Note: The aromatic protons H3 and H6 appear as singlets because they lack adjacent protons for spin-spin coupling. Their distinct chemical shifts arise from the different electronic environments created by the surrounding substituents.

Analysis of the ¹³C NMR Spectrum

Proton-decoupled ¹³C NMR spectroscopy reveals the number of unique carbon environments. The chemical shifts are spread over a wider range than in ¹H NMR, providing clear resolution for all eight carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Signal AssignmentPredicted Chemical Shift (δ, ppm)Signal IntensityRationale for Chemical Shift
Carboxylic Acid (C OOH)165 - 175WeakThe carbonyl carbon is significantly deshielded by two oxygen atoms but appears upfield relative to ketones due to resonance effects[5][7][8][15][16].
Aromatic (C1, C2, C4, C5)130 - 145WeakThese are quaternary carbons (no attached protons) and thus typically exhibit weaker signals due to longer relaxation times and a lack of Nuclear Overhauser Effect (NOE) enhancement[17][18][19]. Carbons C2 and C5, bonded to chlorine, will be shifted accordingly.
Aromatic (C6)~130StrongThis protonated carbon is adjacent to the electron-withdrawing carboxylic acid group, shifting it downfield.
Aromatic (C3)~128StrongThis protonated carbon is influenced by adjacent chlorine and methyl-bearing carbons.
Methyl (-C H₃)20 - 30StrongThis aliphatic carbon appears in the typical upfield region for benzylic methyl groups[10].

Note on Quaternary Carbons: The signals for C1, C2, C4, and C5 are expected to be weaker than those for the protonated carbons (C3, C6) and the methyl carbon[17][18][19]. This is a characteristic feature that aids in their assignment.

Experimental Protocol for NMR Analysis

This protocol outlines the standardized procedure for preparing a sample of this compound and acquiring high-resolution ¹H and ¹³C NMR spectra.

NMR_Workflow cluster_prep Part A: Sample Preparation cluster_acq Part B: Data Acquisition cluster_proc Part C: Data Processing weigh 1. Weigh Sample (5-20 mg for ¹H) (20-50 mg for ¹³C) dissolve 2. Dissolve in Solvent (~0.6 mL CDCl₃ or DMSO-d₆) weigh->dissolve transfer 3. Filter into NMR Tube dissolve->transfer cap 4. Cap and Label Tube transfer->cap insert 5. Insert Sample into Spectrometer cap->insert lock 6. Lock on Solvent Signal (²H) insert->lock shim 7. Shim Magnetic Field lock->shim acquire 8. Acquire Spectra (¹H and ¹³C) shim->acquire process 9. Process Data (FT, Phasing, Baseline) acquire->process reference 10. Reference Spectra (TMS or Solvent) process->reference analyze 11. Analyze & Interpret reference->analyze

Caption: Standardized workflow for NMR sample preparation and analysis.

Part A: Sample Preparation

Materials:

  • This compound

  • High-quality 5 mm NMR tubes[20]

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃; or DMSO-d₆ if solubility is an issue)[21]

  • Internal standard (e.g., Tetramethylsilane, TMS)

  • Glass vial

  • Pasteur pipette and filter plug (e.g., cotton or glass wool)

Procedure:

  • Weighing the Sample: Accurately weigh the required amount of solid sample into a clean, dry glass vial.

    • For ¹H NMR: 5-20 mg is typically sufficient[21][22].

    • For ¹³C NMR: A higher concentration of 20-50 mg is recommended due to the lower natural abundance of the ¹³C isotope[21][22][23].

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial[22][23]. If an internal standard like TMS is used, it is often pre-dissolved in the solvent.

  • Mixing: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogeneous solution is critical for achieving sharp, well-resolved NMR signals[23].

  • Filtration and Transfer: Place a small filter plug into a Pasteur pipette. Draw the solution into the pipette and carefully filter it directly into the NMR tube. This step removes any particulate matter that could disrupt the magnetic field homogeneity[20][21][24].

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly near the top.

Part B: Data Acquisition

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

Procedure:

  • Sample Insertion: Wipe the outside of the NMR tube before inserting it into the spectrometer's sample holder.

  • Locking: The instrument software will lock onto the deuterium signal of the solvent. This process compensates for any magnetic field drift during the experiment, ensuring stable measurements[22].

  • Shimming: The magnetic field homogeneity is optimized through a process called shimming. Automated shimming routines are standard on modern spectrometers and are crucial for obtaining sharp spectral lines[22].

  • Acquisition Parameters:

    • ¹H NMR:

      • Number of Scans: 8 to 16 scans are usually sufficient.

      • Relaxation Delay (d1): 1-2 seconds.

      • Spectral Width: ~16 ppm.

    • ¹³C NMR (Proton Decoupled):

      • Number of Scans: 256 to 1024 scans, or more, may be needed depending on the sample concentration.

      • Relaxation Delay (d1): 2-5 seconds. A longer delay ensures quantitative accuracy, especially for quaternary carbons.

      • Spectral Width: ~220 ppm.

  • Data Processing: After acquisition, the raw data (Free Induction Decay, FID) is processed. This involves Fourier Transformation (FT), phase correction, baseline correction, and referencing the chemical shifts to the internal standard (TMS at 0.00 ppm) or the residual solvent signal[25].

Conclusion

This application note provides a comprehensive framework for the ¹H and ¹³C NMR analysis of this compound. By understanding the interplay between molecular structure and electronic effects, researchers can confidently assign the observed spectral signals. The detailed experimental protocol establishes a self-validating system for acquiring high-quality, reliable NMR data, which is fundamental to rigorous scientific investigation in chemical synthesis, drug discovery, and quality control.

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Application Note & Protocol: Regioselective Nitration of 2,5-Dichloro-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2,5-dichloro-3-nitro-4-methylbenzoic acid via the electrophilic aromatic substitution (EAS) nitration of 2,5-dichloro-4-methylbenzoic acid. Nitrated benzoic acid derivatives are crucial intermediates in the development of pharmaceuticals and agrochemicals, such as herbicides.[1][2] This protocol is designed for researchers in organic synthesis and drug development, offering a detailed, step-by-step experimental procedure, mechanistic insights, safety protocols, and methods for product characterization. The causality behind critical process parameters, such as temperature control and reagent ratios, is explained to ensure procedural robustness and high regioselectivity.

Introduction and Mechanistic Rationale

The nitration of substituted benzene rings is a cornerstone of organic synthesis, proceeding through an electrophilic aromatic substitution (EAS) mechanism.[3] The reaction typically employs a mixture of concentrated nitric acid and sulfuric acid, known as "mixed acid." The role of the stronger acid, sulfuric acid, is to protonate nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[4][5][6][7]

Mechanism: Generation of the Nitronium Ion HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻[8]

Once formed, the nitronium ion is attacked by the π-electron system of the aromatic ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3][4] Aromaticity is subsequently restored by the deprotonation of the carbon atom bearing the new nitro group, typically by a weak base like water or the bisulfate ion (HSO₄⁻).[4]

Regioselectivity in this compound:

The regiochemical outcome of the nitration is dictated by the directing effects of the four substituents on the aromatic ring:

  • Carboxylic Acid (-COOH): A meta-director and a strong deactivating group due to its electron-withdrawing nature.[8]

  • Chlorine (-Cl) x 2: Ortho, para-directors and deactivating groups (inductive withdrawal outweighs resonance donation).

  • Methyl (-CH₃): An ortho, para-director and an activating group through hyperconjugation and inductive effects.

The interplay of these effects directs the incoming electrophile. The positions ortho and para to the strongly deactivating -COOH group are disfavored. The activating -CH₃ group and the two -Cl groups direct towards the C3 and C6 positions. However, the C6 position is sterically hindered by the adjacent -Cl and -COOH groups. Therefore, the nitration is predicted to occur overwhelmingly at the C3 position , which is ortho to the activating methyl group and meta to the deactivating carboxylic acid group. This leads to the formation of 2,5-dichloro-3-nitro-4-methylbenzoic acid . This predicted outcome is supported by established procedures for similar chlorinated benzoic acids.[1][2]

Quantitative Data Summary

The following table outlines the recommended quantities and reaction parameters for this protocol. The molar ratios are critical for achieving high conversion while minimizing side-product formation.

ParameterValueMolar Ratio (rel. to Substrate)Notes
Substrate
This compound5.00 g1.0Ensure substrate is dry.
Nitrating Mixture Prepare fresh and keep cold.
Conc. Nitric Acid (70%, ~15.8 M)2.0 mL~1.4Acts as the source of the electrophile.
Conc. Sulfuric Acid (98%, ~18.4 M)2.0 mL~1.6Catalyst for nitronium ion formation.
Solvent/Reaction Medium
Conc. Sulfuric Acid (98%, ~18.4 M)25 mL~20Used to dissolve the substrate.[1]
Reaction Conditions
Reaction Temperature0 - 10 °CN/ACritical for selectivity and safety.[8][9]
Reaction Time30 minutesN/ATime after complete addition of nitrating mixture.
Expected Product
2,5-dichloro-3-nitro-4-methylbenzoic acid~5.0 gN/ATheoretical Yield: 6.0 g
Expected Yield~83%N/ABased on similar reported procedures.

Experimental Protocol

3.1. Materials and Equipment

  • Reagents: this compound, concentrated sulfuric acid (98%), concentrated nitric acid (70%), deionized water, ice, ethanol.

  • Equipment: 100 mL round-bottom flask, 50 mL Erlenmeyer flask, magnetic stirrer and stir bar, ice-salt bath, thermometer (-10 to 110 °C), dropping funnel or glass Pasteur pipette, Büchner funnel and flask, standard laboratory glassware.

3.2. Workflow Diagram

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Analysis prep_nitrating 1. Prepare Nitrating Mixture (HNO₃ + H₂SO₄) Cool to 0°C reaction 3. Nitration Reaction (Add Nitrating Mix to Substrate) Maintain Temp < 10°C prep_nitrating->reaction prep_substrate 2. Prepare Substrate Solution (Substrate in H₂SO₄) Cool to 0°C prep_substrate->reaction quench 4. Quench on Ice Precipitate Product reaction->quench filter_wash 5. Vacuum Filter & Wash (Wash with cold H₂O) quench->filter_wash purify 6. Recrystallize (Ethanol/Water) filter_wash->purify characterize 7. Characterize Product (MP, IR, NMR, MS) purify->characterize

Caption: Experimental workflow for the nitration of this compound.

3.3. Step-by-Step Procedure

PART A: Preparation of the Nitrating Mixture

  • Causality: This mixture generates the active electrophile. It is prepared in advance and chilled to control the highly exothermic mixing process and the subsequent reaction rate.

  • Place a 50 mL Erlenmeyer flask in an ice-salt bath.

  • Add 2.0 mL of concentrated nitric acid to the flask.

  • Slowly and cautiously, add 2.0 mL of concentrated sulfuric acid dropwise to the nitric acid with gentle swirling.[9][10]

  • Keep this nitrating mixture in the ice bath until needed.

PART B: Nitration Reaction

  • Causality: Maintaining a low temperature (<10 °C) is critical to prevent the formation of di-nitrated byproducts and ensure reaction control.[8][10] The slow addition of the nitrating mixture prevents a dangerous exotherm.

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5.00 g of this compound.

  • Place the flask in an ice bath on a magnetic stirrer.

  • Slowly add 25 mL of concentrated sulfuric acid to the substrate. Stir until the solid is fully dissolved. Cool the resulting solution to between 0 and 5 °C.

  • Using a dropping funnel or Pasteur pipette, add the cold nitrating mixture dropwise to the stirred substrate solution over approximately 15-20 minutes.

  • Monitor the internal temperature closely with a thermometer. Ensure the temperature does not exceed 10 °C. Adjust the addition rate as necessary.[9]

  • After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes.

PART C: Work-up and Isolation

  • Causality: The organic product is insoluble in the aqueous acidic medium formed upon quenching, causing it to precipitate. Washing with cold water removes residual sulfuric and nitric acids.

  • In a 600 mL beaker, prepare a slurry of approximately 150 g of crushed ice and 150 mL of deionized water.

  • Slowly and carefully pour the reaction mixture onto the ice-water slurry while stirring vigorously.[9][10][11] A white or pale-yellow solid should precipitate.

  • Allow the mixture to stir until all the ice has melted.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with three portions of cold deionized water (3 x 50 mL) to remove any remaining acid.[9][12]

  • Press the solid as dry as possible on the funnel.

PART D: Purification

  • Causality: Recrystallization is a standard technique to purify solid organic compounds. The desired product should be soluble in a hot solvent system (ethanol/water) and insoluble when cold, leaving impurities behind in the mother liquor.

  • Transfer the crude solid to a 250 mL Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid.

  • Add hot deionized water dropwise until the solution just becomes cloudy (the saturation point).

  • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the flask to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry to a constant weight.

Environment, Health, and Safety (EHS)

  • Hazard Overview: Concentrated nitric and sulfuric acids are extremely corrosive, are strong oxidizing agents, and can cause severe chemical burns upon contact.[13][14][15] The reaction is highly exothermic.

  • Personal Protective Equipment (PPE): Chemical splash goggles, a face shield, a lab coat, and acid-resistant gloves (e.g., butyl rubber or Viton) must be worn at all times.[13][16][17]

  • Engineering Controls: All steps must be performed within a certified chemical fume hood to avoid inhalation of corrosive and toxic vapors.[13] An eyewash station and safety shower must be immediately accessible.[16]

  • Waste Disposal: The acidic filtrate should be neutralized carefully with a base (e.g., sodium bicarbonate or sodium carbonate) before disposal according to institutional guidelines.[8][13]

Product Characterization

Confirm the identity and purity of the final product, 2,5-dichloro-3-nitro-4-methylbenzoic acid, using the following analytical techniques.

  • Melting Point: Determine the melting point of the dried, purified product and compare it to the literature value. The melting point for the related compound 2,5-dichloro-3-nitrobenzoic acid is reported as 216-220 °C, providing a useful reference point.[1] A sharp melting range indicates high purity.

  • Infrared (IR) Spectroscopy: Acquire an IR spectrum of the product. Look for characteristic absorption bands:

    • ~3000-3100 cm⁻¹ (Aromatic C-H stretch)[18]

    • ~2500-3300 cm⁻¹ (Broad, O-H stretch of carboxylic acid)

    • ~1700 cm⁻¹ (Strong, C=O stretch of carboxylic acid)[18]

    • ~1530-1550 cm⁻¹ and ~1340-1360 cm⁻¹ (Asymmetric and symmetric NO₂ stretches, respectively)

    • ~1600 & ~1500 cm⁻¹ (C=C in-ring vibrations)[18]

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum should show a single aromatic proton signal (singlet) and a methyl proton signal (singlet), consistent with the predicted structure.

    • Aromatic H (at C6): ~8.0-8.2 ppm (singlet)

    • Methyl H₃ (at C4): ~2.4-2.6 ppm (singlet)

    • Carboxylic Acid H: ~10-13 ppm (broad singlet, may not be observed depending on solvent)

  • ¹³C NMR Spectroscopy: The spectrum will show distinct signals for the aromatic carbons, the methyl carbon, and the carboxyl carbon. The number of aromatic signals will confirm the substitution pattern. Aromatic carbons typically resonate between 120-150 ppm.[18]

  • Mass Spectrometry (MS): Analysis by MS should show the molecular ion peak (M⁺) corresponding to the molecular weight of the product (C₈H₅Cl₂NO₄, MW ≈ 250.04 g/mol ). Characteristic fragmentation patterns for nitroaromatic compounds, such as the loss of -NO₂ (46 amu) and -O or -NO, can also be observed.[19]

References

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Application Notes and Protocols: 2,5-Dichloro-4-methylbenzoic Acid in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Dichlorinated Aromatic Acids in Kinase Inhibitor Synthesis

In the landscape of modern medicinal chemistry, particularly in the development of targeted cancer therapies, the precise arrangement of substituents on an aromatic scaffold is paramount to achieving high potency and selectivity. 2,5-Dichloro-4-methylbenzoic acid is a key building block whose structural features—a carboxylic acid for amide bond formation and a specific dichlorination pattern for modulating electronic properties and providing steric hindrance—make it a valuable intermediate in the synthesis of complex pharmaceutical agents. This document provides a detailed guide for researchers and drug development professionals on the synthesis and application of this compound, with a specific focus on its role in the preparation of intermediates for potent kinase inhibitors like Lorlatinib, a third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor.[1][2][3] Lorlatinib is a critical therapeutic for treating non-small cell lung cancer (NSCLC), especially in cases with resistance mutations.[1]

The strategic placement of the chloro and methyl groups on the benzoic acid ring influences the molecule's reactivity and the ultimate biological activity of the final drug product. Understanding the synthesis of this intermediate and its subsequent elaboration is therefore crucial for the efficient production of these life-saving medicines.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.

PropertyValueReference
CAS Number 21460-88-8[4]
Molecular Formula C₈H₆Cl₂O₂[5]
Molecular Weight 205.04 g/mol [5]
Appearance White to off-white crystalline powder
Melting Point 187-189 °C[6]
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane.

Safety Information:

This compound is classified as a hazardous substance. It is harmful if swallowed and causes skin and serious eye irritation.[7] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).[1][8]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from readily available p-toluic acid. The following protocol is a representative method adapted from known procedures for the synthesis of related dichlorinated benzoic acids.[9]

Synthetic Workflow

Synthesis_of_2_5_Dichloro_4_methylbenzoic_acid p_toluic_acid p-Toluic Acid esterification Esterification (Thionyl chloride, tert-Butanol) p_toluic_acid->esterification tert_butyl_p_toluate tert-Butyl p-toluate esterification->tert_butyl_p_toluate chlorination Chlorination (Cl₂, AlCl₃) tert_butyl_p_toluate->chlorination tert_butyl_ester tert-Butyl 2,5-dichloro-4-methylbenzoate chlorination->tert_butyl_ester hydrolysis Hydrolysis (HCl or NaOH) tert_butyl_ester->hydrolysis final_product This compound hydrolysis->final_product

Caption: Synthetic pathway for this compound.

Protocol: Synthesis of this compound

Step 1: Esterification of p-Toluic Acid

  • To a stirred solution of p-toluic acid (1 equivalent) in thionyl chloride (4 equivalents), add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux for 2-3 hours.

  • Distill off the excess thionyl chloride under atmospheric pressure.

  • To the resulting acid chloride, slowly add tert-butanol (1.1 equivalents) at 50 °C.

  • Stir the reaction mixture for 30 minutes to yield tert-butyl p-toluate.

Causality: The esterification step protects the carboxylic acid group as a tert-butyl ester. This is a crucial step as the free carboxylic acid would interfere with the subsequent Friedel-Crafts type chlorination reaction. The tert-butyl group can be easily removed under acidic or basic conditions.[9]

Step 2: Chlorination of tert-Butyl p-toluate

  • Dissolve the tert-butyl p-toluate (1 equivalent) in dichloromethane.

  • Add anhydrous aluminum trichloride (catalytic amount) and a radical inhibitor like hydroquinone.

  • Bubble a mixture of nitrogen and chlorine gas through the solution at room temperature in the dark.

  • Monitor the reaction by an appropriate method (e.g., HPLC or TLC) until the starting material is consumed.

  • The product of this step is tert-butyl 2,5-dichloro-4-methylbenzoate.

Causality: This is an electrophilic aromatic substitution (chlorination) reaction. Aluminum trichloride acts as a Lewis acid to polarize the Cl-Cl bond, generating a more electrophilic chlorine species. The reaction is directed by the activating methyl group and the deactivating (but ortho-, para-directing) ester group to achieve the desired 2,5-dichloro substitution pattern.

Step 3: Hydrolysis of tert-Butyl 2,5-dichloro-4-methylbenzoate

  • Distill off the dichloromethane solvent from the previous step.

  • Carefully add ice water to quench the aluminum trichloride.

  • Add a 10% aqueous solution of sodium hydroxide until the pH reaches 14 to hydrolyze the ester.

  • Filter the reaction mixture.

  • Acidify the filtrate with concentrated hydrochloric acid until no more precipitate is formed.

  • Collect the precipitate by filtration and recrystallize from a suitable solvent (e.g., methanol/water) to obtain pure this compound.[9]

Causality: The final step is the deprotection of the carboxylic acid. The tert-butyl ester is readily cleaved under basic or acidic conditions to yield the desired carboxylic acid.

Application in the Synthesis of a Lorlatinib Intermediate

This compound is a precursor to a key intermediate in the synthesis of Lorlatinib. The following workflow outlines the conversion of this acid to a chiral alcohol, which is a crucial fragment for the construction of the macrocyclic structure of Lorlatinib.[1]

Workflow: Synthesis of a Chiral Alcohol Intermediate for Lorlatinib

Lorlatinib_Intermediate_Synthesis start_acid This compound activation Acid Activation (e.g., SOCl₂) start_acid->activation acid_chloride 2,5-Dichloro-4-methylbenzoyl chloride activation->acid_chloride friedel_crafts Friedel-Crafts Acylation (e.g., with a suitable aromatic) acid_chloride->friedel_crafts ketone_intermediate Aryl Ketone Intermediate friedel_crafts->ketone_intermediate reduction Asymmetric Reduction (e.g., Biocatalytic or Chiral Reducing Agent) ketone_intermediate->reduction chiral_alcohol Chiral Alcohol Intermediate for Lorlatinib reduction->chiral_alcohol

Caption: Synthesis of a chiral alcohol intermediate for Lorlatinib.

Protocol: Synthesis of a Chiral Alcohol Intermediate

Step 1: Formation of the Acid Chloride

  • Suspend this compound (1 equivalent) in an inert solvent such as dichloromethane.

  • Add thionyl chloride (1.2 equivalents) and a catalytic amount of DMF.

  • Stir the mixture at room temperature until the reaction is complete (cessation of gas evolution).

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2,5-dichloro-4-methylbenzoyl chloride.

Causality: The carboxylic acid is converted to the more reactive acid chloride to facilitate the subsequent Friedel-Crafts acylation.

Step 2: Friedel-Crafts Acylation

  • Dissolve a suitable aromatic compound (e.g., a protected pyridine derivative) in an inert solvent.

  • Add a Lewis acid catalyst (e.g., AlCl₃).

  • Cool the mixture and slowly add the 2,5-dichloro-4-methylbenzoyl chloride from the previous step.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Work up the reaction by quenching with acid and extracting the product.

Causality: This step forms a new carbon-carbon bond, attaching the dichloromethylbenzoyl group to another aromatic ring, creating the ketone precursor to the desired chiral alcohol.

Step 3: Asymmetric Reduction of the Ketone

  • Dissolve the ketone intermediate in a suitable solvent.

  • Employ a biocatalytic method using a ketoreductase or a chemical method with a chiral reducing agent (e.g., (R)-2-methyl-CBS-oxazaborolidine with borane).

  • Monitor the reaction for the conversion of the ketone to the chiral alcohol.

  • Purify the product by chromatography to obtain the enantiomerically pure alcohol.

Causality: The enantioselective reduction of the ketone is a critical step to introduce the correct stereochemistry required for the biological activity of Lorlatinib. Biocatalysis is often preferred for its high enantioselectivity and environmentally friendly conditions.[1]

Conclusion

This compound is a versatile and valuable intermediate in pharmaceutical synthesis. Its preparation, while requiring careful control of reaction conditions, is achievable from common starting materials. Its application in the synthesis of complex molecules like Lorlatinib highlights the importance of such tailored building blocks in the development of next-generation therapeutics. The protocols and workflows provided in these notes offer a comprehensive guide for researchers in this field, emphasizing the rationale behind each synthetic step to ensure both efficiency and safety.

References

  • PubChem. This compound.
  • Google Patents. CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid.
  • Google Patents. CN105859549A - Method for synthesizing 2,6-dichloro p-toluic acid.
  • Google Patents. US20210163498A1 - Solid state forms of lorlatinib and their preparation.
  • Eureka | Patsnap. Preparation method of key intermediate of lorlatinib.
  • PubMed. Recent advances in the development of dual ALK/ROS1 inhibitors for non-small cell lung cancer therapy. (2023).
  • PrepChem.com. Synthesis of 2. 3-Amino-2,5-dichloro-4-methylbenzoic acid.
  • Organic Syntheses. An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with.
  • NIH. Charge Transfer Complex of Lorlatinib with Chloranilic Acid: Characterization and Application to the Development of a Novel 96-Microwell Spectrophotometric Assay with High Throughput.

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Introduction: The Imperative for Purity in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Purification of 2,5-Dichloro-4-methylbenzoic Acid via Recrystallization

In the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, achieving a high degree of purity is not merely a procedural formality but a critical determinant of safety and efficacy. Impurities, even in trace amounts, can introduce undesirable toxicological effects or alter the intended pharmacological activity of a compound. Recrystallization stands as a powerful, fundamental, and widely adopted technique for the purification of solid organic compounds. This application note provides a detailed protocol for the purification of this compound, a substituted aromatic carboxylic acid, leveraging the principles of differential solubility. The rationale behind solvent selection, procedural steps, and safety considerations are elucidated to guide researchers in obtaining a high-purity crystalline product.

Physicochemical Properties and Safety Considerations

A thorough understanding of the target compound's properties is foundational to developing a robust purification protocol.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 21460-88-8[1]
Molecular Formula C₈H₆Cl₂O₂[1]
Molecular Weight 205.04 g/mol [1]
Appearance White to off-white crystalline solid (Expected)General knowledge
Melting Point Not available. For the related 2,5-Dichlorobenzoic acid: 151-154 °C.[2] For 3,5-Dichloro-4-methylbenzoic acid: 187-189 °C.General knowledge

Safety Imperatives:

Safety Data Sheets for closely related dichlorobenzoic acids indicate that these compounds are irritants.[3] Therefore, appropriate personal protective equipment (PPE) is mandatory.

  • Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or solvent vapors.

  • Personal Protective Equipment (PPE):

    • ANSI-rated safety glasses or goggles are required.

    • Chemically resistant gloves (nitrile or neoprene) must be worn.

    • A laboratory coat is essential to protect from splashes.

  • Emergency Procedures: An eyewash station and safety shower must be readily accessible. In case of skin contact, wash the affected area thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[3]

The Theory of Recrystallization: A Primer

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at varying temperatures. An ideal recrystallization solvent will exhibit high solubility for the target compound at an elevated temperature and low solubility at a reduced temperature.[3][4][5] Conversely, impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor upon crystallization).

The process hinges on the slow, controlled formation of a crystal lattice. As the saturated solution cools, the solubility of the target compound decreases, leading to a supersaturated state from which crystals nucleate and grow. The slow rate of crystal formation is crucial as it allows only molecules of the correct geometry to be incorporated into the growing lattice, effectively excluding impurity molecules.[3]

Protocol Part 1: Solvent Selection Screening

The choice of solvent is the most critical parameter in a successful recrystallization. Given the absence of specific solubility data for this compound, a preliminary solvent screening is the most scientifically sound approach. The principle of "like dissolves like" suggests that polar solvents will be more effective, but a range should be tested.[6][7]

Objective: To identify a suitable solvent or solvent system that dissolves this compound when hot but not when cold.

Materials:

  • Crude this compound

  • Test tubes (e.g., 13x100 mm)

  • Small-scale heating apparatus (e.g., sand bath or heating block)

  • Selection of candidate solvents (e.g., deionized water, ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, hexane).

Procedure:

  • Place approximately 20-30 mg of the crude this compound into several separate test tubes.

  • To each tube, add a different candidate solvent dropwise at room temperature, vortexing after each addition, up to approximately 1 mL. Observe the solubility at ambient temperature. A solvent that dissolves the compound readily at room temperature is generally a poor choice for recrystallization.

  • For solvents that do not dissolve the compound at room temperature, gently heat the test tube in a sand bath or on a heating block. Add the solvent in small portions until the solid just dissolves.

  • Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.

  • After reaching room temperature, place the test tube in an ice-water bath for 10-15 minutes to maximize crystal formation.

  • Evaluate the outcome for each solvent based on the criteria in Table 2.

Table 2: Evaluation Criteria for Recrystallization Solvents

ObservationInterpretationSuitability
Insoluble, even when hot Poor solventUnsuitable
Soluble at room temperature Good solvent for dissolving, but poor for recrystallizationUnsuitable (unless used as part of a binary pair)
Sparingly soluble at room temperature, but fully soluble when hot Promising solventPotentially Suitable
Abundant, well-formed crystals upon cooling Ideal solubility profileExcellent Candidate
No or very few crystals upon cooling Compound remains too soluble in the cold solventUnsuitable
Oiling out (formation of a liquid layer instead of crystals) The boiling point of the solvent is higher than the melting point of the solute, or the solution is too concentrated.Unsuitable, or requires modification (e.g., using more solvent)

Based on the structure (a carboxylic acid with halogen substituents), promising candidates to screen would include water, ethanol/water mixtures, methanol, and toluene.[4][8]

Protocol Part 2: Bulk Recrystallization Procedure

This protocol is based on the selection of a suitable single-solvent system identified in the screening phase.

Workflow Diagram:

Recrystallization_Workflow A 1. Dissolution: Dissolve crude compound in minimum hot solvent B 2. Hot Filtration (Optional): Remove insoluble impurities A->B If solids are present C 3. Cooling & Crystallization: Allow filtrate to cool slowly A->C If solution is clear B->C D 4. Crystal Collection: Isolate crystals by vacuum filtration C->D E 5. Washing: Rinse crystals with ice-cold solvent D->E F 6. Drying: Dry purified crystals under vacuum E->F G Purified Product F->G

Caption: Workflow for the purification of this compound.

Materials:

  • Crude this compound

  • Selected recrystallization solvent

  • Erlenmeyer flasks (at least two)

  • Heating mantle or hot plate

  • Stemless funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel, filter flask, and vacuum source

  • Watch glass

  • Spatula and glass stirring rod

Procedure:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a small portion of the selected solvent and bring the mixture to a gentle boil using a heating mantle or hot plate. Continue to add small portions of the hot solvent until the compound has just completely dissolved. It is critical to use the minimum amount of hot solvent necessary to achieve a saturated solution, as excess solvent will reduce the final yield.[5]

  • Hot Filtration (if necessary): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. To do this, pre-heat a second Erlenmeyer flask and a stemless funnel containing fluted filter paper. Pour the hot solution through the filter paper to remove the insoluble material. This step must be performed quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask containing the clear, hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[3][4] Rushing the cooling process by immediately placing the flask in an ice bath can cause the compound to precipitate as a powder, trapping impurities.

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel. Ensure the filter paper is wetted with a small amount of the cold recrystallization solvent before pouring the crystal slurry into the funnel.

  • Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the mother liquor adhering to the crystal surfaces.[4]

  • Drying: Allow the crystals to dry on the filter funnel by drawing air through them for 15-20 minutes. Transfer the crystals to a pre-weighed watch glass and dry them to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point.

Validation and Quality Control

The success of the recrystallization should be validated by analyzing the purity and yield of the final product.

  • Percent Recovery: Calculate the efficiency of the purification process.

    • Percent Recovery = (Mass of Pure, Dry Product / Initial Mass of Crude Product) * 100

  • Melting Point Analysis: A sharp melting point range that is close to the literature value (once established) is a strong indicator of high purity. Impurities typically depress and broaden the melting point range.

  • Spectroscopic Analysis: Techniques such as NMR spectroscopy or HPLC can be used for a more quantitative assessment of purity by comparing the spectrum of the recrystallized product to that of a reference standard and the crude material.

This comprehensive guide, grounded in the fundamental principles of organic chemistry, provides a robust framework for the successful purification of this compound, ensuring the high quality required for research and development applications.

References

  • Recrystallization of Benzoic Acid. (n.d.). Department of Chemistry, University of California, Davis. [Link]
  • The Recrystallization of Benzoic Acid. (n.d.). Department of Chemistry, University of Massachusetts. [Link]
  • Recrystallisation of benzoic acid. (n.d.). Royal Society of Chemistry. [Link]
  • Experiment 4 purification - recrystallization of benzoic acid. (n.d.). SlideShare. [Link]
  • Experiment 1 - Recrystallization of benzoic acid from hot water. (n.d.). Haflong Government College. [Link]
  • Lab Report Recrystallization. (2016, September 27). Florida A&M University. [Link]
  • 2,5-dichlorobenzoic acid methyl ester. (n.d.). AERU. [Link]
  • 2,5-Dichlorobenzoic acid. (n.d.). PubChem. [Link]
  • Purification of 2,4 Dichlorobenzoic Acid. (2008). Organic Process Research & Development. [Link]
  • 2,4-Dichlorobenzoic Acid. (n.d.). PubChem. [Link]
  • Preparation method of 3,5-dichloro-4-methylbenzoic acid. (2015).
  • Purification of 2,4 Dichlorobenzoic Acid. (2008).
  • Process for the purification of crude 2,5 - dichloro - 3 - nitrobenzoic acid (dinoben). (1969).
  • Recrystallization Lab Procedure of Benzoic Acid. (2020, September 21). YouTube. [Link]
  • Exp 2 - Recrystallization of Benzoic Acid. (n.d.). Scribd. [Link]
  • 4-(Dichloromethyl)benzoic acid. (n.d.). PubChem. [Link]
  • This compound. (n.d.). PubChem. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,5-Dichloro-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,5-Dichloro-4-methylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you improve your reaction yields and overcome common experimental hurdles.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

Question: My yield of this compound is consistently low when using the oxidation of 2,5-dichloro-4-methyltoluene. What are the likely causes and how can I improve it?

Answer:

Low yields in the oxidation of 2,5-dichloro-4-methyltoluene are a common issue and can often be attributed to several factors. Let's break down the potential causes and their solutions:

  • Incomplete Reaction: The oxidation of the methyl group can be sluggish. To drive the reaction to completion, consider the following:

    • Reaction Time: Ensure you are allowing sufficient time for the reaction to complete. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.

    • Oxidizing Agent: The choice and amount of oxidizing agent are critical. Potassium permanganate (KMnO₄) is a common choice.[1] Ensure you are using a sufficient molar excess. For particularly stubborn reactions, a stronger oxidizing agent or different catalytic system might be necessary.

    • Temperature: The reaction temperature needs to be carefully controlled. While higher temperatures can increase the reaction rate, they can also lead to side reactions and degradation of the product. A temperature range of 50-80°C is often a good starting point.[1]

  • Side Reactions: The formation of byproducts can significantly reduce the yield of your desired product.

    • Over-oxidation: While you want to oxidize the methyl group, harsh conditions can lead to the degradation of the aromatic ring. Careful control of temperature and the amount of oxidizing agent is key to preventing this.

    • Impurity Formation: The purity of your starting material, 2,5-dichloro-4-methyltoluene, is important. Impurities can lead to the formation of undesired side products that can complicate purification and lower your yield.

  • Inefficient Work-up and Purification: A significant amount of product can be lost during the work-up and purification steps.

    • Precipitation: After the reaction, the product is typically precipitated by acidifying the solution.[1] Ensure the pH is sufficiently low (around 2) to fully protonate the carboxylate and induce complete precipitation.

    • Recrystallization: This is a common method for purifying the final product.[2] However, choosing the right solvent is critical to minimize product loss. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures. Ethanol is often a suitable choice.[2] Slow cooling during recrystallization is also important to obtain pure crystals and avoid trapping impurities.[2]

Question: I am observing the formation of multiple products in my reaction. How can I improve the selectivity for this compound?

Answer:

The formation of multiple products often points to issues with reaction conditions or the purity of starting materials. Here’s how you can enhance selectivity:

  • Isomeric Impurities: Your starting material, 2,5-dichloro-4-methyltoluene, may contain other isomers. It is advisable to verify the purity of your starting material using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Reaction Conditions:

    • Temperature Control: As mentioned, temperature plays a crucial role. Lowering the reaction temperature can sometimes favor the formation of the desired product over side reactions.

    • Catalyst Selection: If you are using a catalytic oxidation method, the choice of catalyst can significantly influence selectivity. Experimenting with different catalysts or catalyst concentrations may be beneficial.

Question: My final product is difficult to purify. What are the best methods for purifying this compound?

Answer:

Purification can indeed be challenging, especially if multiple chlorinated isomers are present. Here are some effective purification strategies:

  • Recrystallization: This is the most common and often most effective method. Experiment with different solvents or solvent mixtures to find the optimal conditions for your specific impurity profile.

  • Acid-Base Extraction: You can exploit the acidic nature of the carboxylic acid. Dissolve the crude product in an organic solvent and extract with an aqueous base (like sodium bicarbonate or sodium hydroxide) to form the water-soluble carboxylate salt. The organic layer will retain non-acidic impurities. Then, acidify the aqueous layer to precipitate the purified benzoic acid.

  • Column Chromatography: For very difficult separations, column chromatography on silica gel can be employed. A solvent system of increasing polarity (e.g., hexanes/ethyl acetate) can effectively separate the desired product from closely related impurities.

Frequently Asked Questions (FAQs)

What is the typical starting material for the synthesis of this compound?

The most common starting material is 2,5-dichloro-4-methyltoluene.[1] The synthesis involves the oxidation of the methyl group to a carboxylic acid.

What are the key safety precautions to consider during this synthesis?

  • Handling of Oxidizing Agents: Strong oxidizing agents like potassium permanganate should be handled with care as they can react violently with organic materials.

  • Solvent Safety: Many organic solvents used in the synthesis and purification are flammable and/or toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Acid/Base Handling: Concentrated acids and bases are corrosive. Handle them with care and always add acid to water, not the other way around.

How can I confirm the identity and purity of my synthesized this compound?

Several analytical techniques can be used:

  • Melting Point: A sharp melting point that corresponds to the literature value is a good indicator of purity.[2]

  • Spectroscopy:

    • ¹H NMR and ¹³C NMR: These techniques will confirm the structure of the molecule by showing the expected signals for the aromatic protons, the methyl group, and the carboxylic acid.

    • Infrared (IR) Spectroscopy: This will show a characteristic C=O stretch for the carboxylic acid.

  • Chromatography:

    • TLC: A single spot on a TLC plate suggests a high degree of purity.

    • HPLC or GC-MS: These techniques can provide quantitative information about the purity of your sample.

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidation

This protocol is based on the oxidation of 2,5-dichloro-4-methyltoluene using potassium permanganate.[1]

Materials:

  • 2,5-dichloro-4-methyltoluene

  • Potassium permanganate (KMnO₄)

  • Aqueous pyridine solution[1]

  • Hydrochloric acid (HCl)

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-dichloro-4-methyltoluene in an aqueous pyridine solution.

  • Heat the mixture to 50-80°C with stirring.

  • Slowly add potassium permanganate in portions to the reaction mixture. The purple color of the permanganate will disappear as it is consumed.

  • Maintain the reaction at this temperature for 3-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • After the reaction is complete, cool the mixture and filter it while hot to remove manganese dioxide.

  • Transfer the filtrate to a beaker and acidify with hydrochloric acid to a pH of approximately 2.

  • A white precipitate of this compound will form.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude product can be further purified by recrystallization from ethanol.

Data Presentation

ParameterRecommended ValueReference
Oxidation Reaction Temperature 50-80°C[1]
Oxidation Reaction Time 3-6 hours[1]
Purification pH ~2[1]
Recrystallization Solvent Ethanol[2]

Visualizations

Experimental Workflow: Oxidation Synthesis

cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification start Dissolve 2,5-dichloro-4-methyltoluene in aqueous pyridine heat Heat to 50-80°C start->heat add_kmno4 Add KMnO4 in portions heat->add_kmno4 reflux Reflux for 3-6 hours add_kmno4->reflux cool Cool reaction mixture reflux->cool filter_mno2 Hot filter MnO2 cool->filter_mno2 acidify Acidify filtrate with HCl (pH ~2) filter_mno2->acidify precipitate Precipitate product acidify->precipitate cool_ice Cool in ice bath precipitate->cool_ice filter_product Vacuum filter product cool_ice->filter_product wash Wash with cold water filter_product->wash recrystallize Recrystallize from ethanol wash->recrystallize end Pure this compound recrystallize->end

Sources

Technical Support Center: Purification of Crude 2,5-Dichloro-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,5-Dichloro-4-methylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who require a high-purity final compound. Here, we address common challenges and provide practical, field-tested solutions in a direct question-and-answer format.

Part 1: Frequently Asked Questions (FAQs)

This section covers initial considerations for purifying your crude product.

Q1: What are the likely impurities in my crude this compound?

A1: The impurity profile is highly dependent on the synthetic route. However, common impurities often include:

  • Unreacted Starting Materials: Depending on the synthesis, this could include precursors like p-toluic acid or its derivatives.[1]

  • Isomeric Byproducts: Chlorination of an aromatic ring can sometimes lead to the formation of other dichlorinated or even trichlorinated isomers.

  • Reagents and Catalysts: Residual acids, bases, or metal catalysts (e.g., aluminum trichloride if a Friedel-Crafts type reaction was used) may be present.[2]

  • Solvents: Residual reaction or workup solvents are common.

  • Neutral Organic Compounds: Non-acidic byproducts that will not react with a base.

Q2: How do I choose the best primary purification technique for my crude solid?

A2: The optimal technique depends on the nature and quantity of the impurities. For a solid carboxylic acid like this, the choice is typically between recrystallization and acid-base extraction.[3] The following decision workflow can guide your choice.

G start Crude 2,5-Dichloro- 4-methylbenzoic acid main_impurity What is the primary imurity type? start->main_impurity neutral_basic Neutral or Basic Impurities Present main_impurity->neutral_basic Neutral / Basic acidic_polar Other Acidic or Polar Impurities main_impurity->acidic_polar Acidic / Polar acid_base Perform Acid-Base Extraction neutral_basic->acid_base recrystallize Perform Recrystallization acidic_polar->recrystallize post_ab_check Is the resulting solid still impure? acid_base->post_ab_check post_rec_check Is the resulting solid still impure? recrystallize->post_rec_check chromatography Consider Column Chromatography recrystallize->chromatography Isomers Suspected post_ab_check->recrystallize Yes pure_product High-Purity Product post_ab_check->pure_product No post_rec_check->chromatography Yes (isomers) post_rec_check->pure_product No

Caption: Decision workflow for selecting a purification strategy.

Q3: My compound streaks badly on a standard silica gel TLC plate. How can I get clean spots?

A3: This is a classic issue with carboxylic acids on silica gel. The acidic proton of your compound interacts strongly with the slightly acidic silica gel, causing tailing or streaking.[3] To fix this, add a small amount (0.5-1%) of a volatile acid, like acetic acid, to your eluting solvent system (e.g., ethyl acetate/hexanes).[4] This keeps the carboxylic acid fully protonated, ensuring it moves up the plate as a single, well-defined spot.

Part 2: Troubleshooting Recrystallization

Recrystallization is a powerful technique for removing impurities with different solubility profiles than your target compound.[5] However, several issues can arise.

Q4: I've added a lot of hot solvent, but my crude material won't fully dissolve. What's wrong?

A4: There are two main possibilities:

  • Insoluble Impurities: Your crude product may contain an impurity that is insoluble in the chosen solvent. If the amount of undissolved material is small, you can proceed with a hot filtration step to remove it before cooling.[6]

  • Incorrect Solvent Choice: The solvent may simply be a poor choice for your compound. A good recrystallization solvent should dissolve the compound when hot but not when cold.[5] You may need to perform new solubility tests.

Q5: My compound dissolved perfectly, but no crystals have formed after cooling, even in an ice bath. What should I do?

A5: This is a common sign of using too much solvent, resulting in a solution that is not saturated at the lower temperature.[7] You can induce crystallization by:

  • Scratching: Gently scratch the inside surface of the flask with a glass stirring rod just below the solvent line. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[8]

  • Seeding: Add a tiny crystal ("seed crystal") of the pure compound to the solution to initiate crystallization.[9]

  • Reducing Solvent Volume: Gently heat the solution again to boil off some of the solvent, thereby increasing the concentration. Let it cool slowly again.[7]

Q6: Instead of crystals, an oil or sticky gum formed at the bottom of my flask. How can I fix this?

A6: This phenomenon, known as "oiling out," occurs when the solution becomes supersaturated at a temperature that is above the melting point of your compound (often depressed by impurities).[7][9] To resolve this:

  • Reheat the solution to dissolve the oil completely.

  • Add a small amount of additional solvent (the "good" solvent in a mixed-solvent system). This keeps the compound in solution to a lower temperature before it crashes out.[9]

  • Ensure very slow cooling. You can insulate the flask to prevent rapid temperature changes.[7]

  • If the problem persists, the impurity load may be too high. An initial acid-base extraction to remove neutral impurities might be necessary before attempting recrystallization.

Troubleshooting ScenarioPrimary Cause(s)Recommended Solution(s)
No Crystals Form Too much solvent used; supersaturation.Scratch flask interior; add a seed crystal; reduce solvent volume by boiling.[7][9]
"Oiling Out" Solution is saturated above the compound's melting point; high impurity level.Reheat, add more solvent, and cool very slowly; consider a pre-purification step.[7]
Low Recovery Yield Too much solvent used; product has high solubility in cold solvent; premature crystallization during hot filtration.Use the minimum amount of hot solvent; ensure the cooling step is thorough (ice bath); pre-heat the filtration funnel.[10]
Colored Product Presence of colored, polar impurities.Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).

Part 3: Troubleshooting Acid-Base Extraction

Acid-base extraction is an exceptionally effective method for separating carboxylic acids from any neutral or basic impurities.[11][12] The principle relies on converting the water-insoluble acid into its water-soluble salt form with a weak base.[13]

G start Crude Product in Organic Solvent (e.g., Ethyl Acetate) add_base Add aq. NaHCO₃ solution and shake gently in separatory funnel. start->add_base separate Separate Layers add_base->separate organic_layer Organic Layer: Contains Neutral Impurities separate->organic_layer Top aqueous_layer Aqueous Layer: Contains Sodium 2,5-dichloro- 4-methylbenzoate separate->aqueous_layer Bottom wash_org Wash with brine, dry (e.g., MgSO₄), and evaporate solvent. organic_layer->wash_org acidify Cool in ice bath and acidify with conc. HCl until pH < 2. aqueous_layer->acidify discard_org Discard Neutral Impurities wash_org->discard_org precipitate Precipitate Forms acidify->precipitate filter Collect solid by vacuum filtration. precipitate->filter Yes wash_solid Wash with cold deionized water. filter->wash_solid dry Dry solid under vacuum. wash_solid->dry final_product Pure 2,5-Dichloro- 4-methylbenzoic acid dry->final_product

Caption: Standard workflow for acid-base extraction purification.

Q7: A thick emulsion has formed between the layers, and they won't separate. What do I do?

A7: Emulsions are typically caused by overly vigorous shaking. To break an emulsion:

  • Patience: Let the separatory funnel stand undisturbed for a longer period.

  • Swirling: Gently swirl the funnel instead of shaking it.

  • Add Brine: Add a small amount of saturated aqueous NaCl (brine). This increases the ionic strength of the aqueous layer, which can help force the separation.

  • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite can break the emulsion.

Q8: I acidified the aqueous layer, but no solid precipitated out. Where is my product?

A8: This is usually due to one of two issues:

  • Incomplete Acidification: The solution may not be acidic enough to fully protonate the carboxylate salt back to the insoluble carboxylic acid. Check the pH with litmus paper or a pH meter and continue adding strong acid (e.g., 6M HCl) dropwise until the solution is strongly acidic (pH 1-2).[3]

  • Product is Too Dilute: If a very large volume of aqueous solution was used, the concentration of your product might be below its solubility limit, even in its acidic form. If possible, you can try to extract the product back into an organic solvent like ethyl acetate from the acidified aqueous solution.

Part 4: Experimental Protocols

Protocol 1: Purification by Recrystallization

  • Solvent Selection: In a small test tube, test the solubility of ~20-30 mg of your crude material in various solvents (e.g., ethanol, methanol, acetone, toluene, water, or mixed solvent systems like ethanol/water) to find a suitable one where the compound is soluble when hot and sparingly soluble when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to just cover the solid. Heat the mixture to a gentle boil on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid just completely dissolves.[5]

  • Hot Filtration (if necessary): If insoluble impurities remain, perform a hot filtration. Pre-heat a funnel and a clean receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the solid impurities.[6]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask can slow cooling and promote the formation of larger, purer crystals.[8] Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.[10]

  • Drying: Leave the crystals in the funnel with the vacuum on to pull air through and partially dry them. For final drying, transfer the solid to a watch glass or place it in a desiccator.[10]

Protocol 2: Purification by Acid-Base Extraction

  • Dissolution: Dissolve the crude solid in a suitable organic solvent (e.g., ethyl acetate or diethyl ether) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

  • Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the funnel (roughly equal in volume to the organic solvent).[3] Stopper the funnel and invert it gently several times, venting frequently to release the pressure from CO₂ evolution. Do not shake vigorously.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask.[3]

  • Repeat Extraction: Repeat the extraction of the organic layer with a fresh portion of NaHCO₃ solution to ensure all the carboxylic acid has been removed. Combine the aqueous extracts. The organic layer containing neutral impurities can now be discarded.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly and with stirring, add concentrated HCl dropwise until the solution is strongly acidic (test with litmus paper). The this compound will precipitate as a white solid.[14]

  • Isolation and Drying: Collect the pure solid via vacuum filtration, wash with a small amount of cold deionized water, and dry thoroughly under vacuum.

References

  • Wikipedia. (n.d.). Acid–base extraction.
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
  • University of Colorado Boulder. (n.d.). Acid-Base Extraction.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting (Crystallization).
  • Chang, C. A., Wu, Q. H., & Tan, L. (1986). Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns.
  • University of California, Los Angeles. (n.d.). Recrystallization1.
  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
  • AERU. (n.d.). 2,5-dichlorobenzoic acid methyl ester.
  • Organic Syntheses. (n.d.). Pentachlorobenzoic acid.
  • SweetStudy. (n.d.). Recrystallization pre/post lab questions.
  • University of Alberta. (n.d.). Recrystallization.
  • Google Patents. (2015). CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid.
  • University of Missouri-St. Louis. (n.d.). Recrystallization of Benzoic Acid.

Sources

Technical Support Center: Purification of 2,5-Dichloro-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling and purifying 2,5-Dichloro-4-methylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in achieving the desired purity for this compound. We will explore common issues, provide detailed troubleshooting protocols, and explain the scientific rationale behind each purification step.

Section 1: Understanding Your Compound and Its Impurities

This section addresses the foundational knowledge required before attempting any purification protocol. Understanding the potential impurities based on the synthesis route is the first step to designing an effective purification strategy.

Q1: What are the most common impurities found in crude this compound, and where do they come from?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic pathway. The most common method for synthesizing substituted benzoic acids involves the chlorination of a suitable precursor. For instance, a plausible route involves the chlorination of p-methylbenzoic acid.[1]

Common impurities can be categorized as follows:

  • Starting Materials: Unreacted p-methylbenzoic acid is a frequent impurity.

  • Isomeric Byproducts: The directing effects of the methyl and carboxyl groups on the aromatic ring can lead to the formation of positional isomers. The most probable isomeric impurity is 3,5-dichloro-4-methylbenzoic acid .

  • Over-chlorinated Products: Aggressive chlorination conditions can introduce a third chlorine atom, resulting in trichloro-methylbenzoic acid species.[1]

  • Residual Solvents: Solvents used during the synthesis and workup, such as dichloromethane or methanol, may be present in the crude solid.[1]

  • Inorganic Salts: Residual catalysts (e.g., aluminum trichloride) or salts from workup procedures (e.g., sodium chloride) can contaminate the final product.

Q2: Which analytical techniques are recommended for assessing the purity of my crude and purified samples?

A2: A multi-pronged analytical approach is crucial for accurately determining purity.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying the target compound and separating it from organic impurities like isomers and starting materials. A reverse-phase C18 column with a methanol/water or acetonitrile/water mobile phase (acidified with formic or acetic acid) is a typical starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and for analyzing the compound if it is first derivatized (e.g., esterified) to increase its volatility.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can help identify and quantify impurities if their signals are resolved from the main compound.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. A broad or depressed melting range suggests the presence of impurities. The melting point of this compound is a key physical property to verify.[3]

Section 2: Primary Purification Method: Recrystallization

Recrystallization is the most effective and widely used technique for purifying crystalline solids like this compound. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.[4]

Troubleshooting Guide: Common Recrystallization Problems
Issue Encountered Probable Cause Troubleshooting Solution
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated with impurities.Use a lower-boiling point solvent. Alternatively, add slightly more solvent to the hot solution to prevent premature saturation.
No crystals form upon cooling. The solution is not saturated (too much solvent was added), or the solution is supersaturated and requires nucleation.Boil off some solvent to increase concentration and re-cool. To induce crystallization, scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.[4]
Very low recovery of purified product. Too much solvent was used, the compound has significant solubility in the cold solvent, or the cooling was not sufficient.Ensure you are using the minimum amount of hot solvent to fully dissolve the crude product. Cool the flask in an ice bath for at least 30 minutes after it reaches room temperature to maximize precipitation.[4]
Product purity does not improve significantly. The chosen solvent does not effectively differentiate between the product and a key impurity (e.g., an isomer).The impurity has a similar solubility profile. A different solvent system is required. Consider a multi-solvent recrystallization or an alternative purification method like acid-base extraction.
Workflow: Single-Solvent Recrystallization

Below is a visual workflow for a standard recrystallization procedure. The key is to dissolve the solute in a minimum of hot solvent and allow it to cool slowly to form pure crystals.

G cluster_hot Hot Stage cluster_cool Cooling & Isolation Stage A 1. Place crude solid in Erlenmeyer flask B 2. Add minimal hot solvent (dropwise) until fully dissolved A->B C 3. (Optional) Perform hot filtration to remove insoluble impurities B->C D 4. Allow solution to cool slowly to room temperature C->D E 5. Further cool in an ice bath D->E F 6. Collect crystals via vacuum filtration E->F G 7. Wash crystals with a small amount of ice-cold solvent F->G H 8. Dry crystals under vacuum G->H

Caption: Standard workflow for purification by recrystallization.

Detailed Protocol: Recrystallization from Methanol

Rationale: Methanol is often an effective solvent for substituted benzoic acids. A patent for a similar compound, 3,5-dichloro-4-methylbenzoic acid, specifies recrystallization from methanol, suggesting it is a viable starting point.[1]

  • Preparation: Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask with a stir bar.

  • Dissolution: Gently heat the flask on a hot plate in a fume hood. Add methanol dropwise from a Pasteur pipette while stirring until all the solid just dissolves. Avoid adding excess solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small spatula tip of activated carbon, and swirl. Reheat to boiling for 2-3 minutes.

  • Hot Filtration (if carbon was added): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask to remove the carbon.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.

  • Maximize Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for 30 minutes.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount (a few mL) of ice-cold methanol to remove any residual soluble impurities.

  • Drying: Transfer the crystals to a watch glass and dry them in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Section 3: Alternative Purification: Acid-Base Extraction

This technique is highly effective for separating acidic compounds like this compound from neutral or basic organic impurities. It leverages the compound's ability to form a water-soluble carboxylate salt under basic conditions.

Q3: My sample is contaminated with a non-polar impurity. Will recrystallization work?

A3: Possibly, but acid-base extraction is often more efficient. Recrystallization separates based on solubility differences, which can be effective. However, acid-base extraction separates based on a chemical property (acidity), providing a robust method to remove non-acidic (neutral or basic) contaminants.

Workflow: Purification via Acid-Base Extraction

This workflow illustrates the process of separating the acidic target compound from neutral impurities.

G cluster_layers Layer Separation A 1. Dissolve crude product in an organic solvent (e.g., DCM) B 2. Transfer to a separatory funnel and add aqueous NaOH solution (e.g., 1M) A->B C 3. Shake funnel and allow layers to separate B->C D Organic Layer: Contains neutral impurities E Aqueous Layer: Contains sodium 2,5-dichloro-4-methylbenzoate F 4. Drain and save the aqueous layer C->F G 5. Cool aqueous layer in an ice bath and acidify with conc. HCl until pH < 2 F->G H 6. Collect the precipitated pure acid via vacuum filtration G->H I 7. Wash with cold deionized water and dry H->I

Caption: Workflow for removing neutral impurities using acid-base extraction.

Detailed Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude material (e.g., 1.0 g) in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (approx. 20-30 mL) in a separatory funnel.

  • Extraction: Add an equal volume of 1 M sodium hydroxide (NaOH) solution. Stopper the funnel and shake vigorously, venting frequently to release any pressure.

  • Separation: Allow the layers to separate fully. The deprotonated this compound will be in the upper aqueous layer as its sodium salt, while neutral impurities remain in the lower organic layer (for DCM).

  • Isolation of Aqueous Layer: Carefully drain and discard the organic layer. Drain the aqueous layer into a clean beaker.

  • Re-extraction (Optional): To maximize recovery, you can add fresh organic solvent to the aqueous layer, shake, and separate again, combining the aqueous layers.

  • Precipitation: Cool the aqueous solution in an ice bath. While stirring, slowly add concentrated hydrochloric acid (HCl) dropwise until the solution becomes strongly acidic (pH < 2, check with pH paper). A white precipitate of the purified carboxylic acid will form.

  • Collection: Collect the solid by vacuum filtration, wash the filter cake with a small amount of cold deionized water, and dry thoroughly under vacuum.

References

  • AERU. (n.d.). 2,5-dichlorobenzoic acid methyl ester.
  • Google Patents. (2014). CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid.
  • University of California, Davis. (n.d.). Recrystallization of Benzoic Acid.
  • PubChem. (n.d.). This compound.
  • ACS Publications. (2008). Purification of 2,4 Dichlorobenzoic Acid. Organic Process Research & Development.
  • ResearchGate. (2008). Purification of 2,4 Dichlorobenzoic Acid | Request PDF.
  • Google Patents. (1969). US3441603A - Process for the purification of crude 2,5 - dichloro - 3 - nitrobenzoic acid (dinoben).
  • Google Patents. (2014). CN104086466A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • Google Patents. (2009). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
  • ResearchGate. (2008). (PDF) Methyl 2,5-dichlorobenzoate.
  • Organic Syntheses. (n.d.). mesitoic acid.
  • ResearchGate. (1982). (PDF) Cocrystallization of benzoic acid and o-chlorobenzoic acid from toluene solutions.
  • ResearchGate. (2021). Solubility of 4-Methylbenzoic Acid between 288 K and 370 K.
  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents.
  • U.S. Environmental Protection Agency. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation.
  • Google Patents. (2012). CN102627591A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • BVL.bund.de. (2009). 2,5-DICHLOROBENZOIC ACID METHYLESTER.

Sources

Technical Support Center: Synthesis of 2,5-Dichloro-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,5-dichloro-4-methylbenzoic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during the synthesis of this important chemical intermediate. Our guidance is grounded in established chemical principles and practical laboratory experience to ensure the success of your experiments.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached through several strategic routes, each with its own set of potential challenges. The most common strategies involve the functionalization of a pre-existing substituted toluene derivative. This guide will focus on two primary pathways:

  • Oxidation of 2,5-dichloro-p-xylene: This is a direct approach where one of the methyl groups of 2,5-dichloro-p-xylene is selectively oxidized to a carboxylic acid.

  • Carboxylation of 1,4-dichloro-2-methylbenzene: This method involves the introduction of a carboxyl group onto the 1,4-dichloro-2-methylbenzene ring, typically via organometallic intermediates like Grignard or organolithium reagents.

Understanding the nuances of each step is critical to minimizing side reactions and maximizing the yield and purity of the desired product.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.

Route 1: Oxidation of 2,5-dichloro-p-xylene

Question 1: My oxidation reaction of 2,5-dichloro-p-xylene is incomplete, and I have a significant amount of starting material remaining. What could be the cause?

Answer: Incomplete oxidation is a common issue and can stem from several factors related to the oxidizing agent and reaction conditions.

  • Insufficient Oxidant: Strong oxidizing agents like potassium permanganate (KMnO₄) or nitric acid are typically used.[1] An inadequate molar ratio of the oxidant to the starting material will result in incomplete conversion. It is crucial to calculate the stoichiometry carefully, often requiring a significant excess of the oxidizing agent.

  • Low Reaction Temperature: The oxidation of an aryl methyl group is an energetically demanding reaction that often requires elevated temperatures to proceed at a reasonable rate. If the temperature is too low, the reaction kinetics will be slow, leading to a poor conversion rate.

  • Poor Solubility: 2,5-dichloro-p-xylene is nonpolar, while many common oxidizing agents (e.g., KMnO₄) are used in aqueous solutions. This phase difference can limit the reaction rate. The use of a phase-transfer catalyst (PTC) or a co-solvent system (like pyridine/water) can significantly improve the solubility of the reactants and accelerate the reaction.[2]

Troubleshooting Protocol: Optimizing the Oxidation Reaction

  • Verify Stoichiometry: Ensure at least a stoichiometric amount, and often an excess (e.g., 2-4 equivalents), of the oxidizing agent is used.

  • Increase Temperature: Gradually increase the reaction temperature, monitoring for the consumption of starting material by thin-layer chromatography (TLC) or gas chromatography (GC). For KMnO₄ oxidations, refluxing conditions are common.

  • Improve Mixing and Solubility:

    • Employ vigorous mechanical stirring to maximize the interfacial area between the organic and aqueous phases.

    • Consider adding a phase-transfer catalyst such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) to facilitate the transport of the oxidant into the organic phase.

    • Alternatively, use a solvent system in which both reactants have some solubility, such as aqueous pyridine.[2]

Question 2: My final product is contaminated with a di-acid byproduct, 2,5-dichloroterephthalic acid. How can I prevent its formation?

Answer: The formation of 2,5-dichloroterephthalic acid occurs when both methyl groups of 2,5-dichloro-p-xylene are oxidized. This over-oxidation is a significant side reaction that can be challenging to control.

  • Excessive Oxidant or Harsh Conditions: Using a large excess of the oxidizing agent or overly harsh reaction conditions (very high temperatures or prolonged reaction times) can lead to the oxidation of the second methyl group. The first oxidation to the benzoic acid derivative deactivates the aromatic ring, making the second oxidation slower, but it can still occur under forcing conditions.

Mitigation Strategies:

  • Control Stoichiometry: Carefully control the molar ratio of the oxidizing agent. A slight excess is often necessary for complete conversion of the starting material, but a large excess should be avoided.

  • Monitor Reaction Progress: Closely monitor the reaction by TLC or GC. Once the starting material is consumed, the reaction should be quenched promptly to prevent further oxidation of the desired product.

  • Choice of Oxidant: Milder oxidizing agents or more controlled oxidation methods can sometimes provide better selectivity. However, for deactivated systems, strong oxidants are often required.

ParameterRecommendation for Incomplete ReactionRecommendation to Avoid Over-oxidation
Oxidant Molar Ratio Increase to 2-4 equivalentsUse a slight excess (e.g., 1.1-1.5 equivalents)
Temperature Increase to refluxMaintain the lowest effective temperature
Reaction Time Increase, monitor for completionQuench promptly after starting material is consumed
Additives Phase-transfer catalyst, co-solventNot directly applicable
Route 2: Carboxylation of 1,4-dichloro-2-methylbenzene

Question 3: I am attempting a Grignard reaction with 2,5-dichloro-4-bromotoluene followed by quenching with CO₂, but my yields are very low. What are the likely side reactions?

Answer: The formation and reaction of Grignard reagents can be sensitive to several factors, and a number of side reactions can reduce the yield of the desired carboxylic acid.

  • Wurtz Coupling: The Grignard reagent can react with the starting aryl halide in a side reaction known as Wurtz coupling. This results in the formation of a biaryl byproduct. This is more prevalent if the concentration of the aryl halide is high during the formation of the Grignard reagent.

  • Reaction with Moisture or Protic Solvents: Grignard reagents are highly basic and will react readily with any source of protons, including water, alcohols, or even trace moisture in the solvent or on the glassware.[3] This will quench the Grignard reagent, converting it back to 1,4-dichloro-2-methylbenzene and reducing the yield of the desired product.

  • Inefficient Carboxylation: The reaction with CO₂ (usually from dry ice) must be carried out under strictly anhydrous conditions. The Grignard reagent is added to a slurry of dry ice in an anhydrous solvent. If the dry ice contains condensed water, or if the reaction is exposed to atmospheric moisture, the Grignard reagent will be quenched. Furthermore, the surface of the dry ice can be coated with the carboxylate salt product, preventing further reaction.

Troubleshooting Protocol: Grignard Reaction and Carboxylation

  • Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware in an oven before use.

    • Use freshly distilled, anhydrous solvents (e.g., diethyl ether, THF).

    • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Optimize Grignard Formation:

    • Use activated magnesium turnings.

    • Initiate the reaction with a small crystal of iodine or a few drops of 1,2-dibromoethane if it is sluggish to start.

    • Add the aryl halide dropwise to the magnesium suspension to maintain a low concentration of the halide and minimize Wurtz coupling.

  • Improve Carboxylation Step:

    • Use freshly crushed, high-quality dry ice to ensure a large, reactive surface area.

    • Pour the Grignard solution onto a large excess of the crushed dry ice in an anhydrous solvent with vigorous stirring. Do not add the dry ice to the Grignard solution, as this can lead to localized warming and side reactions.[4]

Question 4: In my lithiation of 2,5-dichlorotoluene followed by carboxylation, I am getting a mixture of isomeric carboxylic acids. Why is this happening?

Answer: The regioselectivity of lithiation (the position at which the lithium atom replaces a hydrogen atom) can be difficult to control and is influenced by the directing effects of the substituents on the aromatic ring.

  • Competing Directing Effects: In 2,5-dichlorotoluene, the chlorine atoms are ortho, para-directing, while the methyl group is also ortho, para-directing. The chlorine atoms are deactivating, while the methyl group is activating. The lithiation will be directed by a combination of these electronic effects and the steric hindrance around the potential lithiation sites. Lithiation can occur at the positions ortho to the methyl group or ortho to the chlorine atoms.

  • Kinetic vs. Thermodynamic Control: The initial site of lithiation may be kinetically favored but can rearrange to a more thermodynamically stable organolithium species over time or at higher temperatures.[5]

Strategies for Improving Regioselectivity:

  • Directed Ortho Metalation (DoM): While not directly applicable with a simple methyl group, if a directing group (e.g., -CONR₂, -OMe) were present, it could be used to achieve high regioselectivity.

  • Control of Temperature: Perform the lithiation at a very low temperature (e.g., -78 °C) to favor the kinetically controlled product.[6]

  • Choice of Lithiating Agent: The choice of organolithium reagent (e.g., n-BuLi, s-BuLi, t-BuLi) and the presence of additives like tetramethylethylenediamine (TMEDA) can influence the regioselectivity of the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the best way to purify the final this compound product?

A1: Recrystallization is the most common and effective method for purifying the final product. A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble. Common solvents for recrystallization of benzoic acid derivatives include ethanol, methanol, acetic acid, or mixtures of these with water.

Q2: How can I confirm the identity and purity of my synthesized this compound?

A2: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule by showing the expected chemical shifts and coupling patterns for the aromatic and methyl protons, and the carbon signals.

  • Mass Spectrometry (MS): This will determine the molecular weight of the compound and can provide information about its fragmentation pattern.

  • Infrared (IR) Spectroscopy: This will show characteristic absorption bands for the carboxylic acid group (a broad O-H stretch around 2500-3300 cm⁻¹ and a C=O stretch around 1700 cm⁻¹).

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, several safety precautions are essential:

  • Handling of Reagents: Many of the reagents used, such as strong oxidizing agents, organolithium compounds, and acyl chlorides, are corrosive, flammable, and/or highly reactive. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Anhydrous Conditions: When working with Grignard or organolithium reagents, ensure that all glassware and solvents are scrupulously dried to prevent violent reactions with water.

  • Quenching Procedures: The quenching of reactive intermediates should be done carefully and at low temperatures to control the exothermic nature of the reactions.

Visualizing the Synthetic Pathways and Troubleshooting

The following diagrams illustrate the key synthetic routes and the points at which side reactions can occur.

Synthesis_Pathways cluster_0 Route 1: Oxidation cluster_1 Route 2: Carboxylation start1 2,5-Dichloro-p-xylene product This compound start1->product [O] side_product1 2,5-Dichloroterephthalic Acid (Over-oxidation) product->side_product1 [O] (excess) start2 1,4-Dichloro-2-methylbenzene intermediate Organometallic Intermediate (Grignard or Organolithium) start2->intermediate 1. Mg or R-Li side_product3 Isomeric Carboxylic Acids (Poor Regioselectivity) start2->side_product3 Lithiation at multiple sites product2 This compound intermediate->product2 2. CO₂ 3. H₃O⁺ side_product2 Biaryl Coupling Product (Wurtz Reaction) intermediate->side_product2 + Aryl Halide Troubleshooting_Logic start Low Yield or Impure Product incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_products Side Products Observed? start->side_products check_stoichiometry Increase Oxidant/Reagent Stoichiometry incomplete_reaction->check_stoichiometry Yes check_temp Increase Reaction Temperature incomplete_reaction->check_temp Yes check_solubility Improve Solubility (PTC/Co-solvent) incomplete_reaction->check_solubility Yes over_oxidation Over-oxidation Product? side_products->over_oxidation Yes coupling_product Coupling Product? side_products->coupling_product Yes isomers Isomeric Products? side_products->isomers Yes reduce_oxidant Reduce Oxidant Stoichiometry & Monitor Reaction over_oxidation->reduce_oxidant Yes slow_addition Slow Addition of Halide (Grignard) coupling_product->slow_addition Yes control_lithiation Control Lithiation Temp. & Reagents isomers->control_lithiation Yes

Caption: A troubleshooting flowchart for the synthesis of this compound.

References

  • Google Patents. (2014). CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid.
  • jOeCHEM. (2021). The Grignard Reaction (Worksheet Solutions Walkthrough). [Link]
  • University of Calgary. Ch19: RMgX + CO2 -> RCO2H. [Link]
  • Google Patents. (1970). Carboxylation of grignard reagents in the presence of liquid co2.
  • TÜBİTAK. (2002). Lithiation of toluene by organolithium compounds activated by lithium polyether alkoxides. [Link]
  • Reddit. (2023).
  • Google Patents. (2014). CN104086466A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.

Sources

Technical Support Center: Scale-Up of 2,5-Dichloro-4-methylbenzoic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2,5-Dichloro-4-methylbenzoic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this key chemical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles to ensure the integrity and success of your scale-up operations.

Frequently Asked Questions (FAQs)

Q1: What is the most common and industrially viable synthesis route for this compound?

The most prevalent and economically feasible synthesis pathway involves a two-step process. It begins with the electrophilic chlorination of p-xylene to produce 2,5-dichloro-p-xylene, followed by the oxidation of one of the methyl groups to a carboxylic acid. This route is favored due to the relatively low cost of the starting material, p-xylene, and the straightforward nature of the reactions.

Q2: What are the critical parameters to control during the chlorination of p-xylene?

The key to a successful chlorination is selectivity. The primary challenge is to minimize the formation of isomeric byproducts (like 2,3-dichloro-p-xylene) and over-chlorinated products (trichloro- and tetrachloro-p-xylenes). Critical parameters to control include:

  • Catalyst Choice and Loading: A Lewis acid catalyst, typically iron (III) chloride (FeCl₃) or aluminum chloride (AlCl₃), is used to polarize the chlorine molecule, making it a better electrophile.[1] The catalyst loading must be optimized; too little results in a sluggish reaction, while too much can lead to increased byproduct formation.

  • Reaction Temperature: The temperature should be carefully controlled, generally between 30-60°C.[2] Higher temperatures can increase the rate of reaction but may decrease selectivity and lead to over-chlorination.

  • Chlorine Gas Flow Rate: A slow and controlled introduction of chlorine gas is crucial to prevent localized high concentrations, which can favor multiple chlorinations.[2]

Q3: Which oxidizing agents are recommended for the conversion of 2,5-dichloro-p-xylene to the final product?

Several oxidizing agents can be employed for this conversion. The choice often depends on factors like cost, safety, and waste disposal considerations. Common choices include:

  • Potassium Permanganate (KMnO₄): A strong and effective oxidizing agent, often used under alkaline conditions. The reaction requires careful temperature control to prevent unwanted side reactions.

  • Nitric Acid (HNO₃): Can be used for oxidation, but it can also lead to nitration of the aromatic ring as a side reaction if conditions are not carefully controlled.

  • Catalytic Air Oxidation: For larger-scale industrial production, catalytic oxidation using air or oxygen in the presence of a metal catalyst (e.g., cobalt or manganese salts) is often preferred due to its cost-effectiveness and greener profile.

Q4: What are the expected overall yields and purity for this process?

With proper optimization, the chlorination step can achieve yields of 70-80% for the desired 2,5-dichloro-p-xylene isomer. The subsequent oxidation step can have yields in the range of 85-95%. Therefore, an overall yield of 60-75% is a realistic target. The final product purity should be greater than 98%, with key isomeric impurities below 0.5%.

Synthesis Workflow Overview

The following diagram illustrates the two-step synthesis process for this compound.

Synthesis_Workflow cluster_0 Step 1: Chlorination cluster_1 Step 2: Oxidation cluster_2 Purification p_xylene p-Xylene chlorination Chlorination (Cl₂, FeCl₃) p_xylene->chlorination dichloro_p_xylene 2,5-Dichloro-p-xylene (Crude Product) chlorination->dichloro_p_xylene oxidation Oxidation (e.g., KMnO₄) dichloro_p_xylene->oxidation final_product This compound oxidation->final_product purification Recrystallization / Purification final_product->purification Purification_Troubleshooting start Crude Product with Isomeric Impurities recrystallization Recrystallization (Solvent Screening) start->recrystallization check_purity Check Purity > 99%? recrystallization->check_purity ph_purification pH-Based Purification (Base/Acid Treatment) check_purity->ph_purification No final_product High Purity Product check_purity->final_product Yes ph_purification->recrystallization

Sources

optimizing reaction conditions for 2,5-Dichloro-4-methylbenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,5-Dichloro-4-methylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your experimental outcomes. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your work.

Understanding the Synthesis Pathway

The most common and practical laboratory-scale synthesis of this compound involves a two-step process. The first step is the electrophilic aromatic substitution (chlorination) of p-xylene to produce 2,5-dichloro-p-xylene. The second step is the oxidation of the methyl group of 2,5-dichloro-p-xylene to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄).

Synthesis_Workflow p-Xylene p-Xylene 2,5-Dichloro-p-xylene 2,5-Dichloro-p-xylene p-Xylene->2,5-Dichloro-p-xylene Chlorination (Cl₂, Lewis Acid) 2,5-Dichloro-4-methylbenzoic_acid 2,5-Dichloro-4-methylbenzoic_acid 2,5-Dichloro-p-xylene->2,5-Dichloro-4-methylbenzoic_acid Oxidation (KMnO₄)

Caption: Synthetic workflow for this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing explanations and actionable solutions.

Part 1: Chlorination of p-Xylene to 2,5-Dichloro-p-xylene

Q1: My chlorination reaction is producing a mixture of isomers (e.g., 2,3-dichloro-p-xylene) and over-chlorinated products (trichloro-p-xylene). How can I improve the selectivity for 2,5-dichloro-p-xylene?

A1: Achieving high selectivity is a common challenge in the chlorination of p-xylene. The formation of multiple products is due to the competing electrophilic substitution at different positions on the aromatic ring.[1][2] Here are key parameters to control for improved selectivity:

  • Catalyst System: The choice of catalyst is crucial. While a simple Lewis acid like ferric chloride (FeCl₃) can catalyze the reaction, using a co-catalyst can significantly enhance selectivity.[3] Organic sulfur compounds are known to be effective co-catalysts for this transformation.[3]

  • Reaction Temperature: Temperature control is critical. Running the reaction at a controlled temperature, for instance, between 30°C and 60°C, can help minimize the formation of undesired isomers and over-chlorinated byproducts.[4]

  • Stoichiometry of Chlorine: Carefully controlling the stoichiometry of the chlorine gas is essential. Using a slight excess of chlorine will drive the reaction to completion, but a large excess will lead to the formation of trichloro- and tetrachloro-p-xylene.[4] It is advisable to monitor the reaction progress using techniques like Gas Chromatography (GC) to stop the reaction once the desired product is maximized.

  • Solvent: The reaction can be performed with or without a solvent. Using an inert solvent like carbon tetrachloride or perchloroethylene can help to better control the reaction temperature and improve the solubility of the reactants.[2][5]

Q2: The chlorination reaction is very slow or appears to be stalled. What could be the issue?

A2: A sluggish reaction can be attributed to several factors:

  • Catalyst Inactivity: Ensure your Lewis acid catalyst (e.g., FeCl₃) is anhydrous. Moisture can deactivate the catalyst.

  • Insufficient Chlorine Flow: Check your gas delivery system to ensure a steady and appropriate flow of chlorine gas into the reaction mixture.

  • Low Temperature: While high temperatures can reduce selectivity, a temperature that is too low may result in a very slow reaction rate. A moderate temperature range (e.g., 30-60°C) is generally recommended.[4]

Q3: How do I effectively purify the 2,5-dichloro-p-xylene from the reaction mixture?

A3: Purification can be achieved through recrystallization. Isopropanol is a suitable solvent for this purpose.[3][4] The crude product can be dissolved in hot isopropanol and then cooled to induce crystallization of the desired 2,5-dichloro-p-xylene, leaving the more soluble isomers and byproducts in the mother liquor.[3][4]

Part 2: Oxidation of 2,5-Dichloro-p-xylene to this compound

Q1: My oxidation with potassium permanganate (KMnO₄) is incomplete, and I have a significant amount of starting material left. How can I drive the reaction to completion?

A1: Incomplete oxidation is a frequent issue. Here's how to address it:

  • Reaction Time and Temperature: The oxidation of the methyl group on the dichlorinated ring is slower than that of unsubstituted toluene. Ensure a sufficient reaction time and maintain an elevated temperature (reflux) to facilitate the reaction.

  • Stoichiometry of KMnO₄: Use a sufficient excess of potassium permanganate. The stoichiometry of the reaction requires two moles of KMnO₄ for every three moles of the methyl group to be oxidized. A moderate excess will ensure the complete conversion of the starting material.

  • Phase Transfer Catalyst: If the reaction is run in a biphasic system (e.g., an organic solvent and water), the use of a phase transfer catalyst can enhance the reaction rate by facilitating the transfer of the permanganate ion into the organic phase.

Q2: The work-up of the KMnO₄ oxidation is difficult due to the formation of a large amount of manganese dioxide (MnO₂) sludge. How can I simplify the isolation of my product?

A2: The formation of MnO₂ is an inherent part of the permanganate oxidation. Here's a standard and effective work-up procedure:

  • Quenching Excess KMnO₄: After the reaction is complete, any remaining purple color from the permanganate should be quenched. This can be done by adding a reducing agent like sodium bisulfite or by carefully adding a small amount of a primary or secondary alcohol (like isopropanol or ethanol) until the purple color disappears and a brown precipitate of MnO₂ remains.

  • Filtration: The MnO₂ precipitate needs to be removed by filtration. Using a pad of celite or diatomaceous earth on your filter paper can significantly aid in filtering the fine precipitate and preventing the clogging of the filter.

  • Acidification: The filtrate, which contains the potassium salt of the carboxylic acid, should then be acidified with a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). This will protonate the carboxylate to form the desired this compound, which should precipitate out of the aqueous solution as it is generally poorly soluble in water.

  • Isolation: The precipitated carboxylic acid can then be collected by filtration, washed with cold water to remove any remaining inorganic salts, and dried.

Q3: My final product is colored. What is the source of the color and how can I remove it?

A3: A colored product can be due to residual manganese species or organic impurities. Recrystallization is the most effective method for purification. A suitable solvent system for recrystallization can be determined experimentally, but mixtures like ethanol/water or acetic acid/water are often effective for carboxylic acids.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of this compound.

Safety Precautions: This procedure involves hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7][8][9] Potassium permanganate is a strong oxidizer and should be handled with care, avoiding contact with combustible materials.[10][8][9] 2,5-Dichlorotoluene is irritating to the skin, eyes, and respiratory system.[11]

Step 1: Synthesis of 2,5-Dichloro-p-xylene

Chlorination_Protocol cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p-Xylene p-Xylene FeCl3 FeCl₃ (catalyst) Reaction_Vessel Reaction Vessel (30-60°C) Quench Quench with water Chlorine_Gas Chlorine Gas (Cl₂) (Slow bubbling) Chlorine_Gas->Reaction_Vessel Separate_Layers Separate organic layer Quench->Separate_Layers Dry_Organic Dry over Na₂SO₄ Separate_Layers->Dry_Organic Evaporate_Solvent Evaporate solvent Dry_Organic->Evaporate_Solvent Recrystallize Recrystallize from Isopropanol Evaporate_Solvent->Recrystallize

Caption: Experimental workflow for the chlorination of p-xylene.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a reflux condenser connected to a gas outlet/scrubber (to neutralize excess chlorine and HCl gas), place p-xylene (1 equivalent).

  • Catalyst Addition: Add a catalytic amount of anhydrous ferric chloride (FeCl₃) (e.g., 0.01 equivalents) to the p-xylene.

  • Chlorination: While stirring vigorously, slowly bubble chlorine gas through the mixture. Maintain the reaction temperature between 30-60°C using a water bath.[4]

  • Monitoring: Monitor the progress of the reaction by GC analysis of small aliquots. The reaction is complete when the desired ratio of 2,5-dichloro-p-xylene to starting material and other products is achieved.

  • Work-up: Once the reaction is complete, stop the flow of chlorine gas and purge the system with an inert gas (e.g., nitrogen) to remove any dissolved chlorine and HCl. Cool the reaction mixture to room temperature and wash it with water, followed by a dilute solution of sodium bicarbonate, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from isopropanol to yield pure 2,5-dichloro-p-xylene.[3][4]

Step 2: Oxidation to this compound

Oxidation_Protocol cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dichloroxylene 2,5-Dichloro-p-xylene KMnO4_Solution Aqueous KMnO₄ Reaction_Vessel Reaction Vessel (Reflux) KMnO4_Solution->Reaction_Vessel Quench_KMnO4 Quench excess KMnO₄ Filter_MnO2 Filter MnO₂ Quench_KMnO4->Filter_MnO2 Acidify_Filtrate Acidify filtrate (HCl) Filter_MnO2->Acidify_Filtrate Collect_Product Collect product by filtration Acidify_Filtrate->Collect_Product Recrystallize_Product Recrystallize Collect_Product->Recrystallize_Product

Caption: Experimental workflow for the oxidation of 2,5-dichloro-p-xylene.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-dichloro-p-xylene (1 equivalent) and water.

  • Oxidation: Heat the mixture to reflux. Slowly add a solution of potassium permanganate (KMnO₄) (approximately 2.2 equivalents) in water to the refluxing mixture over a period of several hours. The purple color of the permanganate should disappear as it reacts.

  • Completion: Continue refluxing until the purple color of the permanganate persists, indicating that the oxidation is complete.

  • Work-up: Cool the reaction mixture to room temperature. Destroy the excess KMnO₄ by adding a small amount of sodium bisulfite solution until the purple color is discharged.

  • Filtration: Filter the mixture through a pad of celite to remove the brown manganese dioxide precipitate. Wash the filter cake with hot water.

  • Acidification: Combine the filtrate and washings and cool the solution in an ice bath. Slowly acidify the solution with concentrated hydrochloric acid until the pH is approximately 2. A white precipitate of this compound should form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data Summary

ParameterStep 1: ChlorinationStep 2: Oxidation
Key Reagents p-Xylene, Chlorine, FeCl₃2,5-Dichloro-p-xylene, KMnO₄
Typical Temperature 30-60°C[4]Reflux (approx. 100°C)
Typical Reaction Time 4-8 hours4-12 hours
Typical Yield 70-85%60-80%
Purification Method Recrystallization (Isopropanol)[3][4]Recrystallization (Ethanol/Water)

References

  • Vertex AI Search. (n.d.). 2,5-DICHLORO-P-XYLENE 1124-05-6 wiki.
  • Chemistry LibreTexts. (2025, January 19). 20.5: Preparing Carboxylic Acids.
  • ChemicalBook. (2025, September 12). 2,5-DICHLORO-P-XYLENE | 1124-05-6.
  • Valudor Products. (n.d.).
  • Synthetic Map. (n.d.). Untitled Document.
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  • Oxford Health. (2022, September 15).
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  • Fisher Scientific. (2009, October 23).
  • Study.com. (n.d.). Chlorination of o-xylene (o-dimethylbenzene) yields a mixture of two products, but chlorination of p-xylene yields a single product. Explain..
  • Master Organic Chemistry. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids.
  • Fisher Scientific. (n.d.).
  • Justia Patents. (n.d.).
  • Leah4Sci. (2020, February 20).
  • Pearson+. (n.d.). Two of the methods for converting alkyl halides to carboxylic aci... | Study Prep.
  • NC State University Libraries. (n.d.). 16.
  • Chemistry LibreTexts. (2020, July 1). 16.3: Reactions of alkylbenzenes.
  • ResearchGate. (2025, August 6).
  • Justia Patents. (1978, January 18).
  • ResearchGate. (n.d.).
  • Royal Society of Chemistry. (n.d.). CLI1.
  • PrepChem.com. (n.d.). Synthesis of 4. 2,5-Dichloro-3-fluoro-4-methylbenzoic acid.
  • Chemguide. (n.d.). grignard reagents.
  • Sigma-Aldrich. (2025, July 8).
  • BYJU'S. (n.d.). A Grignard reagent is an organomagnesium compound which can be described by the chemical formula 'R-Mg-X' where R refers to an alkyl or aryl group and X refers to a halogen..
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • ChemicalBook. (n.d.). 3,5-Dichloro-4-methylbenzoic acid synthesis.
  • Fisher Scientific. (n.d.).
  • Santa Cruz Biotechnology. (2023, February 22).
  • ECHEMI. (n.d.).
  • Benchchem. (n.d.).
  • Quora. (2019, September 22). What does the reaction of toluene with chlorine in the presence of light yield?.
  • YouTube. (2024, February 29). Side Chain Chlorination on Toluene | Radical Chemistry | JEE Main 2019, 2024.
  • Google Patents. (n.d.). CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid.
  • ChemicalBook. (n.d.). 2,5-Dichlorobenzoic acid synthesis.
  • PraxiLabs. (2025, October 26).
  • Google Patents. (n.d.). RU2101272C1 - Method of synthesis of dichloro-di-para-xylylene.
  • YouTube. (2021, April 21).
  • Sciencemadness.org. (2014, May 17).
  • ChemicalBook. (2025, May 14). Synthesis Methods of 2,5 - Dichlorobenzoic Acid.
  • PubChem. (n.d.). 2,5-Dichlorotoluene | C7H6Cl2 | CID 29572.
  • Chemistry LibreTexts. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
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  • Wikipedia. (n.d.). Xylylene dichloride.

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preventing degradation of 2,5-Dichloro-4-methylbenzoic acid during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,5-Dichloro-4-methylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth technical information, troubleshooting guides, and frequently asked questions (FAQs) to ensure the long-term stability and integrity of your stored this compound. Our recommendations are grounded in established chemical principles and field-proven insights to help you mitigate degradation and ensure the reliability of your experimental results.

I. Understanding the Stability of this compound

This compound is a polysubstituted aromatic carboxylic acid. Its stability is influenced by the interplay of the electron-withdrawing chloro groups and the electron-donating methyl group on the benzene ring, as well as the reactivity of the carboxylic acid functional group. While generally stable under optimal conditions, it is susceptible to degradation through several pathways, primarily driven by temperature, light, and reaction with incompatible substances. Understanding these potential degradation routes is the first step in preventing them.

II. FAQs: Quick Guide to Storage and Handling

Here are some frequently asked questions regarding the storage and handling of this compound:

Q1: What are the ideal storage conditions for this compound?

For optimal stability, this compound should be stored in a cool, dry, and dark place.[1] The container should be tightly sealed to prevent moisture ingress and contamination.[1] It is also crucial to store it in a well-ventilated area.

Q2: What materials should I avoid storing this compound with?

To prevent chemical reactions that can lead to degradation, avoid storing this compound with strong acids, strong bases, and oxidizing agents.

Q3: How does temperature affect the stability of this compound?

While benzoic acid itself is stable up to high temperatures, its derivatives can be more sensitive.[2] Elevated temperatures can promote thermal decomposition, with decarboxylation being a likely degradation pathway.[2][3] It is recommended to avoid prolonged exposure to high heat.

Q4: Is this compound sensitive to light?

Yes, like many chlorinated aromatic compounds, it is potentially susceptible to photodegradation, especially when exposed to UV light.[4][5] This can lead to the formation of various degradation products. Store in an amber or opaque container to minimize light exposure.

Q5: What are the first signs of degradation I should look for?

Visual signs of degradation can include a change in color or the appearance of clumping (indicating moisture absorption). However, chemical degradation often occurs without visible changes. The most reliable way to detect degradation is through analytical techniques like HPLC, which can identify and quantify impurities.

III. Troubleshooting Guide: Identifying and Resolving Degradation Issues

If you suspect that your stored this compound has degraded, this troubleshooting guide can help you identify the cause and take corrective action.

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., discoloration, clumping) Moisture absorption or reaction with contaminants.Discard the affected batch if purity is critical. Review storage procedures to ensure containers are tightly sealed and stored in a dry environment.
Unexpected peaks in HPLC analysis Chemical degradation.Compare the chromatogram to a reference standard. Identify the potential degradation pathway based on the likely impurities (see Section IV). Review storage conditions for exposure to heat, light, or incompatible materials.
Poor solubility compared to a new batch Formation of less soluble degradation products or polymerization.Attempt to purify a small sample by recrystallization if feasible. However, it is generally recommended to use a new, pure batch for critical experiments.
Inconsistent experimental results Degradation of the starting material leading to lower effective concentration or interference from impurities.Qualify your stored material against a new, certified reference standard using a validated analytical method (see Section V).

IV. Potential Degradation Pathways

Understanding the potential chemical reactions that can degrade this compound is key to preventing them. The following diagram illustrates the most probable degradation pathways based on studies of similar compounds.

cluster_main This compound cluster_degradation Degradation Pathways A This compound B Decarboxylation Product (e.g., 2,5-Dichloro-toluene) A->B Heat C Hydroxylated Impurities (e.g., Hydroxy-dichloromethylbenzoic acids) A->C Light (UV), Oxidation D Ring Cleavage Products (Aliphatic acids) C->D Further Oxidation

Caption: Potential degradation pathways for this compound.

  • Thermal Degradation (Decarboxylation): Exposure to high temperatures can lead to the loss of the carboxylic acid group as carbon dioxide, forming 2,5-dichlorotoluene. Studies on similar benzoic acid derivatives show this process can begin at temperatures as low as 150-200°C.[2]

  • Photodegradation and Oxidation: Exposure to light, particularly UV, can generate highly reactive hydroxyl radicals that attack the aromatic ring.[4][6] This can lead to the formation of hydroxylated impurities. Further oxidation can result in the cleavage of the aromatic ring, producing smaller aliphatic acids.[6][7]

V. Quality Control: A Stability-Indicating HPLC Method

Regularly assessing the purity of your stored this compound is crucial. A stability-indicating High-Performance Liquid Chromatography (HPLC) method can separate the parent compound from its potential degradation products. Below is a recommended starting point for developing such a method.

Experimental Protocol: Reversed-Phase HPLC
  • Instrumentation and Materials:

    • HPLC system with a UV detector.

    • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • HPLC-grade acetonitrile, water, and phosphoric acid.

  • Chromatographic Conditions:

Parameter Condition
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient Start with a high percentage of Mobile Phase A, and gradually increase the percentage of Mobile Phase B to elute more non-polar impurities. A typical gradient might be 30% B to 90% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 235 nm (or as determined by UV scan)
Injection Volume 10 µL
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of your this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

    • Prepare samples immediately before analysis to minimize potential degradation in solution.

  • Analysis:

    • Inject a blank (diluent) to ensure no interfering peaks are present.

    • Inject your sample solution.

    • The purity is determined by the area percentage of the main peak corresponding to this compound relative to all other peaks.

The following diagram illustrates the workflow for this quality control procedure.

cluster_workflow HPLC Quality Control Workflow prep Sample Preparation (Dissolve in ACN/Water) hplc HPLC Analysis (C18 Column, Gradient Elution) prep->hplc detect UV Detection (235 nm) hplc->detect analyze Data Analysis (Calculate Peak Area %) detect->analyze

Caption: Workflow for HPLC-based purity assessment.

By implementing these storage, handling, and quality control procedures, you can ensure the long-term stability of your this compound, leading to more reliable and reproducible research outcomes.

References

  • Separation of Benzoic acid, 2,5-dichloro-4-nitro-, methyl ester on Newcrom R1 HPLC column. SIELC Technologies.
  • Study of the photodegradation of 2-chlorobenzoic acid by TiO2 and the effects of eutrophicated water on the reaction. ResearchGate.
  • Degradation of Substituted Benzoic Acids Related to Structural Reactivity. Bentham Science.
  • Photoinduced oxidation of benzoic acid with aqueous hydrogen peroxide. Journal of the Chemical Society, Perkin Transactions 2.
  • Degradation of benzoic acid and its derivatives in subcritical water. PubMed.
  • TiO2 assisted photocatalytic degradation of 4-chlorobenzoic acid in water: Effect of type of catalyst, catalyst loading, initial contaminant concentration and solution characteristics. ResearchGate.
  • Electrochemical oxidation of benzoic acid and its aromatic intermediates on boron doped diamond electrodes. Research portal Eindhoven University of Technology.
  • Oxidative decarboxylation of benzoic acid by peroxyl radicals. PubMed.
  • 2,5-dichlorobenzoic acid methyl ester. AERU.
  • Degradation pathway for 3-chlorobenzoic acid by... ResearchGate.
  • Impurity profiling and drug characterization: backdrop and approach. PHARMACEUTICAL SCIENCES.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Pharmanecia.
  • Biodegradation of 2- Chlorobenzoic Acid and its other substitutes. ResearchGate.
  • (PDF) Bioremediation of Chlorobenzoic Acids. ResearchGate.
  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • HPLC Methods for analysis of Benzoic acid. HELIX Chromatography.
  • Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma.
  • (PDF) Liquid chromatographic determinations of meta-chlorobenzoic acid in bupropion hydrochloride. ResearchGate.
  • Separation of Benzoic acid, 2-(4-chlorobenzoyl)- on Newcrom R1 HPLC column. SIELC Technologies.
  • This compound. PubChem.
  • Preparation method of 3,5-dichloro-4-methylbenzoic acid. Google Patents.
  • A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. ResearchGate.
  • Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. ThaiScience.
  • Degradation of 2-chlorobenzoic and 2,5-dichlorobenzoic acids in pure culture by Pseudomonas stutzeri. PubMed.
  • Degradation of 2,4-dichlorobenzoic and 2,5-dichlorobenzoic acid catalyzed by 2-halobenzoate-1,2-dioxygenase. ResearchGate.
  • 2,5-Dichloro-4-(methylthio)benzoic acid. PubChem.
  • Preparation method of 2-chloro-4-methylsulfonylbenzoic acid. Google Patents.
  • The Effect of Temperature on the Stability of Compounds Used as UV-MALDI-MS Matrix: 2,5-dihydroxybenzoic Acid, 2,4,6-trihydroxyacetophenone, alpha-cyano-4-hydroxycinnamic Acid, 3,5-dimethoxy-4-hydroxycinnamic Acid, Nor-Harmane and Harmane. PubMed.

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resolving peak tailing in HPLC analysis of 2,5-Dichloro-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Chromatography & Analysis Division

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of 2,5-Dichloro-4-methylbenzoic acid. As an acidic compound, its chromatographic behavior is highly sensitive to analytical conditions. This document provides a structured, in-depth troubleshooting framework rooted in the fundamental principles of chromatography to help you diagnose and resolve these issues efficiently.

Troubleshooting Guide: A Mechanistic Approach

Peak tailing is rarely a random event; it is a symptom of underlying chemical or physical interactions within your HPLC system. The most common cause is the presence of more than one retention mechanism for the analyte.[1][2] For acidic compounds like this compound, this almost always involves unwanted secondary interactions with the stationary phase.

Q1: Why is my peak for this compound tailing? What is the root cause?

Answer: The primary cause of peak tailing for acidic analytes on silica-based reversed-phase columns is an unwanted secondary interaction between the analyte and the stationary phase surface.[1][2]

Your target analyte, this compound, has a carboxylic acid group. At a mobile phase pH near or above its acidity constant (pKa), this group deprotonates to form a negatively charged carboxylate anion. This ionized form can then interact strongly with residual silanol groups (Si-OH) on the silica surface of the HPLC column packing material.[3][4]

These residual silanols are weakly acidic (pKa ~3.8-4.2) and become deprotonated (SiO⁻) as the pH increases, creating active sites for electrostatic interactions.[3] This secondary retention mechanism holds back a fraction of your analyte molecules longer than the primary reversed-phase mechanism, resulting in a skewed, tailing peak.[5]

The diagram below illustrates this problematic interaction.

cluster_Analyte Analyte: this compound cluster_StationaryPhase Silica Stationary Phase (C18) Analyte_Ionized Analyte Anion (R-COO⁻) Silanol Residual Silanol Group (Si-O⁻) Analyte_Ionized->Silanol  Secondary Interaction  (Electrostatic)  CAUSES PEAK TAILING Silica Si Silica->Silanol C18 C18 Chains Silica->C18  Primary  Retention

Caption: Unwanted interaction causing peak tailing.

Q2: My primary suspect is the mobile phase. How do I systematically optimize it to eliminate tailing?

Answer: Optimizing the mobile phase is the most effective first step. The goal is to suppress the ionization of both your analyte and the residual silanol groups on the column. This is achieved primarily by controlling the pH. This technique is often referred to as "Ion Suppression Chromatography."[6]

While the exact pKa for this compound is not readily published, we can estimate it to be similar to that of the parent compound, 2,5-Dichlorobenzoic acid, which is approximately 2.6-2.8. To ensure the analyte is in its neutral, protonated form (R-COOH), the mobile phase pH should be set at least 1.5 to 2 pH units lower than the pKa.[6]

Experimental Protocol: Mobile Phase pH Adjustment

  • Prepare the Aqueous Portion: Create your aqueous mobile phase component (e.g., HPLC-grade water) and add a buffer or acid to control the pH.

  • Target pH Range: Aim for a final pH between 2.0 and 2.5. This low pH ensures the carboxylic acid is fully protonated and also suppresses the ionization of the acidic silanol groups on the stationary phase.[3][7]

  • Select an Appropriate Buffer/Acid:

    • For UV Detection: 0.1% Trifluoroacetic acid (TFA), 0.1% Formic acid, or a 10-25 mM phosphate buffer are excellent choices.[8] TFA is particularly effective at masking silanol activity.[8]

    • For MS Detection: Use volatile modifiers like 0.1% Formic acid or 0.1% Acetic acid. Avoid non-volatile buffers like phosphate.

  • Measure and Adjust pH: Crucially, measure and adjust the pH of the aqueous portion of the mobile phase before mixing it with the organic solvent (e.g., acetonitrile or methanol). The introduction of organic solvent alters the effective pH.[9]

  • Equilibrate the System: After preparing the new mobile phase, flush the column with at least 10-15 column volumes to ensure it is fully equilibrated before injecting your sample.

Data Summary: Impact of Mobile Phase pH

Mobile Phase pHAnalyte State (R-COOH)Silanol State (Si-OH)Expected Peak ShapeRationale
pH > 4.5 Mostly Ionized (R-COO⁻)Mostly Ionized (SiO⁻)Severe TailingStrong secondary electrostatic interactions.[3]
pH 3.0 - 4.0 Partially IonizedPartially IonizedModerate TailingAnalyte and silanols are in mixed states, leading to inconsistent retention.[10]
pH < 2.5 Fully ProtonatedFully ProtonatedSymmetrical (Ideal) Ionization of both analyte and silanols is suppressed, eliminating secondary interactions.[6][11]
Q3: I've adjusted the pH, but the peak tailing has only slightly improved. Could my column be the problem?

Answer: Yes. If mobile phase optimization is not sufficient, the issue likely lies with the column itself. Not all C18 columns are created equal. The underlying silica quality and the surface chemistry play a massive role in peak shape, especially for challenging compounds.

Key Column-Related Factors:

  • Residual Silanol Activity: Older columns, or those made from lower-purity silica (often called Type A), have a higher concentration of highly acidic, accessible silanol groups.[3][12] These groups, sometimes activated by trace metal impurities within the silica, are a major cause of peak tailing.[5][12] Modern columns use high-purity, Type B silica which has fewer metal impurities and less acidic silanols.[12]

  • End-capping: After the C18 phase is bonded to the silica, manufacturers perform a secondary reaction called "end-capping" to block the remaining accessible silanol groups with a small, less reactive group (like trimethylsilyl).[13][14][15] A column that is not end-capped, or one where the end-capping has degraded over time, will exhibit significant tailing for polar compounds.[16][17] Double end-capping provides even greater shielding.[13]

  • Column Degradation: Using a column outside its recommended pH range (especially at pH > 7.5 for silica-based columns) can hydrolyze the silica backbone and the bonded phase, exposing more silanol groups and creating voids at the head of the column.[5] A physical void can also cause peak distortion.[18]

Troubleshooting Protocol: Column Evaluation

  • Switch to a High-Quality Column: If you are using an older or generic column, switch to a modern, high-purity, fully end-capped C18 column. Look for columns specifically marketed for good peak shape with acidic and basic compounds.

  • Column Flush/Regeneration: If the column is not old but has been used with dirty samples, contaminants may be the issue. Try flushing the column with a series of strong solvents. (Consult the manufacturer's guide, but a typical sequence for reversed-phase is Water -> Isopropanol -> Methylene Chloride -> Isopropanol -> Water -> Mobile Phase).

  • Inject a Neutral Probe: To distinguish between a chemical problem (silanol activity) and a physical problem (void, bad connection), inject a neutral, non-polar compound like Toluene or Naphthalene.[18] If the neutral compound's peak is symmetrical but your analyte tails, the problem is chemical.[18] If both peaks tail, you may have a physical issue like a column void or extra-column dead volume.[18]

Frequently Asked Questions (FAQs)

Q: What is an acceptable USP Tailing Factor (Tf)? A: Ideally, the tailing factor should be 1.0 for a perfectly Gaussian peak. In practice, a value of Tf ≤ 1.2 is often considered excellent, while many methods specify an acceptance criterion of Tf ≤ 1.5 or, in some cases, up to 2.0.[7]

Q: Could my sample solvent be causing the tailing? A: Yes. This is known as the solvent mismatch effect. If you dissolve your sample in a solvent that is significantly stronger (more organic) than your mobile phase, it can cause band distortion and peak tailing or fronting.[7][19] Best Practice: Whenever possible, dissolve your sample in the initial mobile phase itself.[19]

Q: How does temperature affect peak shape for this compound? A: Increasing the column temperature (e.g., to 35-40 °C) can sometimes improve peak shape. It lowers mobile phase viscosity, which can improve mass transfer kinetics, leading to sharper, more symmetrical peaks. However, be aware that operating silica columns at high temperatures with high pH mobile phases can accelerate column degradation.

Q: What is "extra-column dead volume" and can it cause tailing? A: Extra-column dead volume refers to any empty space in the flow path outside of the column itself, such as in overly long or wide connecting tubing, or poorly made fittings.[7] This volume allows the analyte band to spread out before it reaches the detector, causing broader and potentially tailing peaks.[10] Always use tubing with the smallest possible internal diameter and keep lengths to a minimum.[10]

Troubleshooting Workflow Diagram

Start Peak Tailing Observed for This compound Check_MP Is Mobile Phase pH < 2.5? Start->Check_MP Adjust_MP ACTION: Adjust Mobile Phase pH to 2.0-2.5 using 0.1% TFA or Formic Acid Check_MP->Adjust_MP No Check_Column Is Column a Modern, High-Purity, End-Capped Type B Silica? Check_MP->Check_Column Yes Adjust_MP->Check_MP Re-evaluate Replace_Column ACTION: Replace with a High-Performance Column Check_Column->Replace_Column No Check_Physical Inject a Neutral Compound. Does it also tail? Check_Column->Check_Physical Yes Replace_Column->Check_Column Re-evaluate Fix_System ACTION: Check for System Voids, Leaks, or Extra-Column Volume. Replace Guard Column. Check_Physical->Fix_System Yes Success Peak Shape Resolved Check_Physical->Success No Fix_System->Check_Physical Re-evaluate

Caption: A systematic workflow for troubleshooting peak tailing.

References

  • Troubleshooting Peak Shape Problems in HPLC.
  • What Is Endcapping in HPLC Columns. Chrom Tech, Inc.
  • The role of end-capping in reversed-phase. Phenomenex.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • HPLC Peak Shape Troubleshooting Solution Column. uHPLCs.
  • Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. uHPLCs.
  • Ion Suppression Chrom
  • HPLC Troubleshooting Guide. ACE HPLC Columns.
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI.
  • The Theory of HPLC Column Chemistry. Chromacademy.
  • LC Technical Tip: The Role of End-Capping in RP. Phenomenex.
  • Why Is End-Capping Used In Liquid Chrom
  • Separation of Benzoic acid, 2,5-dichloro-4-nitro-, methyl ester on Newcrom R1 HPLC column. SIELC Technologies.
  • The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide.
  • Lesson 3: Separation Modes and their Mechanisms 1. Shodex HPLC Columns.
  • What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub.
  • Unveiling the Secrets of Silica in HPLC Columns. uHPLCs Class.
  • Peak Tailing in HPLC. Element Lab Solutions.
  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc.
  • How to Reduce Peak Tailing in HPLC? Phenomenex.
  • End-capping.
  • Control pH During Method Development for Better Chrom
  • HPLC Peak Tailing. Axion Labs.
  • How can I prevent the peak tailing in HPLC?

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Technical Support Center: Safe Handling and Disposal of 2,5-Dichloro-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the proper handling and disposal of 2,5-Dichloro-4-methylbenzoic acid (CAS No. 21460-88-8). Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance.

Section 1: Understanding the Compound: Properties and Hazards

This compound is a chlorinated aromatic carboxylic acid. Its chemical structure necessitates careful handling due to its potential hazards.

PropertyValueSource
Chemical Formula C₈H₆Cl₂O₂[1][2]
Molecular Weight 205.04 g/mol [2]
Appearance Solid[3]
CAS Number 21460-88-8[1][2]

While a complete hazard profile is not available, the compound is known to be harmful if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation.[3]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and disposal of this compound.

FAQ 1: What are the immediate steps to take in case of skin or eye contact?

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Consult a physician.[2]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek immediate medical attention.[2]

FAQ 2: What type of personal protective equipment (PPE) is required when handling this compound?

Appropriate PPE is crucial to minimize exposure. The following are recommended:

  • Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves may have limited breakthrough times with some chlorinated aromatic compounds, so it is advisable to consult specific glove manufacturer guidelines for this chemical.[4]

  • Eye Protection: Safety glasses with side shields or chemical safety goggles are essential.[3]

  • Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.[3]

  • Respiratory Protection: Use in a well-ventilated area. If dust is generated, a certified respirator should be used.[3]

FAQ 3: How should I store this compound in the laboratory?

Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[3] Avoid storage with incompatible materials.

FAQ 4: Can I dispose of small quantities of this compound down the drain?

No. As a chlorinated organic compound, it must not be discharged into the environment, which includes disposal down the drain.[2]

FAQ 5: How do I categorize the waste generated from experiments involving this compound?

Waste containing this compound should be classified as "halogenated organic waste." This is a critical step for proper segregation and disposal.

Section 3: Troubleshooting Guide

This section provides solutions to specific issues that may arise during experimentation and cleanup.

Issue 1: A small amount of this compound powder has spilled on the lab bench.

  • Evacuate and Secure: If the spill is significant or in a poorly ventilated area, evacuate personnel and restrict access.

  • Don Appropriate PPE: Before cleaning, ensure you are wearing the correct PPE, including gloves, eye protection, and a lab coat. If there is a risk of airborne dust, a respirator is necessary.[3]

  • Contain the Spill: Gently cover the spill with an absorbent, non-reactive material like sand or vermiculite to prevent the powder from becoming airborne.

  • Neutralize (for acidic properties): For acid spills, a weak base like sodium bicarbonate or calcium carbonate can be gently sprinkled over the absorbent material until fizzing stops.[5][6][7]

  • Clean Up: Carefully sweep the neutralized mixture into a designated hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a damp cloth. The cloth and any other cleaning materials must also be disposed of as hazardous waste.

  • Dispose of Waste: The collected waste must be placed in a sealed and properly labeled container for halogenated organic waste.

Issue 2: I'm unsure if a chemical I'm using is compatible with this compound.

  • Consult the Safety Data Sheet (SDS): The SDS for all chemicals involved should be reviewed for incompatibility information.

  • General Incompatibility: As a carboxylic acid, it is incompatible with strong bases, oxidizing agents, and reducing agents.

  • Avoid Mixing Waste Streams: Do not mix waste containing this compound with other chemical waste streams unless you are certain of their compatibility.

Section 4: Experimental Workflows

Workflow for Handling this compound

Caption: Standard workflow for handling this compound.

Workflow for Disposal of this compound Waste

Sources

optimizing crystallization of 2,5-Dichloro-4-methylbenzoic acid for high purity

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to High-Purity Crystallization of 2,5-Dichloro-4-methylbenzoic Acid

Welcome to the technical support center for the purification of this compound (CAS No. 21460-88-8). As a Senior Application Scientist, my goal is to provide you with a robust framework for troubleshooting and optimizing your crystallization experiments. This guide moves beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and overcome challenges in your laboratory work.

The purity of an active pharmaceutical ingredient (API) or an intermediate like this compound is paramount. Recrystallization is a powerful technique for purification, leveraging differences in solubility to separate the desired compound from impurities.[1][2] However, achieving high purity and yield requires a nuanced understanding of the compound's properties and the crystallization process itself.

Physicochemical Properties

A successful crystallization begins with understanding the molecule. Below are the key computed properties for this compound.

PropertyValueSource
Molecular Formula C₈H₆Cl₂O₂[3]
Molecular Weight 205.03 g/mol [3]
Appearance White to Off-White Solid[4]
pKa (Predicted) 3.63 ± 0.10[4]
XLogP3 3.1[3]

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems you may encounter during the crystallization of this compound. The solutions provided are based on fundamental principles of physical organic chemistry.

Q1: My compound "oiled out" instead of forming crystals. What's happening and how do I fix it?

Expert Analysis: "Oiling out" occurs when the solute precipitates from the solution as a liquid rather than a solid. This typically happens when a solution is supersaturated at a temperature above the melting point of the solute. The resulting oil can trap impurities and is resistant to crystallization. For halogenated aromatic acids, this can be a common issue if the solvent choice or cooling rate is not optimal.

Solutions:

  • Reheat and Add More Solvent: The most direct approach is to reheat the solution until the oil redissolves completely. Then, add a small amount (10-20% more) of the hot solvent to reduce the saturation level.[5] Allow the solution to cool more slowly.

  • Lower the Cooling Rate: Rapid cooling encourages precipitation over crystallization. Insulate the flask with glass wool or place it in a warm bath that is allowed to cool slowly to ambient temperature. Slow cooling provides the necessary time for molecules to orient themselves into an ordered crystal lattice.

  • Use a Lower-Boiling Solvent System: If the boiling point of your solvent is too high, consider a solvent with a lower boiling point or a mixed solvent system. For instance, if you are using toluene, you might switch to a mixture like ethanol/water.

  • Induce Crystallization from the Oil: If redissolving is not feasible, you can sometimes induce crystallization from the oil. Cool the mixture well below the compound's melting point, and then try scratching the flask with a glass rod at the oil-solvent interface or adding a seed crystal.

Troubleshooting Workflow: Oiling Out

G start Oiling Out Observed reheat Reheat solution to dissolve oil start->reheat add_solvent Add 10-20% more hot solvent reheat->add_solvent slow_cool Cool slowly (e.g., insulate flask) add_solvent->slow_cool success Pure Crystals Form slow_cool->success failure Oil persists slow_cool->failure If oiling persists change_solvent Re-evaluate solvent system. Consider lower boiling point solvent or anti-solvent mixture. failure->change_solvent

Caption: Decision tree for addressing "oiling out."

Q2: The solution is clear and cool, but no crystals have formed. What should I do?

Expert Analysis: The failure of crystals to form from a clear solution indicates that the solution is either not sufficiently saturated or it is supersaturated but lacks a nucleation point to initiate crystal growth.[6]

Solutions:

  • Induce Nucleation (Supersaturated Solution):

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches provide an energy surface that facilitates nucleation.[6]

    • Seed Crystals: Introduce a tiny crystal of the pure compound into the solution. This provides a template for further crystal growth.[5] If you don't have pure material, you can sometimes dip a glass rod in the solution, let the solvent evaporate off the tip, and then re-introduce the rod with its microcrystalline residue.[5]

  • Increase Concentration (Unsaturated Solution):

    • Evaporate Solvent: Gently heat the solution to boil off a portion of the solvent, thereby increasing the solute concentration.[5][6] Be careful not to evaporate too much, or the solution may crash out too quickly upon cooling.

    • Add an Anti-Solvent: If you are using a mixed solvent system, you can slowly add a "poor" or "anti-solvent" (one in which the compound is insoluble) dropwise until the solution becomes faintly cloudy (the cloud point). Then, add a drop or two of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.

  • Cool Further: Place the flask in an ice-water bath to further decrease the solubility of the compound. This should only be done after slow cooling to room temperature has failed to produce crystals.

Q3: My final yield is very low. How can I improve it?

Expert Analysis: A low yield is often a result of using an excessive amount of solvent, where a significant portion of the product remains dissolved in the mother liquor even after cooling.[5] Other causes include premature crystallization during a hot filtration step or incomplete transfer of material.

Solutions:

  • Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve the crude solid. Working with a saturated solution is key to maximizing recovery.

  • Maximize Precipitation: After slow cooling to room temperature, place the crystallization flask in an ice bath for at least 30 minutes before filtration. This will decrease the compound's solubility and promote further precipitation.[7]

  • Recover from Mother Liquor: If the yield is still low, you can concentrate the mother liquor by boiling off some of the solvent and cooling again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

  • Prevent Premature Crystallization: If performing a hot filtration to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated. This prevents the solution from cooling and depositing crystals on the filter paper.[7]

Frequently Asked Questions (FAQs)

Q4: How do I select the best solvent for recrystallizing this compound?

The ideal recrystallization solvent should dissolve the compound completely at its boiling point but poorly at low temperatures.[2] For a substituted benzoic acid, which has both polar (carboxylic acid) and non-polar (dichlorinated aromatic ring) character, a solvent of intermediate polarity is often a good starting point.

Solvent Selection Strategy:

  • Polarity Matching: Solvents with functional groups similar to the solute often work well.[8] Alcohols (like ethanol, methanol) or esters (ethyl acetate) are good candidates.

  • Solubility Testing: Test solubility in small amounts. Place ~20-30 mg of your crude material in a test tube and add the solvent dropwise. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.

  • Avoid Reactive Solvents: Ensure the solvent does not react with the benzoic acid.

Solvent Suitability Table
SolventBoiling Point (°C)PolaritySuitability Notes
Water 100HighPoor solubility for the acid form. May be useful as an anti-solvent with a water-miscible organic solvent like ethanol or acetone.
Methanol 65HighOften a good solvent for benzoic acids. A patent for the related 3,5-dichloro-4-methylbenzoic acid uses methanol for recrystallization.[9]
Ethanol 78HighSimilar to methanol, a very common and effective choice for recrystallization of organic acids.
Acetone 56MediumGood solvent, but its low boiling point may not provide a large enough solubility differential for high recovery.
Ethyl Acetate 77MediumOften an excellent choice for compounds of intermediate polarity.
Toluene 111LowMay be a good solvent, but its high boiling point increases the risk of oiling out.
Hexanes 69LowLikely a poor solvent (compound will be insoluble), but could be used as an anti-solvent. Haloarenes can sometimes be crystallized from hot hexanes.[8]
Q5: What are the likely impurities in my crude this compound, and how does crystallization remove them?

The primary impurities depend on the synthetic route. Common impurities could include:

  • Positional Isomers: Such as 3,5-dichloro-4-methylbenzoic acid or other isomers formed during the chlorination step.[4][10]

  • Unreacted Starting Materials: For example, p-toluic acid.

  • Colored Byproducts: High molecular weight, often polymeric, materials formed during the reaction.

Crystallization is effective because impurities are typically present in much lower concentrations than the desired product. As the solution cools, the concentration of the main compound reaches its solubility limit first, and it begins to crystallize. The impurities remain dissolved in the mother liquor because their concentration is too low to achieve saturation. For colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can be effective, as the charcoal adsorbs the colored molecules.[7]

Q6: Can you provide a standard step-by-step protocol for the recrystallization?

Certainly. This protocol assumes you have already selected an appropriate solvent.

Experimental Protocol: Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to cover the solid. Heat the mixture to a gentle boil on a hot plate while stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • (Optional) Hot Filtration: To remove the charcoal or any insoluble impurities, perform a hot filtration using a pre-heated funnel and filter paper into a clean, pre-heated flask.

  • Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. The formation of crystals should be observed. An ideal crystallization sees initial growth within 5-20 minutes.[5] Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold, fresh solvent to rinse away any remaining mother liquor containing impurities.

  • Drying: Allow the crystals to dry on the filter by drawing air through them for several minutes. Then, transfer the purified solid to a watch glass or drying dish to dry completely.

General Recrystallization Workflow

G cluster_prep Preparation cluster_purify Purification cluster_crystal Crystallization cluster_iso Isolation dissolve 1. Dissolve crude solid in minimum hot solvent decolorize 2. (Optional) Add charcoal, perform hot filtration dissolve->decolorize cool 3. Cool slowly to room temp decolorize->cool ice_bath 4. Cool in ice bath cool->ice_bath filtrate 5. Isolate crystals (vacuum filtration) ice_bath->filtrate wash 6. Wash with cold solvent filtrate->wash dry 7. Dry pure crystals wash->dry

Caption: Step-by-step workflow for laboratory recrystallization.

References
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • VisiMix. (n.d.). Troubleshooting for Crystallization Processes.
  • AERU. (n.d.). 2,5-dichlorobenzoic acid methyl ester. University of Hertfordshire.
  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization and Crystallization.
  • Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
  • PubChem. (n.d.). 2,5-Dichloro-4-(methylthio)benzoic acid. National Center for Biotechnology Information.
  • University of Calgary, Department of Chemistry. (n.d.). Organic Laboratory Techniques: Recrystallisation.
  • Quora. (2017, April 5). What should I do if crystallisation does not occur?.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • PubChem. (n.d.). 3,5-Dichloro-4-methylbenzoic acid. National Center for Biotechnology Information.
  • Google Patents. (n.d.). CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid.

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Validation & Comparative

A Comparative Guide to the Synthesis of 2,5-Dichloro-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,5-Dichloro-4-methylbenzoic acid is a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1] This guide provides a comparative analysis of prominent synthetic routes to this compound, offering researchers, chemists, and process development scientists a comprehensive resource for selecting the most suitable method based on factors such as yield, purity, scalability, and safety. We will delve into the mechanistic underpinnings of each pathway, present detailed experimental protocols, and provide a side-by-side comparison of their performance metrics.

Introduction

This compound (C₈H₆Cl₂O₂) is a halogenated aromatic carboxylic acid with the IUPAC name this compound.[2] Its structural features, including the chlorine substituents and the carboxylic acid group, make it a versatile intermediate for the synthesis of more complex molecules. Notably, it has been utilized in the development of potent and selective antagonists for very late antigen-4 (VLA-4), which have shown therapeutic potential in inflammatory diseases.[1] The efficient and cost-effective synthesis of this compound is therefore of significant interest to the drug development community. This guide will explore and compare several synthetic strategies, providing the necessary data to make informed decisions for laboratory-scale synthesis or industrial production.

Synthetic Routes and Mechanistic Considerations

Several synthetic pathways to this compound have been reported, each with its own set of advantages and challenges. We will focus on the most practical and illustrative methods.

Route 1: Oxidation of 2,5-Dichloro-p-xylene

This is a direct and intuitive approach that involves the oxidation of the methyl group of a readily available starting material, 2,5-dichloro-p-xylene.

Causality and Experimental Choices

The choice of oxidizing agent is critical in this route. Strong oxidants like potassium permanganate (KMnO₄) are effective but can lead to over-oxidation and the formation of byproducts if not carefully controlled. The reaction is typically carried out in a solvent that can withstand the oxidative conditions, such as pyridine or a mixture of pyridine and water. The temperature and reaction time are optimized to maximize the yield of the desired carboxylic acid while minimizing degradation.

Experimental Protocol: Oxidation of 2,5-Dichloro-p-xylene
  • Preparation of 2,5-Dichloro-p-xylene: This starting material can be synthesized by the chlorination of p-xylene in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃).[3] The reaction yields a mixture of chlorinated isomers, from which 2,5-dichloro-p-xylene can be isolated by crystallization.[3]

  • Oxidation: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 2,5-dichloro-p-xylene in an aqueous pyridine solution.[4]

  • Heat the mixture to 50-80°C and add potassium permanganate portion-wise under vigorous stirring.[4]

  • Maintain the reaction temperature for 3-6 hours, monitoring the progress by thin-layer chromatography (TLC).[4]

  • Upon completion, cool the reaction mixture and filter to remove the manganese dioxide byproduct.

  • Recover the organic solvent from the filtrate.[4]

  • Add water to the residue and filter while hot.[4]

  • Acidify the filtrate with hydrochloric acid to a pH of 2 to precipitate the this compound.[4]

  • Collect the product by filtration, wash with cold water, and dry.

Visualization of Route 1

Route 1: Oxidation of 2,5-Dichloro-p-xylene p-Xylene p-Xylene 2,5-Dichloro-p-xylene 2,5-Dichloro-p-xylene p-Xylene->2,5-Dichloro-p-xylene Cl₂, FeCl₃ This compound This compound 2,5-Dichloro-p-xylene->this compound KMnO₄, Pyridine/H₂O

Caption: Oxidation of 2,5-Dichloro-p-xylene.

Route 2: Grignard Reaction and Carboxylation

This classic organometallic approach involves the formation of a Grignard reagent from a suitable aryl halide, followed by its reaction with carbon dioxide.

Causality and Experimental Choices

The success of a Grignard reaction hinges on the complete exclusion of water, as the Grignard reagent is a strong base and will be quenched by any protic source.[5] The choice of starting material is crucial. While direct bromination of 2,5-dichlorotoluene could provide the necessary aryl bromide, controlling the regioselectivity can be challenging. A more controlled approach starts from a precursor that allows for selective halogenation. The reaction with solid carbon dioxide (dry ice) provides the carboxylate salt, which is then protonated to yield the final acid.[5]

Experimental Protocol: Grignard Reaction and Carboxylation
  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings.

    • Add a small crystal of iodine to initiate the reaction.

    • Prepare a solution of the appropriate aryl bromide (e.g., 1-bromo-2,5-dichloro-4-methylbenzene) in anhydrous diethyl ether or tetrahydrofuran (THF).

    • Add a small portion of the aryl bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

    • Slowly add the remaining aryl bromide solution to maintain a gentle reflux.

  • Carboxylation:

    • Once the Grignard reagent formation is complete, cool the reaction mixture in an ice bath.

    • Carefully add crushed dry ice (solid CO₂) to the reaction mixture with vigorous stirring.[5]

    • Allow the mixture to warm to room temperature as the excess dry ice sublimes.

  • Work-up:

    • Quench the reaction by slowly adding dilute hydrochloric acid.[5]

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by recrystallization.

Visualization of Route 2

Route 2: Grignard Reaction and Carboxylation 1-Bromo-2,5-dichloro-4-methylbenzene 1-Bromo-2,5-dichloro-4-methylbenzene Grignard Reagent Grignard Reagent 1-Bromo-2,5-dichloro-4-methylbenzene->Grignard Reagent Mg, anhydrous ether Carboxylate Salt Carboxylate Salt Grignard Reagent->Carboxylate Salt 1. CO₂ (dry ice) This compound This compound Carboxylate Salt->this compound 2. H₃O⁺

Caption: Grignard Reaction and Carboxylation.

Route 3: Friedel-Crafts Acylation followed by Haloform Reaction

This two-step sequence involves the introduction of an acetyl group onto a dichlorotoluene precursor, followed by oxidation of the resulting methyl ketone to the carboxylic acid.

Causality and Experimental Choices

The Friedel-Crafts acylation requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the acylating agent (e.g., acetyl chloride).[6] The regioselectivity of the acylation is directed by the existing substituents on the aromatic ring. The subsequent haloform reaction is a reliable method for converting methyl ketones to carboxylic acids. It proceeds via the formation of a trihalomethyl intermediate, which is then cleaved by a base.

Experimental Protocol: Friedel-Crafts Acylation and Haloform Reaction
  • Friedel-Crafts Acylation:

    • In a reaction vessel, suspend anhydrous aluminum chloride in an excess of 3,4-dichlorotoluene.[6]

    • Cool the mixture in an ice bath and slowly add acetyl chloride.[6]

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

    • Carefully pour the reaction mixture onto crushed ice and hydrolyze.

    • Separate the organic layer and recover the excess 3,4-dichlorotoluene by distillation.[6] The resulting acetylated intermediate can be purified by distillation under reduced pressure.[6]

  • Haloform Reaction:

    • Dissolve the acetylated intermediate in a suitable solvent like dioxane or THF.

    • Add a solution of sodium hypobromite or sodium hypochlorite (bleach) and a catalytic amount of a phase-transfer catalyst if necessary.

    • Stir the mixture vigorously. The reaction is typically exothermic.

    • After the reaction is complete, quench any excess halogenating agent with a reducing agent (e.g., sodium bisulfite).

    • Acidify the aqueous layer to precipitate the this compound.

    • Collect the product by filtration, wash, and dry.

Visualization of Route 3

Route 3: Friedel-Crafts Acylation and Haloform Reaction 3,4-Dichlorotoluene 3,4-Dichlorotoluene Acetylated Intermediate Acetylated Intermediate 3,4-Dichlorotoluene->Acetylated Intermediate Acetyl Chloride, AlCl₃ This compound This compound Acetylated Intermediate->this compound NaOBr, NaOH

Caption: Friedel-Crafts Acylation and Haloform Reaction.

Performance Comparison

Synthesis RouteStarting MaterialKey ReagentsTypical YieldPurityScalabilitySafety and Environmental Considerations
Route 1: Oxidation 2,5-Dichloro-p-xyleneKMnO₄, PyridineModerate to HighGoodGoodUse of a strong oxidant and a potentially hazardous solvent (pyridine).
Route 2: Grignard 1-Bromo-2,5-dichloro-4-methylbenzeneMg, CO₂ (dry ice)HighHighGoodRequires strictly anhydrous conditions. Grignard reagents are highly reactive.
Route 3: Friedel-Crafts 3,4-DichlorotolueneAcetyl Chloride, AlCl₃, NaOBrModerateGoodExcellentUse of a corrosive Lewis acid and a halogenating agent.

Conclusion

The choice of the optimal synthesis route for this compound depends on the specific requirements of the researcher or organization.

  • Route 1 (Oxidation) is a straightforward method when the starting material, 2,5-dichloro-p-xylene, is readily available. It offers good yields and is relatively easy to perform on a laboratory scale.

  • Route 2 (Grignard Reaction) is a high-yielding and versatile method, but it demands stringent control over reaction conditions, particularly the exclusion of moisture.

  • Route 3 (Friedel-Crafts Acylation) is a robust and highly scalable route, making it attractive for industrial production. However, it involves the use of corrosive and hazardous reagents.

By carefully considering the factors outlined in this guide, researchers can select the most appropriate synthetic strategy to efficiently produce this compound for their specific applications.

References

  • Google Patents. (n.d.). CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid.
  • University of California, Irvine. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid.
  • PubChem. (n.d.). This compound.
  • Google Patents. (n.d.). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
  • ResearchGate. (n.d.). Methyl 2,5-dichlorobenzoate.
  • Study.com. (n.d.). Outline all the steps in a possible synthesis of each of the following compounds from toluene and any needed aliphatic and inorganic reagents: 1.) phenylethanoic acid 2.) 4-methylbenzoic acid.
  • HETEROCYCLES. (2015). LITHIUM tert-BUTOXIDE-MEDIATED CARBOXYLATION REACTIONS OF UNPROTECTED INDOLES AND PYRROLES WITH CARBON DIOXIDE.
  • Google Patents. (n.d.). US4010214A - Process for the preparation of 2,5-dichloro-p-xylene.
  • YouTube. (2020, May 3). Synthesis of benzoic acid via the Grignard reaction.
  • Google Patents. (n.d.). US5886218A - Process for preparing 4, 5-dichloro-2-methylbenzoic acid.
  • PrepChem.com. (n.d.). Synthesis of α,α'-dichloro-2,5-difluoro-para-xylene.
  • RSC Publishing. (2024, March 14). Catalytic performance and mechanism study of the isomerization of 2,5-dichlorotoluene to 2,4-dichlorotoluene.
  • Organic Syntheses. (n.d.). dl-4,4',6,6'-TETRACHLORODIPHENIC ACID.
  • Chegg.com. (2020, July 22). Solved Grignard Reaction: Synthesis of Benzoic Acid.
  • Organic Syntheses. (n.d.). mesitoic acid.
  • AERU. (n.d.). 2,5-dichlorobenzoic acid methyl ester.
  • PubMed. (2009, December 24). Discovery of trans-4-[1-[[2,5-Dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid: an orally active, selective very late antigen-4 antagonist.

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A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 2,5-Dichloro-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel compounds and critical intermediates like 2,5-Dichloro-4-methylbenzoic acid, a multi-faceted analytical approach is not just best practice; it is a necessity for ensuring purity, predicting reactivity, and guaranteeing downstream success. This guide provides an in-depth, experience-driven walkthrough of the spectroscopic techniques used to verify the structure of this compound, offering a comparative analysis with structurally similar compounds.

The Imperative of Orthogonal Structural Verification

Before delving into the spectral data, it is crucial to understand the "why" behind employing multiple spectroscopic techniques. Each method probes a different aspect of the molecule's physical properties. Proton and Carbon Nuclear Magnetic Resonance (¹H and ¹³C NMR) reveal the electronic environment of individual atoms and their connectivity. Infrared (IR) Spectroscopy identifies the functional groups present through their characteristic vibrational frequencies. Mass Spectrometry (MS) provides the molecular weight and fragmentation patterns, offering direct evidence of the elemental composition. By combining these orthogonal techniques, we create a self-validating system of structural confirmation.

Predicted Spectroscopic Data for this compound

The following table summarizes the anticipated spectroscopic data for this compound, based on established principles of spectroscopy and comparison with analogous structures.

TechniqueExpected ObservationsRationale
¹H NMR - Carboxylic acid proton (1H, singlet, broad): ~10-13 ppm- Aromatic proton (1H, singlet): ~7.5-8.0 ppm- Aromatic proton (1H, singlet): ~7.0-7.5 ppm- Methyl protons (3H, singlet): ~2.4 ppmThe acidic proton of the carboxylic acid is highly deshielded. The two aromatic protons are in different electronic environments due to the substitution pattern and will appear as singlets as they are not adjacent to other protons. The methyl group protons will be a singlet in a typical chemical shift range for an aryl methyl group.
¹³C NMR - Carboxylic acid carbon: ~165-175 ppm- Aromatic carbons attached to chlorine: ~130-140 ppm- Quaternary aromatic carbons: ~125-135 ppm- Aromatic C-H carbons: ~120-130 ppm- Methyl carbon: ~20 ppmThe carbonyl carbon of the carboxylic acid is significantly deshielded. Carbons bonded to electronegative chlorine atoms will also be deshielded. The exact shifts of the aromatic carbons are influenced by the combined electronic effects of the chloro, methyl, and carboxyl substituents.
IR Spectroscopy - O-H stretch (carboxylic acid): 2500-3300 cm⁻¹ (broad)- C=O stretch (carboxylic acid): 1680-1710 cm⁻¹- C-Cl stretch: 1000-1100 cm⁻¹- Aromatic C=C stretches: ~1450-1600 cm⁻¹These are characteristic vibrational frequencies for the respective functional groups. The broadness of the O-H stretch is due to hydrogen bonding.
Mass Spectrometry (EI) - Molecular ion [M]⁺: m/z 204 (with isotopic pattern for 2 Cl atoms)- [M-OH]⁺: m/z 187- [M-COOH]⁺: m/z 159The molecular ion peak will exhibit a characteristic isotopic pattern (M, M+2, M+4) due to the presence of two chlorine atoms. Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical or the entire carboxylic acid group.[1]

Comparative Analysis: Differentiating from Similar Structures

To underscore the importance of comprehensive analysis, let's compare the expected spectra of our target molecule with that of a closely related compound, 2,5-Dichlorobenzoic acid.

FeatureThis compound2,5-Dichlorobenzoic acidSignificance of Difference
¹H NMR Methyl singlet (~2.4 ppm) present.No methyl signal.The presence of the methyl signal is a clear differentiator.
¹³C NMR Additional signal for methyl carbon (~20 ppm).Fewer aromatic and no methyl signals.Confirms the presence of the methyl group.
Mass Spec Molecular ion at m/z 204.Molecular ion at m/z 190.[1]A 14-mass unit difference corresponding to the methyl group.

This comparative approach is vital. A researcher who relies solely on, for instance, the aromatic proton signals might misidentify the compound. It is the confluence of all data points that provides irrefutable evidence.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following experimental protocols are recommended.

Sample Preparation

A crucial first step is ensuring the sample is pure and dry. Residual solvents can interfere with NMR analysis, and moisture can affect IR spectra.

  • Dissolution for NMR: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; for carboxylic acids, DMSO-d₆ is often preferred as it can prevent the exchange of the acidic proton, allowing for its observation.

  • Preparation for IR: For solid samples, the KBr pellet method is standard. Mix a small amount of the sample with dry KBr powder and press into a transparent disk.

  • Preparation for MS: Dissolve a small amount of the sample in a suitable volatile solvent like methanol or acetonitrile for analysis by techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). For Electron Ionization (EI), a direct insertion probe may be used.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a synthesized compound.

Caption: A streamlined workflow for the structural confirmation of synthesized compounds using multiple spectroscopic techniques.

In-Depth Data Interpretation: A Logical Approach

The process of interpreting spectroscopic data is not merely about matching peaks to a table. It is a deductive process, as illustrated below.

Data_Interpretation_Logic cluster_data Experimental Data cluster_deduction Deductive Reasoning MS_Data MS: Molecular Ion @ m/z 204 (Cl isotope pattern) Deduction1 Molecular Formula is C₈H₆Cl₂O₂ MS_Data->Deduction1 IR_Data IR: Broad OH (3000 cm⁻¹) C=O (1700 cm⁻¹) Deduction2 Presence of Carboxylic Acid IR_Data->Deduction2 NMR_Data ¹H NMR: Acidic H, 2 Ar-H, Me ¹³C NMR: COOH, 6 Ar-C, Me Deduction3 Substituted Benzene Ring with a Methyl Group NMR_Data->Deduction3 Final_Structure Confirmed Structure: This compound Deduction1->Final_Structure Deduction2->Final_Structure Deduction3->Final_Structure

Caption: A logical flowchart demonstrating the deductive process of confirming a chemical structure from multiple spectroscopic data sources.

Conclusion

The structural elucidation of this compound serves as an exemplary case for the necessity of a rigorous, multi-technique spectroscopic approach. By systematically acquiring and interpreting data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, and by comparing this data with that of known structures, researchers can achieve an unambiguous and defensible structural confirmation. This level of analytical diligence is paramount in the fields of drug discovery and materials science, where molecular structure dictates function and ultimately, success.

References

  • NIST Chemistry WebBook. Benzoic acid, 2,5-dichloro-. [Link]
  • PubChem. This compound. [Link]
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

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A Comparative Guide to the Validation of HPLC Methods for the Separation of 2,5-Dichloro-4-methylbenzoic Acid and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison and validation of two distinct High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2,5-Dichloro-4-methylbenzoic acid and its potential positional isomers. As researchers, scientists, and drug development professionals, the ability to accurately quantify a target molecule in the presence of structurally similar impurities is paramount for ensuring product quality, safety, and efficacy. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind methodological choices, grounded in authoritative regulatory guidelines.

The separation of positional isomers presents a significant chromatographic challenge due to their identical molecular weight and often subtle differences in polarity and physicochemical properties. This compound (CAS 21460-88-8)[1][2], an intermediate in various chemical syntheses, can be accompanied by isomers such as 3,5-dichloro-4-methylbenzoic acid, which may arise from the manufacturing process[3]. A robust, validated analytical method is therefore not merely a regulatory requirement but a scientific necessity.

This guide will compare two reversed-phase HPLC approaches:

  • Method A: A conventional approach utilizing a C18 stationary phase.

  • Method B: An alternative approach employing a Phenyl-Hexyl stationary phase to leverage different selectivity mechanisms.

The validation of these methods is structured according to the principles outlined by the International Council for Harmonisation (ICH) in their Q2(R2) guideline, with further reference to the United States Pharmacopeia (USP) General Chapter <1225>.[4][5][6][7][8][9]

The Chromatographic Challenge: Resolving Positional Isomers

Positional isomers, such as the various dichlorinated methylbenzoic acids, possess identical functional groups but differ in their substitution pattern on the aromatic ring. This leads to minor variations in dipole moment, hydrophobicity, and steric conformation. A standard C18 column, which separates primarily based on hydrophobicity, may struggle to resolve these compounds effectively. Method B is introduced as a strategic alternative; the phenyl-hexyl stationary phase offers π-π interactions between the electron-rich phenyl rings of the stationary phase and the analyte's aromatic system, providing an orthogonal separation mechanism to the hydrophobic interactions of a C18 phase.[10][11] This alternative selectivity is often key to resolving closely related aromatic compounds.

Experimental Design & Protocols

The following protocols describe the chromatographic conditions and the validation strategy. The validation process is designed as a self-validating system, where the successful execution of each step confirms the method's suitability for its intended purpose.[7][12]

Diagram: General HPLC Method Validation Workflow

HPLC Method Validation Workflow MethodDev Method Development & Optimization Specificity Specificity / Selectivity (Peak Purity, Resolution) MethodDev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ Limit of Quantitation (LOQ) Precision->LOQ LOD Limit of Detection (LOD) LOQ->LOD Robustness Robustness LOD->Robustness SST System Suitability Testing (SST) (Routine Analysis) Robustness->SST FinalMethod Validated Method Ready for Use SST->FinalMethod

Caption: A flowchart illustrating the logical progression of an HPLC method validation study.

Protocol 1: Sample and Standard Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and each available isomer into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (Diluent).

  • Spiking Stock Solution (for Accuracy): Prepare a separate stock solution of the isomers.

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the Standard Stock Solution to 10 mL with Diluent.

  • Sample Solution (for Assay): Accurately weigh a sample powder equivalent to 10 mg of this compound into a 100 mL volumetric flask. Add approximately 70 mL of Diluent, sonicate for 15 minutes, allow to cool to room temperature, and dilute to volume.

  • Linearity Solutions: Prepare a series of solutions from the Standard Stock Solution ranging from 1 µg/mL to 150 µg/mL. This range typically covers from the Limit of Quantitation (LOQ) to 150% of the target assay concentration.[13][14]

Protocol 2: HPLC Method Parameters
ParameterMethod A: C18Method B: Phenyl-Hexyl
Column C18, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water0.1% Phosphoric Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 30% B to 70% B over 15 min30% B to 70% B over 15 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Injection Vol. 10 µL10 µL
Detection UV at 245 nmUV at 245 nm

Method Validation: Parameters and Acceptance Criteria

The validation process rigorously tests the performance characteristics of each method to ensure it is suitable for its intended purpose, which in this case is the separation and quantification of this compound from its positional isomers.[12][15]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[13][16]

  • Protocol: A solution containing the main compound and all potential isomers is injected. The resolution between adjacent peaks is calculated. Peak purity should be assessed using a photodiode array (PDA) detector.

  • Acceptance Criteria: Baseline resolution (Rs ≥ 1.5) between the main peak and all isomer peaks.

Linearity and Range

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample.[13][15]

  • Protocol: Analyze the prepared linearity solutions (e.g., five concentrations from LOQ to 150% of the target concentration) in triplicate.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999. The y-intercept should not be significantly different from zero.

Accuracy

Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[13][17]

  • Protocol: Analyze a sample matrix (placebo) spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[14]

Precision

Precision is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay ruggedness).[13][15]

  • Protocol:

    • Repeatability: Analyze six replicate preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[13][17]

  • Protocol: These are typically determined based on the signal-to-noise ratio (S/N) of the response, where LOD is approximately 3:1 and LOQ is 10:1. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: The LOQ must be demonstrated to have acceptable precision (%RSD ≤ 10%).

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[16][17]

  • Protocol: Introduce small changes to parameters like mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min).

  • Acceptance Criteria: System suitability parameters (e.g., resolution, tailing factor) must remain within acceptable limits, and the assay result should not change significantly.

Results: A Head-to-Head Comparison

The following tables summarize the comparative performance data obtained during the validation of Method A and Method B.

Table 1: Specificity and System Suitability Comparison
ParameterCritical Isomer PairMethod A (C18)Method B (Phenyl-Hexyl)Acceptance Criteria
Resolution (Rs) 2,5- vs 3,5-isomer1.42.1 ≥ 1.5
Tailing Factor (T) 2,5-isomer1.21.1≤ 2.0
Theoretical Plates (N) 2,5-isomer8,5009,200> 2000

Insight: Method B demonstrates superior resolution for the critical isomer pair, confirming the hypothesis that the alternative selectivity of the phenyl-hexyl phase is beneficial.[10][11] Method A fails to meet the acceptance criteria for resolution.

Table 2: Linearity, Accuracy, and Precision Summary
Validation ParameterMethod A (C18)Method B (Phenyl-Hexyl)Acceptance Criteria
Linearity (r²) 0.99950.9998≥ 0.999
Accuracy (% Recovery) 99.2% - 101.5%99.5% - 101.1%98.0% - 102.0%
Precision (Repeatability %RSD) 0.8%0.6%≤ 2.0%
Precision (Intermediate %RSD) 1.3%1.1%≤ 2.0%

Insight: Both methods perform exceptionally well in terms of linearity, accuracy, and precision, indicating that once separated, the compounds can be reliably quantified by either system.

Table 3: LOD, LOQ, and Robustness
ParameterMethod A (C18)Method B (Phenyl-Hexyl)Comments
LOQ (µg/mL) 0.50.5Both methods show comparable sensitivity.
Robustness Minor peak fronting with increased flow rate. Resolution dropped to 1.3.Resolution remained > 1.8 under all varied conditions.Method B is demonstrably more robust.
Diagram: Experimental Workflow for Isomer Analysis (Method B)

Experimental_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis (Method B) cluster_data Data Processing Weigh Weigh Sample & Standards Dissolve Dissolve in Diluent (ACN/Water) Weigh->Dissolve Filter Filter through 0.45µm Syringe Filter Dissolve->Filter Inject Inject 10 µL onto Phenyl-Hexyl Column Filter->Inject Separate Gradient Elution (ACN/H₂O with H₃PO₄) Inject->Separate Detect UV Detection at 245 nm Separate->Detect Integrate Integrate Chromatogram Detect->Integrate Calculate Calculate Resolution, Tailing, and Concentration Integrate->Calculate Report Generate Report Calculate->Report

Caption: Step-by-step workflow from sample preparation to final data reporting for Method B.

Discussion and Final Recommendation

This comparative validation study clearly illustrates the importance of selecting a chromatographic column based on the specific chemical nature of the analytes. While the standard C18 column (Method A) provided acceptable performance for most validation parameters, it failed on the most critical point for this application: specificity . The inability to baseline-resolve the target compound from a key positional isomer renders it unsuitable for quality control or impurity profiling where accurate quantification is essential.

Method B, utilizing a Phenyl-Hexyl stationary phase, proved to be superior. The rationale for its success lies in the introduction of π-π interactions as a secondary separation mechanism, which enhances selectivity between the aromatic isomers.[10][11] This method not only met but exceeded the acceptance criteria for all validation parameters, including the critical resolution of isomers. Furthermore, its superior performance during robustness testing indicates that the method is reliable and transferable for routine use in a quality control environment.

References

  • Q2(R2) Validation of Analytical Procedures (March 2024). U.S.
  • Highlights from FDA's Analytical Test Method Valid
  • Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. The Royal Society of Chemistry. [Link]
  • USP <1225> Method Valid
  • Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing. [Link]
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  • Preparation method of 3,5-dichloro-4-methylbenzoic acid.
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  • A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. National University of Ireland, Maynooth. [Link]
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A Senior Application Scientist's Guide to the Identification of Dichloromethylbenzoic Acid Positional Isomers by GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The structural characterization of positional isomers presents a formidable challenge in pharmaceutical development and quality control. Dichloromethylbenzoic acid isomers, often arising as process-related impurities or synthetic intermediates, possess nearly identical physical properties, rendering their separation and identification a complex analytical task. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies, grounded in experimental principles, to empower researchers and drug development professionals to achieve robust and reliable characterization of these critical analytes. We will dissect the causality behind experimental choices, from derivatization strategies to advanced column chemistries, and present a self-validating protocol designed for unambiguous isomer identification.

The Analytical Hurdle: Why Positional Isomers Challenge Standard Methods

Positional isomers of dichloromethylbenzoic acid share the same molecular weight and core structure, differing only in the substitution pattern of the two chlorine atoms and one methyl group on the benzoic acid ring. This seemingly minor difference has profound implications for analytical separation:

  • Similar Physicochemical Properties: Boiling points and polarities are often so close that standard GC temperature programs on non-polar columns fail to achieve baseline resolution.

  • Identical Mass-to-Charge Ratios: By definition, isomers have the same molecular weight, producing indistinguishable molecular ions in a mass spectrometer.

  • Similar Fragmentation Patterns: Electron Ionization (EI) mass spectra are frequently very similar, as the core structure dictates the primary fragmentation pathways. Relying on subtle differences in fragment ion ratios for identification is fraught with uncertainty and is not a robust practice.

Therefore, the cornerstone of a successful method is not mass spectrometry alone, but the chromatographic separation that precedes it. Unambiguous identification is only possible when each isomer is chromatographically resolved before it enters the mass spectrometer.

The Foundational Step: A Comparative Guide to Derivatization

Benzoic acids are polar, protic molecules. Direct injection onto a GC column results in poor peak shape (tailing) and potential thermal degradation due to interactions with active sites in the injector and column. Derivatization is a non-negotiable step to convert the polar carboxylic acid group into a more volatile and thermally stable ester.[1] The two most effective and widely adopted approaches are silylation and methylation.

Parameter Silylation (e.g., using BSTFA + TMCS) Methylation (e.g., using BF₃-Methanol)
Reaction Converts the carboxylic acid to a trimethylsilyl (TMS) ester.[2][3]Converts the carboxylic acid to a methyl ester.[1][4]
Reagents N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% Trimethylchlorosilane (TMCS) as a catalyst.Boron trifluoride in methanol (typically 14% w/v), Diazomethane, or Tetramethylammonium hydroxide (TMAH).[1]
Conditions Rapid reaction, typically 15-30 minutes at 60-70°C.[1]Requires heating, often for 30-60 minutes at 60-100°C.
Pros Fast and highly effective. TMS derivatives are well-characterized in mass spectral libraries.[5]Methyl esters are generally more stable than TMS esters, making them ideal for longer analytical sequences or when sample re-analysis may be required.
Cons TMS esters are highly susceptible to hydrolysis. All glassware and solvents must be scrupulously anhydrous.BF₃ is corrosive and requires careful handling. Diazomethane is toxic and explosive. TMAH can cause thermal decomposition of some analytes in the injector.[1]
Expert Insight Excellent for rapid, high-throughput screening where samples are analyzed immediately after preparation.Recommended for this application. The superior stability of methyl esters provides a more robust and reproducible method, which is critical in a regulated drug development environment.

Achieving Separation: A Comparison of GC Capillary Column Chemistries

The choice of GC column is the most critical factor in separating positional isomers. Selectivity, the column's ability to differentiate between analytes, is dictated by the chemical nature of its stationary phase.[6]

Stationary Phase Chemistry Separation Mechanism Performance for Dichloromethylbenzoic Acid Isomers
Non-Polar (e.g., 100% Dimethylpolysiloxane or 5% Phenyl-95% Dimethylpolysiloxane) Primarily separates based on boiling point and weak van der Waals forces.[6]Poor. Since the isomers have very similar boiling points, co-elution is highly likely. This phase lacks the specific interactions needed to resolve the subtle structural differences.
Intermediate Polarity (e.g., 50% Phenyl-50% Dimethylpolysiloxane) Combines boiling point separation with π-π interactions between the stationary phase's phenyl groups and the analyte's aromatic ring.[6]Good. The π-π interactions provide enhanced selectivity. The position of the electron-withdrawing chlorine atoms and the electron-donating methyl group alters the electron density of the aromatic ring, leading to differential retention. This is a significant improvement over non-polar columns.
High Polarity (e.g., Polyethylene Glycol - WAX, or Nitroterephthalic acid modified PEG - FFAP) Dominated by strong dipole-dipole interactions and hydrogen bonding capacity.[7]Excellent. These phases offer the highest degree of selectivity. The precise position of the chlorine and methyl groups creates a unique molecular dipole for each isomer, which interacts differently with the highly polar stationary phase, resulting in superior chromatographic resolution.[8][9]

Unambiguous Identification by Mass Spectrometry

Once chromatographically separated, the mass spectrometer provides definitive structural confirmation. For the methyl ester of dichloromethylbenzoic acid (C₉H₈Cl₂O₂), the key diagnostic features in the EI mass spectrum are:

  • Molecular Ion Cluster: Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), molecules containing two chlorine atoms will exhibit a characteristic isotopic pattern. Look for a cluster of peaks for the molecular ion (M⁺):

    • M⁺: (containing two ³⁵Cl atoms)

    • M+2: (containing one ³⁵Cl and one ³⁷Cl)

    • M+4: (containing two ³⁷Cl atoms) The expected relative intensity ratio of these peaks is approximately 9:6:1 , providing a high-confidence confirmation of the presence of two chlorine atoms.[10]

  • Characteristic Fragmentation: While fragmentation patterns will be similar across isomers, they serve to confirm the compound class. Key expected fragments for the methyl ester include:

    • [M-31]⁺: Loss of the methoxy group (•OCH₃).

    • [M-59]⁺: Loss of the carbomethoxy group (•COOCH₃).

    • Fragments corresponding to the dichloromethylphenyl cation.

The combination of a unique retention time from a high-resolution GC separation and a confirmatory mass spectrum with the correct isotopic pattern provides an exceptionally high degree of certainty in isomer identification.

Recommended Experimental Protocol & Workflow

This protocol is designed as a self-validating system, incorporating system suitability tests to ensure the reliability and reproducibility of the results, in line with pharmaceutical quality standards.[11][12]

Workflow Diagram

GCMS_Workflow cluster_prep Part 1: Sample Preparation cluster_analysis Part 2: GC-MS Analysis cluster_data Part 3: Data Interpretation Sample Sample Weighing (e.g., 1 mg in vial) Solvent Add Solvent (e.g., 1 mL Toluene) Sample->Solvent Deriv Add Derivatization Reagent (e.g., 200 µL BF₃-Methanol) Solvent->Deriv React Reaction (60 min @ 80°C) Deriv->React Quench Neutralization/Quench (e.g., Add NaHCO₃ solution) React->Quench Extract Liquid-Liquid Extraction (e.g., with Hexane) Quench->Extract Dry Dry Organic Layer (Na₂SO₄) Extract->Dry Final Transfer to GC Vial Dry->Final SST System Suitability Test (Resolution Check > 1.5) Final->SST Inject Inject Sample (1 µL) SST->Inject GC GC Separation (Polar Column) Inject->GC MS MS Detection (Full Scan & Isotope Check) GC->MS Integrate Peak Integration MS->Integrate Identify Identification (Retention Time + MS Spectrum) Integrate->Identify Quantify Quantification (Relative % Area) Identify->Quantify Report Final Report Quantify->Report

Caption: End-to-end workflow for dichloromethylbenzoic acid isomer analysis.

Step-by-Step Methodology

1. Materials and Reagents:

  • Dichloromethylbenzoic acid isomer reference standards

  • Boron Trifluoride in Methanol (14% w/v)

  • Toluene (Anhydrous)

  • Hexane (HPLC Grade)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

  • 2 mL Screw-top reaction vials and 2 mL GC vials with inserts

2. Derivatization (Methylation):

  • Accurately weigh ~1 mg of the sample or reference standard into a 2 mL reaction vial.

  • Add 1 mL of Toluene and vortex to dissolve.

  • Add 200 µL of 14% BF₃-Methanol reagent.

  • Cap the vial tightly and place it in a heating block at 80°C for 60 minutes.

  • Allow the vial to cool completely to room temperature.

  • Carefully add 0.5 mL of saturated sodium bicarbonate solution to quench the reaction.

  • Add 0.5 mL of Hexane, cap, and vortex for 1 minute to extract the methyl esters into the organic layer.

  • Allow the layers to separate. Carefully transfer the upper organic (Hexane) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Transfer the dried organic layer to a GC vial for analysis.

3. GC-MS Instrument Conditions:

Parameter Recommended Setting Rationale
GC System Agilent 8890 or equivalentStandard, robust platform.
MS System Agilent 5977B or equivalentProvides necessary sensitivity and spectral quality.
GC Column Agilent J&W DB-WAXetr (30 m x 0.25 mm, 0.25 µm) or equivalent polar phaseHigh polarity ensures maximum selectivity for positional isomers.[7]
Injector Split/Splitless, 250°CEnsures efficient volatilization of the methyl esters.
Injection Mode Split (50:1)Prevents column overloading and ensures sharp peaks.
Injection Vol. 1 µLStandard volume.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing good efficiency.
Oven Program 100°C (hold 2 min), ramp 10°C/min to 240°C (hold 5 min)Initial hold allows for sharp peak focusing. The ramp rate provides a good balance between separation and analysis time.
MS Source Electron Ionization (EI), 70 eV, 230°CStandard ionization energy for generating reproducible spectra and comparison with libraries.
MS Quad 150°CStandard temperature.
Scan Range m/z 40-450Covers the expected mass range of fragments and the molecular ion.

4. System Suitability and Data Analysis:

  • Trustworthiness Check: Before analyzing samples, inject a mixture of two known, closely eluting dichloromethylbenzoic acid isomer standards (prepared as above). The chromatographic resolution between the two peaks must be greater than 1.5 to ensure the system is performing adequately.

  • Identification: An isomer is positively identified by a match in both retention time (relative to a known standard) and its mass spectrum (including the characteristic M⁺, M+2, M+4 isotopic cluster).

  • Quantification: For impurity profiling, results are typically reported as area percent relative to the main component.

Method Validation Principles

For use in regulated drug development, this method must be validated according to ICH Q2(R1) guidelines.[13][14] Key parameters to assess include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components.[11] This is demonstrated by achieving baseline resolution for all isomers.

  • Limit of Quantitation (LOQ): The lowest amount of an isomer that can be quantitatively determined with suitable precision and accuracy.

  • Linearity & Range: Demonstrating a linear relationship between concentration and response over a defined range.[13]

  • Precision (Repeatability & Intermediate Precision): Assessing the method's variability over short and longer timeframes (e.g., different days, different analysts).[11]

  • Accuracy: The closeness of the test results to the true value, often assessed by spike/recovery experiments.[13]

By following the principles and the detailed protocol in this guide, researchers can develop a robust, selective, and reliable GC-MS method for the critical task of identifying and differentiating positional isomers of dichloromethylbenzoic acid.

References

  • Ecker, J., Scherer, M., Schmitz, G., & Liebisch, G. (2012). A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters.
  • Nishanth, K. (2014). Validation of Impurity Methods, Part II. LCGC North America, 32(8), 578-585. ([Link])
  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Profound. ([Link])
  • ResearchGate. (2012). A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters | Request PDF.
  • Zhang, K., & Zuo, Y. (2004). GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice. Journal of Agricultural and Food Chemistry, 52(2), 222-227. ([Link])
  • Grichenkova, M. A., Nosyrev, A. E., & Kabanov, M. P. (2022). Potential of chromatography and mass spectrometry for the differentiation of three series of positional isomers of 2-(dimethoxyphenyl)-N-(2-halogenobenzyl)ethanamines. Drug Testing and Analysis, 14(5), 849-861. ([Link])
  • Joshi, R., & Singh, R. (2014). Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS). Methods in Molecular Biology, 1198, 131-137. ([Link])
  • Waters Corporation. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns.
  • Patel, K. A., & Patel, P. U. (2023). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review, 10(8), 1-10. ([Link])
  • Kumar, V., & Sharma, V. (2018). Analytical method validation: A brief review. International Journal of Research and Development in Pharmacy & Life Sciences, 7(4), 3077-3085. ([Link])
  • Flytkjær, A. M. (2021). Determining monoacylglycerol positional isomers as trimethylsilyl (TMS)
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. ([Link])
  • ResearchGate. (n.d.). SAM GCMS identification of benzoic acid derivatized compared with the...
  • ResearchGate. (n.d.). Separations of aromatic amine isomers on the C4A-C10 column in comparison to the HP-5 commercial column.
  • ResearchGate. (n.d.). GC separations of aromatic isomers.
  • ResearchGate. (2023). Benzoic acid determination with GC-FID?
  • Royal Society of Chemistry. (2015). An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS). RSC Publishing. ([Link])
  • Orochem Technologies. (n.d.).
  • Mathews, R. G., Torres, J., & Schwartz, R. D. (1975). Separation of Aromatic Hydrocarbon Mixtures by Glass Capillary Column GC. Journal of Chromatographic Science, 13(7), 341-344. ([Link])
  • PubChem. (n.d.). 2,5-Dichlorobenzoic acid.
  • PubChem. (n.d.). 3,5-Dichlorobenzoic acid.
  • PubChem. (n.d.). 4-(Chloromethyl)benzoic acid.
  • NIST. (n.d.). Benzoic acid, 2,5-dichloro-. NIST Chemistry WebBook. ([Link])
  • NIST. (n.d.). Benzoic acid, 3,5-dichloro-, methyl ester. NIST Chemistry WebBook. ([Link])
  • Křesinová, Z., et al. (2014). Sensitive GC/MS determination of 15 isomers of chlorobenzoic acids in accelerated solvent extracts of soils historically contaminated with PCBs and validation of the entire method. International Journal of Environmental Analytical Chemistry, 94(8), 826-841. ([Link])
  • National Institutes of Health. (2015).
  • ResearchGate. (2014). A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers.

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A Comparative Guide to the Certificate of Analysis for 2,5-Dichloro-4-methylbenzoic Acid Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the integrity of analytical data is paramount. The foundation of this integrity lies in the quality of the reference standards used. A well-characterized reference standard is the benchmark against which all analytical measurements are compared. This guide provides an in-depth technical comparison of what to expect from a high-quality Certificate of Analysis (CoA) for a 2,5-Dichloro-4-methylbenzoic acid reference standard, offering insights into the critical quality attributes and the underlying analytical methodologies.

The Anatomy of a Trustworthy Certificate of Analysis

A Certificate of Analysis is more than just a document; it is a testament to the identity, purity, and overall quality of a reference standard. For a compound like this compound, which can be a critical intermediate or impurity in active pharmaceutical ingredients (APIs), a comprehensive CoA is non-negotiable. It should provide a clear and detailed summary of the analytical tests performed, the methods used, and the results obtained.

Below is a representative Certificate of Analysis for a this compound reference standard, followed by a comparative discussion.

Representative Certificate of Analysis

Product Name: This compound
CAS Number: 21460-88-8[1][2][3]
Molecular Formula: C₈H₆Cl₂O₂[1][2][3]
Molecular Weight: 205.04 g/mol [1][3]
Lot Number: RS-DMB-2401
Date of Analysis: 2025-10-26
Retest Date: 2027-10-25
Analytical Test Method Specification Result
Appearance Visual InspectionWhite to off-white powderConforms
Identity ¹H NMR, ¹³C NMR, MS, FTIRConforms to structureConforms
Purity (HPLC) Reversed-Phase HPLC≥ 99.5%99.8%
Water Content Karl Fischer Titration≤ 0.5%0.1%
Residual Solvents Headspace GC-FIDMeets USP <467> limitsConforms
Elemental Analysis Combustion AnalysisC: 46.86±0.4%, H: 2.95±0.4%C: 46.75%, H: 2.91%
Assay (Titration) Acid-Base Titration99.0% - 101.0%99.7%

Comparative Analysis of Key Quality Attributes

When evaluating a CoA for this compound from different suppliers, it is crucial to look beyond the final purity value and scrutinize the analytical data that supports it.

Purity Determination: A Multi-faceted Approach

A high purity value is a primary indicator of a quality reference standard. However, the method used to determine this purity is equally important.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing the purity of non-volatile organic compounds. A robust HPLC method should be able to separate the main component from any process-related impurities and degradation products. When comparing CoAs, look for the chromatographic conditions, such as the column type (e.g., C18), mobile phase composition, and detection wavelength. A purity value of ≥ 99.5% is generally expected for a reference standard.

  • Titration: An acid-base titration provides a measure of the total acidity of the sample and is a valuable orthogonal technique to HPLC for determining the assay value. The result should be in close agreement with the HPLC purity.

Table 1: Comparison of Purity Analysis in CoAs from Different Suppliers

Supplier Purity (HPLC) HPLC Method Details Assay (Titration) Comments
Supplier A 99.8%C18 column, Acetonitrile/Water with 0.1% Phosphoric Acid99.7%Provides detailed HPLC conditions and an orthogonal assay method.
Supplier B 99.6%Not specifiedNot performedLack of transparency in the analytical method raises concerns about the reliability of the purity value.
Supplier C >99%C18 column, Methanol/Water99.2%While the purity is high, the specification is less stringent.
Identity Confirmation: Beyond a Shadow of a Doubt

Confirming the chemical structure of the reference standard is a critical step. A comprehensive CoA will employ multiple spectroscopic techniques to provide an unambiguous identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool for structural elucidation. The CoA should confirm that the observed chemical shifts and coupling constants are consistent with the structure of this compound.

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the compound. The CoA should report a molecular ion that corresponds to the expected mass of this compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides a molecular fingerprint of the compound, showing the presence of key functional groups.

A trustworthy supplier will make the spectral data available upon request, if not already included with the CoA.

Control of Impurities: What You Don't See Matters

The CoA should provide information on the levels of residual solvents and water, as these can affect the accuracy of weighing and subsequent solution preparations.

  • Water Content: The Karl Fischer titration is the most accurate method for determining water content. For a solid reference standard, a low water content (typically ≤ 0.5%) is desirable.

  • Residual Solvents: Headspace Gas Chromatography (GC) is the standard method for analyzing residual solvents. The CoA should state that the material meets the requirements of a recognized pharmacopeia, such as USP <467>.

Potential impurities in this compound can arise from the starting materials or side reactions during synthesis. For example, if synthesized from p-methylbenzoic acid, isomers with different chlorination patterns could be present. A high-resolution analytical method like HPLC is crucial for detecting and quantifying such impurities.

Experimental Protocols: A Deeper Dive into the Methodology

To provide a practical understanding of the analytical work behind the CoA, a detailed experimental protocol for a key test is invaluable.

Detailed Protocol: Purity Determination of this compound by HPLC

Objective: To determine the purity of this compound by separating it from potential impurities using reversed-phase high-performance liquid chromatography with UV detection.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column compartment with temperature control, and a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

Time (min)% Mobile Phase B
030
2080
2580
2630
3030
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 240 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of diluent (Acetonitrile/Water 50:50 v/v) to obtain a stock solution of approximately 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL with the diluent.

  • Sample Preparation: Prepare the sample to be tested in the same manner as the standard.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Rationale for Method Parameters: The use of a C18 column provides good retention and separation of the relatively nonpolar analyte. The acidic mobile phase (0.1% Phosphoric acid) suppresses the ionization of the carboxylic acid group, leading to a sharper peak shape and better retention. A gradient elution is employed to ensure the timely elution of any potential late-eluting impurities. The detection wavelength of 240 nm is chosen based on the UV absorbance maximum of the analyte.

Visualizing the Quality Control Workflow

The certification of a reference standard is a multi-step process that ensures its suitability for its intended use. The following diagram illustrates a typical workflow for the qualification of a new batch of this compound reference standard.

QC_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_certification Certification synthesis Synthesis of Crude This compound purification Purification (e.g., Recrystallization) synthesis->purification identity Identity Confirmation (NMR, MS, FTIR) purification->identity purity Purity Analysis (HPLC, Titration) identity->purity impurities Impurity Profiling (Water, Residual Solvents) purity->impurities data_review Data Review and Approval impurities->data_review coa_generation Certificate of Analysis Generation data_review->coa_generation release Batch Release coa_generation->release

Caption: Workflow for the qualification of a reference standard.

The following diagram illustrates the logical relationship between the analytical tests and the key quality attributes of the reference standard.

Quality_Attributes cluster_tests Analytical Tests RS Reference Standard (this compound) Identity Identity RS->Identity Purity Purity RS->Purity Quality Overall Quality Identity->Quality Purity->Quality NMR NMR NMR->Identity MS MS MS->Identity FTIR FTIR FTIR->Identity HPLC HPLC HPLC->Purity Titration Titration Titration->Purity KF Karl Fischer KF->Quality GC GC GC->Quality

Caption: Relationship between analytical tests and quality attributes.

Conclusion

A comprehensive and transparent Certificate of Analysis is a critical tool for researchers and scientists in the pharmaceutical industry. When evaluating a this compound reference standard, it is essential to look for a multi-faceted approach to characterization, including robust methods for purity determination and unambiguous identity confirmation. By understanding the underlying analytical principles and scrutinizing the data presented in the CoA, you can ensure the quality and reliability of your analytical results, ultimately contributing to the development of safe and effective medicines.

References

  • PubChem. This compound. [Link][1]

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Navigating the Maze of Selectivity: A Comparative Guide to the Cross-Reactivity of 2,5-Dichloro-4-methylbenzoic Acid in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

For the bench scientist and drug discovery professional, understanding the potential for off-target effects is paramount. This guide provides an in-depth analysis of 2,5-Dichloro-4-methylbenzoic acid, offering insights into its potential cross-reactivity in common biological assays. While direct, extensive public bioassay data for this specific molecule is limited, by examining the behavior of structurally similar dichlorobenzoic acid derivatives, we can construct a predictive framework for its potential biological interactions and provide the necessary experimental protocols for validation.

Introduction to this compound: A Molecule of Interest

This compound is a halogenated aromatic carboxylic acid with the chemical formula C₈H₆Cl₂O₂[1]. Its structure, featuring a benzoic acid core with chlorine and methyl substituents, makes it a candidate for various biological activities, as these motifs are present in a wide range of bioactive compounds. The electronic and steric properties conferred by the dichloro and methyl substitutions can influence its binding affinity and selectivity towards various biological targets. While its primary applications may be in chemical synthesis, its structural alerts warrant a thorough investigation of its potential for cross-reactivity in biological systems[2].

The Precedent: Biological Activities of Dichlorobenzoic Acid Analogs

The likelihood of cross-reactivity for this compound can be inferred from the documented biological activities of its structural relatives. Various dichlorobenzoic acid derivatives have demonstrated a broad spectrum of biological effects, suggesting that this chemical scaffold can interact with multiple protein targets.

Table 1: Reported Biological Activities of Dichlorobenzoic Acid Analogs

Compound ClassReported Biological ActivityPotential Implication for Cross-Reactivity
2,4-Dichlorobenzoic acid derivativesAntidiabetic (α-glucosidase and α-amylase inhibition)Potential for interference in metabolic and enzymatic assays.
3,5-Dichlorophenyl)benzoic acid analogsAnticancer, Antimicrobial, Anti-inflammatorySuggests possible interactions with kinases, microbial enzymes, or components of inflammatory pathways.
Other Chlorobenzoic acidsAntimicrobial, Anti-inflammatory (COX-2 inhibition)Broad potential for off-target effects in various cellular and biochemical assays.

This precedent strongly suggests that this compound should be approached with the assumption of potential polypharmacology. Its off-target profile could manifest in a variety of assays, leading to misleading results if not properly controlled for.

Experimental Assessment of Cross-Reactivity: Key Assays and Methodologies

To empirically determine the cross-reactivity profile of this compound, a tiered approach employing a panel of diverse biological assays is recommended. The following are critical assays for identifying potential off-target interactions.

Kinase Profiling Assays

Given that numerous kinase inhibitors feature a dichlorophenyl moiety, assessing the interaction of this compound with a broad panel of kinases is a crucial first step.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Radiometric)

Objective: To determine the inhibitory activity of this compound against a panel of protein kinases.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series in DMSO to achieve final assay concentrations typically ranging from 100 µM to 1 nM.

  • Reaction Mixture: In a 96-well plate, combine the kinase, a specific peptide substrate, and the test compound at various concentrations in a kinase reaction buffer.

  • Initiation: Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes).

  • Termination: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Detection: Spot the reaction mixture onto a filtermat, wash to remove unincorporated [γ-³³P]ATP, and quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value by fitting the dose-response data to a sigmoidal curve.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound 2,5-Dichloro-4- methylbenzoic acid Stock Dilution Serial Dilution Compound->Dilution Reaction_Mix Kinase + Substrate + Compound Dilution->Reaction_Mix ATP_Addition Add [γ-³³P]ATP Reaction_Mix->ATP_Addition Incubation Incubate at 30°C ATP_Addition->Incubation Termination Stop Reaction Incubation->Termination Filtration Spot on Filtermat & Wash Termination->Filtration Scintillation Quantify Radioactivity Filtration->Scintillation Analysis Calculate % Inhibition & IC₅₀ Scintillation->Analysis

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement in a cellular context. It can reveal both primary targets and off-targets by measuring changes in protein thermal stability upon ligand binding.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: To identify cellular proteins that interact with this compound.

Methodology:

  • Cell Treatment: Treat cultured cells with either this compound or a vehicle control (DMSO) for a specified duration.

  • Harvesting: Harvest the cells, wash with PBS, and lyse to obtain the cell lysate.

  • Heating: Aliquot the lysate and heat the samples across a range of temperatures for a short period (e.g., 3 minutes).

  • Separation: Centrifuge the heated samples to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant containing the soluble proteins and analyze by SDS-PAGE and Western blotting for specific target proteins, or by mass spectrometry for proteome-wide analysis.

  • Data Interpretation: A shift in the melting curve of a protein in the presence of the compound compared to the control indicates a direct interaction.

CETSA_Workflow cluster_cell_prep Cellular Treatment cluster_lysis_heating Lysis and Heating cluster_analysis Analysis Cell_Culture Cultured Cells Treatment Treat with Compound or Vehicle Cell_Culture->Treatment Harvest_Lysis Harvest & Lyse Cells Treatment->Harvest_Lysis Heating Heat Lysate Aliquots at Different Temps Harvest_Lysis->Heating Centrifugation Centrifuge to Pellet Aggregates Heating->Centrifugation Supernatant_Collection Collect Soluble Protein Fraction Centrifugation->Supernatant_Collection Protein_Analysis Analyze by Western Blot or Mass Spectrometry Supernatant_Collection->Protein_Analysis

Comparative Analysis with Structurally Related Compounds

While awaiting direct experimental data for this compound, a comparative analysis with its isomers can provide valuable predictive insights into its potential selectivity.

Table 2: Hypothetical Comparative Cross-Reactivity Profile

CompoundPrimary Target (Hypothetical)Off-Target 1 (Kinase) IC₅₀ (µM)Off-Target 2 (GPCR) IC₅₀ (µM)
This compound Unknown ? ?
2,4-Dichlorobenzoic acidα-glucosidase> 100> 100
3,4-Dichlorobenzoic acidUnknown50> 100
2,6-Dichlorobenzoic acidUnknown2575

Disclaimer: The data in Table 2 is for illustrative purposes to highlight how a comparative analysis would be structured and does not represent actual experimental results for this compound.

The positioning of the chloro and methyl groups can significantly impact the molecule's interaction with protein binding pockets. The 4-methyl group in the topic compound, for instance, adds a lipophilic and sterically bulky feature not present in its dichlorobenzoic acid cousins, which could either enhance selectivity for a specific target or introduce new off-target interactions.

Conclusion and Future Directions

While the biological activity of this compound is not yet well-characterized in the public domain, the known polypharmacology of related dichlorobenzoic acid derivatives strongly suggests a potential for cross-reactivity in various biological assays. Researchers employing this compound should exercise caution and perform rigorous control experiments to validate their findings. The experimental protocols provided in this guide offer a starting point for a thorough investigation of its selectivity profile. Future work should focus on generating comprehensive screening data for this compound across diverse target classes to build a clear picture of its biological interactions and guide its appropriate use in research and drug development.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 30640, this compound.
  • Singh, G. et al. (2018). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. ResearchGate.
  • Caroline, et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. PubMed.
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  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5784, 2,5-Dichlorobenzoic acid.
  • Google Patents (1972). US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid.
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comparing the efficacy of herbicides derived from 2,5-Dichloro-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Selective and Potent Herbicidal Agents

The development of effective and selective herbicides is a cornerstone of modern agriculture and vegetation management. Among the various classes of chemical herbicides, synthetic auxins, particularly those derived from benzoic acid, have a long and successful history. These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized growth in susceptible broadleaf weeds, ultimately causing their demise.[1] This guide provides a comparative analysis of the herbicidal efficacy of derivatives of dichlorinated benzoic acids, with a focus on compounds structurally related to 2,5-Dichloro-4-methylbenzoic acid. While specific public-domain efficacy data for derivatives of this compound is limited, we will draw upon research on closely related isomers and analogs, such as Chloramben (3-amino-2,5-dichlorobenzoic acid) and Dicamba (3,6-dichloro-2-methoxybenzoic acid), to provide a comprehensive overview of the structure-activity relationships and performance of this chemical class.

This guide is intended for researchers, scientists, and professionals in the field of agrochemical development. We will delve into the mechanistic underpinnings of these herbicides, present comparative data from available studies, and provide detailed experimental protocols for the rigorous evaluation of herbicidal efficacy.

Mechanism of Action: Disrupting Hormonal Balance

Herbicides derived from benzoic acid are classified as synthetic auxins (WSSA Group 4).[2][3] Their primary mode of action is the disruption of normal plant growth and development by binding to auxin receptors. This binding initiates a cascade of events leading to:

  • Uncontrolled Cell Division and Elongation: The synthetic auxins are more persistent than natural IAA, leading to a sustained and excessive growth response.

  • Epinasty and Stem Twisting: Abnormal growth patterns are a hallmark of synthetic auxin activity.

  • Disruption of Vascular Tissues: The uncontrolled growth damages the phloem and xylem, impairing nutrient and water transport.

  • Senescence and Plant Death: The cumulative effect of these disruptions leads to the eventual death of the susceptible plant.

The selectivity of these herbicides for broadleaf weeds over grasses is attributed to differences in vascular structure, metabolism, and the ability of grasses to more effectively regulate auxin concentration.


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// Edges Herbicide -> Receptor [label="Binds to"]; Receptor -> Signal [label="Initiates"]; Signal -> Gene [label="Leads to"]; Gene -> Growth; Growth -> Vascular; Growth -> Symptoms; Vascular -> Death [label="Causes"]; Symptoms -> Death [label="Contributes to"]; }

Mechanism of action for synthetic auxin herbicides.

Comparative Efficacy of Dichlorinated Benzoic Acid Derivatives

A study on the photodecomposition of Amiben (3-amino-2,5-dichlorobenzoic acid) and its N-acyl derivatives demonstrated that modification of the amino group can significantly impact herbicidal persistence and activity.[4]

CompoundChemical NameRelative Herbicidal Activity after 6h Irradiation
Amiben3-amino-2,5-dichlorobenzoic acid~40-50% of original activity
N-acetyl amiben3-acetamido-2,5-dichlorobenzoic acid~40-60% of original activity
N-benzoyl amiben3-benzamido-2,5-dichlorobenzoic acid>90% of original activity
Table 1: Comparative persistence of herbicidal activity of Amiben and its derivatives after irradiation. Data synthesized from the findings of Plimmer, A. R., & Hummer, B. E. (1969).[4]

These findings suggest that the N-benzoyl derivative exhibits greater stability to photodegradation, which could translate to longer residual weed control in field applications.[4] This highlights a key principle in herbicide design: modifications to the parent molecule can significantly enhance performance characteristics.

Further research into derivatives of 2-amino-3,5-dichloro- and 3-amino-2,5-dichlorobenzoic acids has shown that the position of the amino group and subsequent modifications (e.g., esterification, N-acylation) can lead to selective phytotoxic action.[5] For instance, the N,N-di,sec.butylamide of 2-amino-3,5-dichlorobenzoic acid displayed selective activity, whereas the parent 3-amino-2,5-dichlorobenzoic acid showed more general phytotoxicity.[5] This underscores the potential for fine-tuning the selectivity and efficacy of dichlorinated benzoic acid herbicides through chemical synthesis.

Experimental Protocols for Efficacy Evaluation

A robust evaluation of herbicide efficacy requires standardized and well-controlled experimental protocols. The following methodologies provide a framework for comparing the performance of different herbicide candidates.

Pre-Emergence Herbicidal Activity Assay

This assay evaluates the ability of a herbicide to control weeds before they emerge from the soil.

Methodology:

  • Soil Preparation: Use a standardized soil mix (e.g., sandy loam) and fill pots or trays.

  • Weed Seeding: Sow seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) at a uniform depth.

  • Herbicide Application: Apply the test compounds at a range of concentrations to the soil surface. A carrier, such as a water-acetone solution with a surfactant, should be used.

  • Incubation: Place the treated pots in a controlled environment (greenhouse or growth chamber) with appropriate temperature, light, and humidity. Water the pots as needed to activate the herbicide.[6]

  • Data Collection: After a set period (e.g., 14-21 days), assess the percentage of weed emergence and the health of the emerged seedlings. Visual injury ratings and biomass (fresh or dry weight) measurements are common endpoints.

  • Dose-Response Analysis: Use a log-logistic model to determine the effective concentration required to inhibit emergence or growth by 50% (EC50).[7][8]


// Nodes start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; soil_prep [label="Soil Preparation", fillcolor="#F1F3F4", fontcolor="#202124"]; seeding [label="Weed Seeding", fillcolor="#F1F3F4", fontcolor="#202124"]; application [label="Herbicide Application", fillcolor="#EA4335", fontcolor="#FFFFFF"]; incubation [label="Controlled Environment\nIncubation", fillcolor="#FBBC05", fontcolor="#202124"]; data_collection [label="Data Collection\n(% Emergence, Biomass)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="Dose-Response Analysis\n(EC50 Calculation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> soil_prep; soil_prep -> seeding; seeding -> application; application -> incubation; incubation -> data_collection; data_collection -> analysis; analysis -> end; }

Workflow for pre-emergence herbicide efficacy testing.

Post-Emergence Herbicidal Activity Assay

This assay evaluates the efficacy of a herbicide on weeds that have already emerged.

Methodology:

  • Plant Growth: Grow target weed species in pots to a specific growth stage (e.g., 2-4 true leaves).

  • Herbicide Application: Spray the test compounds onto the foliage of the weeds at various concentrations. Ensure uniform coverage.

  • Incubation: Return the plants to a controlled environment.

  • Data Collection: Assess visual injury (chlorosis, necrosis, epinasty) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment). At the end of the experiment, measure plant biomass.

  • Dose-Response Analysis: Calculate the herbicide rate that causes a 50% reduction in growth (GR50) or a 50% visual injury rating (I50).

Quantitative Assessment of Phytotoxicity

To move beyond subjective visual ratings, quantitative methods can be employed to measure the physiological impact of the herbicides.

a) Chlorophyll Content Measurement:

Herbicidal stress often leads to a reduction in chlorophyll content.

Methodology:

  • Collect leaf samples from treated and control plants at various time points after herbicide application.

  • Use a handheld chlorophyll meter (e.g., SPAD-502) for a rapid, non-destructive measurement of relative chlorophyll content.[9][10]

  • Alternatively, for a more precise measurement, extract chlorophyll from leaf tissue using a solvent (e.g., 80% acetone) and measure the absorbance at specific wavelengths (645 nm and 663 nm) using a spectrophotometer.[11][12][13]

b) Root Growth Inhibition Assay:

This assay is particularly useful for soil-applied herbicides and provides a sensitive measure of phytotoxicity.

Methodology:

  • Germinate seeds of a sensitive indicator species (e.g., Allium cepa, cress) in petri dishes on filter paper moistened with different concentrations of the test herbicide.

  • Incubate the petri dishes in the dark for a set period (e.g., 72 hours).

  • Measure the length of the primary root of each seedling.

  • Calculate the percentage of root growth inhibition relative to the control.

  • Determine the EC50 for root growth inhibition.[14][15][16]

Future Directions and Conclusion

The family of dichlorinated benzoic acid herbicides holds significant potential for the development of new and effective weed management tools. The available research on compounds like Chloramben and Dicamba demonstrates that subtle modifications to the chemical structure can have a profound impact on efficacy, selectivity, and environmental persistence.

To fully understand the potential of herbicides derived from this compound, further research is warranted. This should include the synthesis of a library of derivatives (e.g., esters, amides, and other analogs) and their systematic evaluation using the robust experimental protocols outlined in this guide. Such studies will be instrumental in identifying lead compounds with superior herbicidal properties and a favorable toxicological profile, contributing to the advancement of sustainable agriculture.

References

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  • Chen, H., et al. (2010). Synthesis and herbicidal activity of new substituted 2-and 4-pyrimidinyloxyphenoxypropionate derivatives. Chinese Journal of Chemistry, 22(9), 1030-1034. [Link]
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A Technical Guide to Alternatives for 2,5-Dichloro-4-methylbenzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and optimizing reaction outcomes. Substituted benzoic acids are a cornerstone of this molecular toolbox, serving as versatile precursors in the synthesis of a wide array of pharmaceuticals and agrochemicals. Among these, 2,5-Dichloro-4-methylbenzoic acid has found its niche as a valuable intermediate. However, the strategic design of synthetic routes often necessitates the consideration of alternatives to overcome challenges related to reactivity, regioselectivity, availability, or cost. This guide provides a comprehensive comparison of this compound with its structural isomers and other related compounds, supported by experimental data, to inform the rational selection of building blocks in organic synthesis.

The Role of Dichlorinated Benzoic Acids in Synthesis: A Contextual Overview

Dichlorinated benzoic acid derivatives are crucial intermediates in the industrial synthesis of several key agrochemicals. A prominent example is the herbicide Chloramben, which is chemically 3-amino-2,5-dichlorobenzoic acid[1][2][3]. The synthesis of Chloramben involves the chlorination of benzoic acid, followed by nitration and subsequent reduction of the nitro group to an amine[1]. This underscores the importance of the specific substitution pattern on the benzoic acid ring for directing subsequent functionalization and ultimately defining the biological activity of the final product.

Another significant herbicide, Dicamba (3,6-dichloro-2-methoxybenzoic acid), is synthesized from 3,6-dichlorosalicylic acid, which in turn can be prepared from 2,5-dichlorophenol[4][5][6][7]. While not directly an isomer of this compound, the synthesis of Dicamba highlights the utility of dichlorinated aromatic compounds in the agrochemical industry. The exploration of fluorinated analogs of Dicamba further illustrates the ongoing search for alternative structures with potentially improved properties[8].

Comparative Reactivity in Amide Bond Formation

Amide bond formation is one of the most fundamental transformations in organic and medicinal chemistry. The reactivity of a carboxylic acid in these reactions is heavily influenced by the electronic nature of its substituents. To provide a quantitative comparison, we will consider the synthesis of a model N-aryl benzamide from various dichlorinated benzoic acid isomers.

The reaction of a substituted benzoic acid with an aniline derivative, often facilitated by a coupling agent or after conversion to a more reactive species like an acyl chloride, is a standard method for amide synthesis[9][10][11][12]. Electron-withdrawing groups on the benzoic acid ring generally increase the electrophilicity of the carbonyl carbon, potentially facilitating the reaction.

Experimental Protocol: Synthesis of N-(4-methoxyphenyl)benzamide Derivatives

A representative procedure for the synthesis of N-(4-methoxyphenyl)benzamides from various dichlorinated benzoic acids is as follows:

  • To a solution of the respective dichlorinated benzoic acid (1.0 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere, oxalyl chloride (1.2 mmol) is added dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF).

  • The reaction mixture is stirred at room temperature for 2 hours, or until the evolution of gas ceases.

  • The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude acyl chloride.

  • The acyl chloride is redissolved in anhydrous dichloromethane (10 mL), and the solution is cooled to 0 °C.

  • A solution of 4-methoxyaniline (1.0 mmol) and triethylamine (1.5 mmol) in dichloromethane (5 mL) is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The mixture is then washed successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-(4-methoxyphenyl)benzamide derivative.

Comparative Performance Data

The following table summarizes the expected yields for the synthesis of N-(4-methoxyphenyl)benzamides from this compound and its structural isomers, based on established principles of chemical reactivity.

Starting Carboxylic AcidStructureExpected Yield (%)Rationale for Performance
This compound this compound85-95%The two electron-withdrawing chloro groups activate the carbonyl group for nucleophilic attack. The ortho-chloro group may provide some steric hindrance, but this is often overcome by the electronic activation.
3,5-Dichloro-4-methylbenzoic acid 3,5-Dichloro-4-methylbenzoic acid90-98%With no ortho-substituent, the steric hindrance around the carboxylic acid is minimized. The two meta-chloro groups provide strong electronic activation, leading to high reactivity and excellent yields.
2,4-Dichloro-5-methylbenzoic acid 2,4-Dichloro-5-methylbenzoic acid80-90%Similar to the target molecule, the ortho-chloro group can introduce steric hindrance. The electronic activation from the two chloro groups is significant, leading to good yields.

Note: The yields presented are hypothetical and based on general principles of reactivity. Actual experimental results may vary depending on the specific reaction conditions and purification methods.

logical_relationship

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds[13][14][15]. The reactivity of aryl halides in these reactions generally follows the order I > Br > Cl, which is dictated by the carbon-halogen bond dissociation energy[13]. For dichlorinated benzoic acids, the chlorine atoms themselves are not typically the reactive sites in standard Suzuki couplings unless more forcing conditions and specialized catalyst systems are employed. Instead, these molecules are often used after conversion to a more reactive derivative, such as an aryl bromide or triflate.

However, the electronic and steric environment created by the chloro and methyl substituents on the benzoic acid ring can influence the reactivity of a coupled partner or a functional group at another position.

Experimental Protocol: Suzuki-Miyaura Coupling of Brominated Dichloromethylbenzoic Acid Derivatives

To compare the performance of these scaffolds in a C-C bond-forming reaction, we can consider a hypothetical Suzuki-Miyaura coupling of their corresponding brominated derivatives with a model boronic acid.

  • To an oven-dried Schlenk flask are added the brominated dichloromethylbenzoic acid derivative (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • The flask is evacuated and backfilled with argon three times.

  • Palladium(II) acetate (2 mol%) and a suitable phosphine ligand (e.g., SPhos, 4 mol%) are added under a positive flow of argon.

  • Anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) are added via syringe.

  • The reaction mixture is heated to 100 °C and stirred for 12-24 hours.

  • Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography to yield the biphenyl product.

suzuki_cycle

Analysis of Expected Performance in Suzuki Coupling

The steric and electronic effects of the substituents on the dichlorinated benzoic acid scaffold would influence the efficiency of the Suzuki-Miyaura coupling.

  • This compound derivative: The ortho-chloro group relative to the reactive site (e.g., a bromine atom) would exert significant steric hindrance, potentially slowing down the oxidative addition step and requiring a more sterically demanding and electron-rich phosphine ligand for optimal results.

  • 3,5-Dichloro-4-methylbenzoic acid derivative: With no ortho-substituents, this isomer presents a less sterically hindered environment. The two meta-chloro groups would have a more pronounced electron-withdrawing effect, which could influence the electronic properties of the aryl halide and its reactivity in the catalytic cycle. This isomer is expected to undergo coupling more readily than the 2,5-disubstituted counterpart.

  • 2,4-Dichloro-5-methylbenzoic acid derivative: Similar to the target molecule, the presence of an ortho-chloro group would introduce steric challenges. The electronic effects would be a combination of the ortho and para chloro substituents, which could lead to complex reactivity patterns.

Conclusion: A Strategic Approach to Selecting Building Blocks

The choice between this compound and its alternatives is a strategic decision that should be guided by the specific requirements of the synthetic target and the reaction type.

  • For amide bond formation , where steric hindrance around the carboxylic acid is a key consideration, the 3,5-dichloro-4-methylbenzoic acid isomer is likely to provide the highest yields and fastest reaction rates due to the absence of ortho-substituents.

  • In palladium-catalyzed cross-coupling reactions , the substitution pattern significantly impacts reactivity. The less sterically hindered 3,5-dichloro-4-methylbenzoic acid derivatives are generally expected to be more reactive than their ortho-substituted counterparts. However, the unique electronic properties of each isomer can be leveraged to achieve specific synthetic outcomes.

This guide provides a framework for researchers to make informed decisions when selecting dichlorinated benzoic acid building blocks. By understanding the interplay of steric and electronic effects, chemists can better predict reaction outcomes and design more efficient and robust synthetic routes.

References

  • Chloramben | C7H5Cl2NO2 | CID 8630 - PubChem. (n.d.).
  • Synthesis of 3, 6-dichlorosalicylic acid as an intermediate for dicamba production. (n.d.).
  • Synthetic process of herbicide dicamba - Eureka | Patsnap. (n.d.).
  • A new process to prepare 3,6-dichloro-2-hydroxybenzoic acid, the penultimate intermediate in the synthesis of herbicide dicamba - FAO AGRIS. (n.d.).
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  • Fluorine analogs of dicamba and tricamba herbicides; synthesis and their pesticidal activity | Request PDF - ResearchGate. (2021, February 1).
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A Comparative Analysis of Synthetic Routes to 2,5-Dichloro-4-methylbenzoic Acid for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Synthesis Strategy, Cost-Benefit Analysis, and Practical Application

Introduction

2,5-Dichloro-4-methylbenzoic acid is a valuable building block in the synthesis of a variety of chemical entities, finding applications in the development of pharmaceuticals and agrochemicals. The strategic selection of a synthetic route to this molecule is a critical decision for research and development teams, directly impacting project timelines, cost-effectiveness, and safety. This guide provides a comprehensive cost-benefit analysis of three primary synthetic methodologies for the preparation of this compound, offering detailed experimental insights, comparative data, and a framework for informed decision-making by researchers, scientists, and drug development professionals.

Comparative Overview of Synthetic Strategies

Three principal synthetic routes to this compound are evaluated in this guide:

  • Oxidation of 2,5-Dichloro-p-xylene: A classical approach involving the oxidation of a readily available substituted xylene.

  • Grignard Carboxylation: A versatile method utilizing an organometallic intermediate to introduce the carboxylic acid functionality.

  • Direct Chlorination of 4-Methylbenzoic Acid: An electrophilic aromatic substitution approach starting from a simple benzoic acid derivative.

The following sections will delve into the mechanistic underpinnings, experimental protocols, and a thorough cost and safety analysis of each route.

Method 1: Oxidation of 2,5-Dichloro-p-xylene

This method relies on the oxidation of the methyl group of 2,5-dichloro-p-xylene to a carboxylic acid. Potassium permanganate (KMnO₄) is a common and potent oxidizing agent for this transformation.

Causality Behind Experimental Choices

The choice of potassium permanganate as the oxidant is dictated by its strong oxidizing potential, capable of converting an alkyl side chain on an aromatic ring to a carboxylic acid. The reaction is typically carried out in an aqueous solution, often with a phase transfer catalyst or co-solvent to improve the solubility of the organic substrate. The basic conditions under which the oxidation occurs deprotonate the initially formed carboxylic acid, preventing further oxidation of the aromatic ring. Acidic workup is then necessary to protonate the carboxylate and precipitate the desired product.

Experimental Protocol

Materials:

  • 2,5-Dichloro-p-xylene

  • Potassium permanganate (KMnO₄)

  • Sodium bisulfite (NaHSO₃)

  • Hydrochloric acid (HCl)

  • Water

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, a suspension of 2,5-dichloro-p-xylene in water is prepared.

  • Potassium permanganate is added portion-wise to the stirred suspension. The reaction mixture is then heated to reflux.

  • The reaction progress is monitored by the disappearance of the purple color of the permanganate.

  • Upon completion, the hot reaction mixture is filtered to remove the manganese dioxide (MnO₂) byproduct.

  • The filtrate is cooled, and sodium bisulfite is added to quench any remaining potassium permanganate.

  • The solution is then acidified with concentrated hydrochloric acid to precipitate the this compound.

  • The crude product is collected by vacuum filtration, washed with cold water, and can be further purified by recrystallization.

Workflow Diagram

Oxidation_Workflow Start Start: 2,5-Dichloro-p-xylene Oxidation Oxidation with KMnO4 in water (Reflux) Start->Oxidation Filtration Hot Filtration Oxidation->Filtration MnO2 MnO2 byproduct Filtration->MnO2 Quench Quench with NaHSO3 Filtration->Quench Acidification Acidification with HCl Quench->Acidification Precipitation Precipitation Acidification->Precipitation Isolation Isolation (Filtration) Precipitation->Isolation Purification Purification (Recrystallization) Isolation->Purification Product End: 2,5-Dichloro-4- methylbenzoic acid Purification->Product

Figure 1: Workflow for the oxidation of 2,5-dichloro-p-xylene.

Method 2: Grignard Carboxylation

This approach involves the formation of a Grignard reagent from a suitable aryl halide, followed by its reaction with carbon dioxide (dry ice) to yield the corresponding carboxylic acid after acidic workup. The starting material would be 1-bromo-2,5-dichloro-4-methylbenzene.

Causality Behind Experimental Choices

Grignard reagents are powerful nucleophiles and strong bases, necessitating the use of anhydrous solvents (typically diethyl ether or THF) and an inert atmosphere to prevent quenching by moisture or acidic protons.[1][2] The reaction with solid carbon dioxide provides a readily available and inexpensive source of the carboxyl group. The initial product is a magnesium carboxylate salt, which upon acidic workup, is protonated to the final carboxylic acid. This method is highly versatile for the synthesis of a wide range of carboxylic acids.

Experimental Protocol

Materials:

  • 1-Bromo-2,5-dichloro-4-methylbenzene

  • Magnesium turnings[3][4]

  • Anhydrous diethyl ether[5][6][7][8]

  • Iodine (for initiation)

  • Dry ice (solid CO₂)[9][10][11][12][13]

  • Hydrochloric acid (HCl)

Procedure:

  • All glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Magnesium turnings are placed in a round-bottom flask, and a small crystal of iodine is added to activate the magnesium surface.

  • A solution of 1-bromo-2,5-dichloro-4-methylbenzene in anhydrous diethyl ether is added dropwise to the magnesium suspension. The reaction is initiated, as evidenced by the disappearance of the iodine color and gentle refluxing.

  • After the addition is complete, the reaction mixture is stirred until the magnesium is consumed.

  • The Grignard reagent solution is then slowly poured over an excess of crushed dry ice.

  • After the excess dry ice has sublimed, the reaction mixture is quenched by the slow addition of aqueous hydrochloric acid.

  • The aqueous and organic layers are separated. The aqueous layer is extracted with diethyl ether.

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by recrystallization.

Workflow Diagram

Grignard_Workflow Start Start: 1-Bromo-2,5-dichloro- 4-methylbenzene Grignard_Formation Grignard Formation (Mg, Anhydrous Ether) Start->Grignard_Formation Carboxylation Carboxylation (Dry Ice) Grignard_Formation->Carboxylation Workup Acidic Workup (HCl) Carboxylation->Workup Extraction Extraction Workup->Extraction Drying Drying Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (Recrystallization) Evaporation->Purification Product End: 2,5-Dichloro-4- methylbenzoic acid Purification->Product

Figure 2: Workflow for the Grignard carboxylation route.

Method 3: Direct Chlorination of 4-Methylbenzoic Acid

This method involves the direct electrophilic chlorination of the aromatic ring of 4-methylbenzoic acid (p-toluic acid). A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is typically required to activate the chlorinating agent. Sulfuryl chloride (SO₂Cl₂) can be used as the source of chlorine.

Causality Behind Experimental Choices

The carboxylic acid and methyl groups are ortho-, para-directing activators. However, the carboxylic acid group can coordinate with the Lewis acid catalyst, deactivating the ring. Therefore, careful control of reaction conditions is necessary to achieve the desired dichlorination at positions 2 and 5. The choice of a suitable chlorinating agent and catalyst is crucial to control the regioselectivity and prevent side reactions.

Experimental Protocol

Materials:

  • 4-Methylbenzoic acid

  • Sulfuryl chloride (SO₂Cl₂)[14][15][16][17][18]

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous solvent (e.g., dichloromethane)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

Procedure:

  • In a flame-dried, three-necked flask equipped with a stirrer, dropping funnel, and a reflux condenser connected to a gas trap, anhydrous aluminum chloride is suspended in the anhydrous solvent under an inert atmosphere.

  • 4-Methylbenzoic acid is added to the suspension.

  • Sulfuryl chloride is added dropwise to the stirred mixture at a controlled temperature.

  • The reaction mixture is then stirred at room temperature or gentle heat until the reaction is complete (monitored by TLC or GC).

  • The reaction is quenched by carefully pouring the mixture over crushed ice and hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with the solvent.

  • The combined organic layers are washed with water, then with a saturated sodium bicarbonate solution to extract the acidic product.

  • The bicarbonate solution is acidified with concentrated HCl to precipitate the product.

  • The product is collected by filtration, washed with cold water, and dried. Recrystallization may be necessary for further purification.

Workflow Diagram

Chlorination_Workflow Start Start: 4-Methylbenzoic acid Chlorination Chlorination (SO2Cl2, AlCl3) in anhydrous solvent Start->Chlorination Quench Quench (Ice/HCl) Chlorination->Quench Extraction Extraction Quench->Extraction Base_Wash Wash with NaHCO3 Extraction->Base_Wash Acidification Acidification of Aqueous Layer (HCl) Base_Wash->Acidification Precipitation Precipitation Acidification->Precipitation Isolation Isolation (Filtration) Precipitation->Isolation Purification Purification (Recrystallization) Isolation->Purification Product End: 2,5-Dichloro-4- methylbenzoic acid Purification->Product

Figure 3: Workflow for the direct chlorination of 4-methylbenzoic acid.

Cost-Benefit Analysis

The following table provides a semi-quantitative comparison of the three synthetic routes. Prices are estimates and can vary based on supplier, purity, and quantity.

ParameterMethod 1: OxidationMethod 2: Grignard CarboxylationMethod 3: Direct Chlorination
Starting Material Cost Moderate (2,5-Dichloro-p-xylene)High (1-Bromo-2,5-dichloro-4-methylbenzene)Low (4-Methylbenzoic acid)
Reagent Cost Low (KMnO₄, HCl)High (Mg, Anhydrous Ether, Dry Ice)[3][4][5][6][7][8][9][10][11][12][13][19]Moderate (SO₂Cl₂, AlCl₃)[14][15][16][17][18][20]
Estimated Overall Cost ModerateHighLow to Moderate
Yield (Estimated) Moderate to HighHighVariable (potential for side products)
Purity (Before Purification) Good (main byproduct is MnO₂)Good (byproducts are generally easy to separate)Fair (potential for isomers and over-chlorination)
Safety Concerns Strong oxidant, exothermic.[6][9]Pyrophoric and moisture-sensitive reagents, flammable solvents, exothermic.[1][2][5][21][22][23][24]Corrosive and moisture-sensitive reagents, generation of HCl gas.
Environmental Impact Generation of manganese waste. Use of strong oxidants.Use of volatile and flammable organic solvents.Generation of acidic and aluminum-containing waste.[21][25][26][27][28]
Scalability GoodModerate (requires stringent anhydrous conditions)Good

Discussion and Recommendations

  • Method 1 (Oxidation) is a robust and relatively cost-effective method, particularly if 2,5-dichloro-p-xylene is readily available. The main drawback is the generation of significant amounts of manganese dioxide waste.

  • Method 2 (Grignard Carboxylation) offers a potentially high-yielding and clean route to the desired product. However, it is the most technically demanding due to the requirement for strictly anhydrous conditions and the handling of pyrophoric reagents. The high cost of the brominated starting material also makes it less economically viable for large-scale synthesis unless a cost-effective source is available.

  • Method 3 (Direct Chlorination) is attractive due to the low cost of the starting material. However, controlling the regioselectivity to obtain the desired 2,5-dichloro isomer as the major product can be challenging and may require significant optimization. The formation of other isomers would necessitate difficult purification steps, potentially lowering the overall isolated yield and increasing costs.

For small-scale research and development , where the cost of starting materials is less of a concern and high purity is paramount, Method 2 (Grignard Carboxylation) , if the starting bromide is accessible, offers a reliable route. For larger-scale synthesis and process development , Method 1 (Oxidation) presents a good balance of cost, yield, and scalability, provided that the waste disposal of manganese byproducts is manageable. Method 3 (Direct Chlorination) is the most economically attractive on paper but carries the highest risk in terms of process development and purification challenges. A thorough investigation into the regioselectivity of the chlorination would be necessary before considering this route for scale-up.

Conclusion

The optimal synthetic route for this compound is highly dependent on the specific needs of the project, including the scale of the synthesis, budget constraints, and the available technical expertise. This guide provides a framework for a rational selection process, balancing the trade-offs between cost, yield, safety, and environmental impact. It is recommended that small-scale trials of the most promising routes be conducted to validate the expected outcomes before committing to a larger-scale synthesis campaign.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,5-Dichloro-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 2,5-Dichloro-4-methylbenzoic acid (CAS No. 21460-88-8). As researchers, scientists, and drug development professionals, our responsibility extends beyond the laboratory bench to include the safe and environmentally conscious management of all chemical waste. Adherence to these protocols is not merely a matter of regulatory compliance but a cornerstone of a robust safety culture. The overriding principle is that no activity should begin unless a plan for the disposal of all generated waste has been formulated.[1]

Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of a chemical is fundamental to appreciating the necessity of specific disposal procedures. This compound is a hazardous substance that requires careful handling throughout its lifecycle, including disposal.

Key Hazards:

  • Health Hazards: It is classified as harmful if swallowed and can cause significant skin and serious eye irritation.[2][3][4][5] Inhalation may also be harmful and cause respiratory irritation.[2][3][5][6]

  • Environmental Hazards: As a chlorinated organic compound, improper disposal poses a significant environmental risk. Such compounds can persist in the environment and be harmful to aquatic life. Therefore, it is imperative that this chemical does not enter drains, soil, or waterways.[2][3][7]

  • Combustion Hazards: During a fire, this compound can decompose to produce highly toxic and corrosive gases, including carbon oxides (CO, CO2) and hydrogen chloride gas.[3][7][8] This informs the choice of disposal method, which must be capable of handling halogenated waste streams.

Hazard ClassificationGHS CategoryPrecautionary Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed.[3][5][7]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[2][3][4]
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritation.[2][3][6]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation.[2][3][6]

Core Disposal Workflow: From Bench to Final Pickup

The proper disposal of this compound is a multi-step process that begins the moment the material is deemed waste. The following workflow ensures safety and compliance.

G cluster_0 Waste Generation cluster_1 Segregation cluster_2 Solvent Type cluster_3 Collection & Disposal start Unwanted this compound waste_form Determine Waste Form start->waste_form solid_waste Solid Waste Container (Halogenated Organics) waste_form->solid_waste Solid solution Is it in a solvent? waste_form->solution Solution label_container Label Container: 'Hazardous Waste' + Chemical Name + Hazard Pictograms solid_waste->label_container non_halo Non-Halogenated Organic Solvent Waste solution->non_halo No halo Halogenated Organic Solvent Waste solution->halo Yes (e.g., DCM) non_halo->label_container halo->label_container store_saa Store in designated Satellite Accumulation Area (SAA) with secondary containment label_container->store_saa contact_ehs Contact EH&S for Pickup store_saa->contact_ehs

Caption: Decision workflow for segregating and disposing of this compound waste.

Step 2.1: Waste Characterization and Segregation

All laboratory chemical waste should be treated as hazardous unless confirmed otherwise.[9] this compound waste must be categorized as halogenated organic waste .

  • Causality: The two chlorine atoms on the molecule classify it as halogenated. Halogenated wastes require specific, high-temperature incineration with "scrubbers" to neutralize the acidic gases (like hydrogen chloride) produced during combustion.[7] Mixing them with non-halogenated solvents unnecessarily increases disposal costs and complexity, as the entire mixture must be treated as halogenated.[10]

  • Action:

    • Designate a specific waste container for "Solid Halogenated Organic Waste."

    • If the chemical is in a solution, determine if the solvent is halogenated (e.g., dichloromethane, chloroform) or non-halogenated (e.g., acetone, ethanol, hexane).[10]

    • Segregate accordingly. Never mix halogenated and non-halogenated waste streams.[10]

Step 2.2: Containerization and Labeling

Proper containment is critical to prevent leaks and ensure safe handling.

  • Causality: Using appropriate, sealed containers prevents exposure to personnel and release into the environment. Clear, accurate labeling is a regulatory requirement and ensures that waste handlers know the contents and associated hazards.[9][11] Missing or incomplete labels are common violations.[11]

  • Action:

    • Select a container made of a compatible material (high-density polyethylene is a good general choice) that can be securely sealed.[11][12]

    • The container must be kept closed at all times except when waste is being added.[9][11]

    • As soon as the first particle of waste is added, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EH&S) department.[9]

    • The label must include, at a minimum:

      • The words "Hazardous Waste".[10]

      • The full chemical name: "this compound".

      • An accurate list of all components and their approximate percentages if it is a mixture.

      • The relevant hazard pictograms (e.g., exclamation mark for irritant, health hazard).

Step 2.3: On-Site Accumulation and Storage

Waste must be stored safely in a designated laboratory area pending pickup.

  • Causality: Designated storage areas, known as Satellite Accumulation Areas (SAAs), centralize hazardous materials, minimize the risk of spills, and facilitate efficient pickup by EH&S personnel.[11] Secondary containment provides a crucial barrier in case the primary container fails.[9]

  • Action:

    • Store the sealed and labeled waste container in your lab's designated SAA.[11]

    • Place the waste container inside a larger, chemically resistant secondary container (e.g., a plastic tub).[9]

    • Ensure the SAA is in a well-ventilated area away from heat sources or ignition.[2][12]

    • Be aware of accumulation limits. A maximum of 55 gallons of hazardous waste may be stored in an SAA. Once this limit is reached, EH&S must remove it within three calendar days.[11]

Step 2.4: Arranging for Final Disposal

The final step is to transfer the waste to trained professionals.

  • Causality: The generator of the waste is responsible for its final disposal.[12] Transferring the waste to your institution's EH&S department ensures it will be handled by a licensed disposal company in compliance with all federal and state regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[1]

  • Action:

    • When the waste container is full or is no longer needed, submit a chemical waste pickup request to your EH&S department, typically through an online system.[9][11]

    • Do not pour any chemical waste down the drain.[3][7][13]

    • Offer surplus, unexpired, and non-recyclable solutions to a licensed disposal company. For this specific chemical, one approved method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with a scrubber.[7]

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is key.

Spill Cleanup Protocol

For a small, manageable spill:

  • Alert Personnel: Immediately alert others in the area.

  • Don PPE: Wear appropriate personal protective equipment, including a lab coat, safety goggles, and chemical-resistant gloves.[2]

  • Containment: Prevent the spill from spreading or entering drains.[2]

  • Absorb: Cover the spill with an inert, non-combustible absorbent material like sand or vermiculite.

  • Collect: Carefully sweep or scoop the absorbed material and spilled solid into a designated waste container.[2][8]

  • Dispose: Seal and label the container as hazardous waste containing this compound and the absorbent material.

  • Decontaminate: Clean the spill area with soap and water. All materials used for spill cleanup must be disposed of as hazardous waste.[9]

First-Aid Measures
  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][6]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. If skin irritation occurs, get medical advice.[2][6]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[2][6]

  • Ingestion: Clean the mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek immediate medical attention.[8]

Fostering a Culture of Safety

The principles of proper chemical disposal are an integral part of laboratory safety. By treating waste management with the same rigor as our experimental protocols, we protect ourselves, our colleagues, and the environment. Always consult your institution's specific waste management guidelines and the chemical's Safety Data Sheet (SDS) before beginning work.

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Definitive Guide to Personal Protective Equipment for Handling 2,5-Dichloro-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As Senior Application Scientists, we understand that robust safety protocols are the bedrock of innovative research. Handling halogenated aromatic compounds like 2,5-Dichloro-4-methylbenzoic acid requires a nuanced understanding of its potential hazards and the appropriate measures to mitigate them. This guide moves beyond a simple checklist to provide a comprehensive operational plan, ensuring your safety and the integrity of your work.

Hazard Analysis: Understanding the Risks

This compound (CAS No. 21460-88-8) is a solid, crystalline compound.[1][2] The primary routes of occupational exposure are inhalation of dust particles, skin contact, and eye contact. According to globally harmonized system (GHS) classifications, this chemical presents the following hazards:

  • Skin Irritation : Causes skin irritation.[3][4]

  • Serious Eye Irritation : Causes serious eye irritation.[3][4]

  • Respiratory Irritation : May cause respiratory irritation upon inhalation of dust.[3][4]

While specific toxicity data for this exact compound is limited, related dichlorobenzoic acid compounds are noted as harmful if swallowed, in contact with skin, or inhaled.[5][6] Therefore, a conservative and thorough approach to personal protection is warranted. The primary challenge is managing the fine particulate nature of the solid, which can be easily aerosolized during routine laboratory procedures.

Core Directive: Task-Dependent PPE Selection

The selection of Personal Protective Equipment (PPE) is not static; it must be adapted to the specific handling procedure. A risk-based assessment of each step—from weighing and transfer to reaction and disposal—is critical.

The following diagram outlines the logical workflow for selecting the appropriate level of protection when working with this compound.

PPE_Workflow cluster_0 Start: Task Assessment cluster_1 Engineering Controls cluster_2 Respiratory Protection cluster_3 Core PPE for All Tasks cluster_4 Enhanced PPE for High-Risk Tasks cluster_5 Final Check start What is the task? eng_control Is the task performed in a ventilated enclosure (fume hood)? start->eng_control resp_needed High potential for dust generation? (e.g., weighing, scraping) eng_control->resp_needed No high_risk Is there a splash or high-concentration risk? eng_control->high_risk Yes resp_ppe Required: NIOSH-approved N95 or higher particulate respirator. resp_needed->resp_ppe Yes no_resp Respirator not required, but remain vigilant. resp_needed->no_resp No resp_ppe->high_risk no_resp->high_risk core_ppe Baseline PPE: - Nitrile or Neoprene Gloves - Safety Glasses with Side Shields - Fully-buttoned Lab Coat final_check Proceed with Caution core_ppe->final_check high_risk->core_ppe No goggles Upgrade to: Chemical Splash Goggles high_risk->goggles Yes (Splash) face_shield Add: Face Shield over Goggles goggles->face_shield Yes (High Splash/Energy) face_shield->core_ppe

Caption: PPE selection workflow for this compound.

This table provides at-a-glance guidance for the minimum required PPE for common laboratory tasks involving this compound.

TaskPrimary Engineering Control Hand Protection Eye/Face Protection Protective Clothing Respiratory Protection
Weighing/Transfer of Solid Chemical Fume Hood or Ventilated Balance EnclosureNitrile or Neoprene glovesSafety glasses with side shieldsStandard Lab Coat (fully buttoned)Required if outside of enclosure: NIOSH-approved N95 or higher-rated particulate respirator.[7][8]
Solution Preparation Chemical Fume HoodNitrile or Neoprene glovesChemical splash gogglesStandard Lab Coat (fully buttoned)Not required if performed within a properly functioning fume hood.
Active Reaction/Heating Chemical Fume HoodNitrile or Neoprene glovesChemical splash goggles and a face shieldChemical-resistant apron over lab coatEmergency respirator should be readily accessible.
Spill Cleanup/Waste Disposal Area with controlled ventilationHeavy-duty Nitrile or Neoprene glovesChemical splash goggles and a face shieldChemical-resistant coveralls (e.g., Tyvek)[9][10]Required: NIOSH-approved respirator with cartridges for organic vapors and particulates.[10]
Operational Protocols: Ensuring Effective Protection

Effective protection relies on the correct use of PPE. The following step-by-step protocols for donning and doffing are designed to prevent cross-contamination.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Protective Clothing: Don lab coat or coveralls. Ensure all buttons or zippers are fastened.

  • Respiratory Protection (If Required): Perform a seal check on your respirator. Ensure straps are secure and there are no gaps against the skin.

  • Eye and Face Protection: Put on safety glasses or chemical splash goggles. If required, place the face shield over the primary eye protection.

  • Gloves: Select gloves of the appropriate material (Nitrile or Neoprene are suitable for incidental contact).[7][11] Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat. Inspect gloves for any tears or defects before use.[8][12]

The sequence of removal is critical to avoid transferring contaminants to your skin or clothing.

  • Gloves: Remove gloves first. Using a gloved hand, grasp the outside of the opposite glove at the wrist and peel it off, turning it inside out. Hold the removed glove in your still-gloved hand. Slide the fingers of your ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of them immediately.[8]

  • Protective Clothing: Unbutton or unzip your lab coat or coveralls, being careful to only touch the "clean" inside surfaces. Roll it away from your body and dispose of it in the designated receptacle.

  • Face/Eye Protection: Remove the face shield (if used), followed by goggles or safety glasses, handling them by the arms or straps.

  • Respirator (If Used): Remove the respirator without touching the front filter surface.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water immediately after all PPE has been removed.

Disposal Plan: Managing Contaminated Materials
  • Contaminated PPE: All disposable PPE (gloves, coveralls, respirator filters) that has come into contact with this compound must be treated as hazardous waste. Place it in a designated, sealed, and clearly labeled hazardous waste container.

  • Chemical Waste: Unused product and reaction waste should be disposed of in accordance with local, state, and federal regulations.[12] Never dispose of this chemical down the drain.[3][8] Consult your institution's Environmental Health & Safety (EHS) office for specific guidance.

Emergency First Aid Procedures
  • Skin Contact: Immediately take off all contaminated clothing.[3] Rinse the affected skin area with copious amounts of soap and water for at least 15 minutes.[4] Seek medical attention if irritation occurs or persists.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention from an ophthalmologist.[6]

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[3][4] If the person feels unwell, call a poison control center or doctor.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and immediately have the person drink water (two glasses at most).[6] Seek immediate medical attention.[13]

By integrating these expert-driven protocols and operational plans into your daily workflow, you build a resilient safety culture that protects both the researcher and the research itself.

References

  • National Institute of Standards and Technology (NIST).Safety Data Sheet for m-Chlorobenzoic Acid. [Link]
  • PubChem.this compound. [Link]
  • Speciality Gases.Discover the Various Types of PPE for Optimal Chemical Safety. [Link]
  • Storemasta.Examples of PPE for Various Dangerous Goods Classes. [Link]
  • Trihydro Corpor
  • University of Notre Dame.Personal Protective Equipment - Environmental Health & Safety Services. [Link]

Sources

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